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  • Product: 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
  • CAS: 912771-26-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Engineering Conformational Rigidity: A Technical Guide to 1-(2-Fluorobenzoylamino)cycloheptanecarboxylic Acid In modern medicinal chemistry, the strategic incorporation of non-natural, conformationally restricted amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Conformational Rigidity: A Technical Guide to 1-(2-Fluorobenzoylamino)cycloheptanecarboxylic Acid

In modern medicinal chemistry, the strategic incorporation of non-natural, conformationally restricted amino acids is a proven tactic for overcoming the pharmacokinetic liabilities of peptide-based therapeutics and small-molecule ligands. 1-(2-Fluorobenzoylamino)cycloheptanecarboxylic acid (CAS: 912771-26-7) represents a highly specialized building block in this domain. By coupling a bulky, lipophilic cycloheptane core with a rigid 2-fluorobenzoyl moiety, this compound enforces specific dihedral angles when incorporated into peptidomimetics, effectively stabilizing secondary structures while conferring profound resistance to proteolytic degradation.

Physicochemical Profiling & Structural Dynamics

The utility of this molecule stems directly from its physicochemical profile. The cycloheptane ring imposes severe steric constraints, restricting the rotational freedom of the adjacent amide bond[1]. Furthermore, the fluorine atom on the benzoyl group introduces a strong local dipole without significantly increasing steric bulk (the "fluorine effect"). This leads to favorable multipolar interactions with target protein backbones and modulates the pKa of the amide NH, enhancing target affinity and membrane permeability.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Structural Implication
CAS Number 912771-26-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C15H18FNO3Defines the atomic composition and exact mass[2].
Molecular Weight 279.31 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant)[3].
LogP (Estimated) ~3.5 - 4.5High lipophilicity driven by the cycloheptane ring aids in lipid membrane penetration.
Polar Surface Area (PSA) 60 - 70 ŲBalances aqueous solubility with excellent predicted cell permeability[2].
Hydrogen Bond Donors 2Amide NH and Carboxylic OH facilitate targeted interactions within active sites[2].
Hydrogen Bond Acceptors 3Carbonyl oxygens and Fluorine enable multipolar interactions and halogen bonding[2].

Methodological Workflow: De Novo Synthesis Protocol

The synthesis of 1-(2-fluorobenzoylamino)cycloheptanecarboxylic acid requires a robust, self-validating protocol. The most efficient route relies on the Bucherer-Bergs reaction to construct the sterically hindered α-amino acid core, followed by a Schotten-Baumann acylation[4].

Causality of Design: For sterically demanding cyclic ketones like cycloheptanone, the traditional Strecker synthesis often yields poor conversions due to the instability of the intermediate imine. The Bucherer-Bergs reaction is selected because it traps the intermediate as a thermodynamically stable spirohydantoin, driving the equilibrium forward and ensuring high yields[4].

Step 1: Synthesis of Cycloheptanespirohydantoin
  • Reagents: Cycloheptanone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).

  • Procedure: Dissolve the reagents in a 1:1 mixture of EtOH/H2O. Heat the reaction mixture to 60°C for 12-24 hours in a sealed vessel.

  • In-Process Control (IPC): Monitor via LC-MS. The protocol validates itself when the cycloheptanone peak disappears and the spirohydantoin mass (M+H) emerges, indicating complete conversion.

  • Workup: Cool the mixture to 0°C. The spirohydantoin precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Alkaline Hydrolysis to 1-Aminocycloheptanecarboxylic Acid
  • Reagents: Cycloheptanespirohydantoin (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq).

  • Procedure: Suspend the spirohydantoin in a 2M aqueous NaOH solution. Reflux at 100°C for 24 hours. Note: These harsh thermal and alkaline conditions are strictly necessary to cleave the highly stable hydantoin ring.

  • In-Process Control (IPC): TLC (Ninhydrin stain). The product will appear as a distinct purple spot upon heating, confirming the successful unmasking of the free primary amine.

  • Workup: Cool to room temperature and carefully adjust the pH to ~6.0 (the isoelectric point of the amino acid) using 2M HCl. The 1-aminocycloheptanecarboxylic acid will precipitate[5]. Filter and dry[4].

Step 3: Schotten-Baumann Acylation
  • Reagents: 1-Aminocycloheptanecarboxylic acid (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), NaOH (2.5 eq).

  • Procedure: Dissolve the amino acid in 1M aqueous NaOH and cool to 0°C. Add 2-fluorobenzoyl chloride dropwise under vigorous stirring. The aqueous basic conditions ensure the amine remains unprotonated and highly nucleophilic, while simultaneously neutralizing the HCl byproduct to prevent reaction stalling.

  • In-Process Control (IPC): Monitor by HPLC. The highly lipophilic acylated product will elute significantly later than the polar amino acid starting material, validating the coupling.

  • Workup: Acidify the aqueous mixture to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the final product.

Synthetic Workflow Visualization

SynthesisWorkflow N1 Cycloheptanone (Starting Material) N2 Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O N1->N2 N3 Cycloheptanespirohydantoin (Intermediate 1) N2->N3 N4 Alkaline Hydrolysis NaOH, H2O, Reflux N3->N4 N5 1-Aminocycloheptanecarboxylic Acid (Intermediate 2) N4->N5 N6 Schotten-Baumann Acylation 2-Fluorobenzoyl Chloride, NaOH N5->N6 N7 1-(2-Fluorobenzoylamino)- cycloheptanecarboxylic acid (Final Product) N6->N7

Step-by-step synthetic workflow for 1-(2-fluorobenzoylamino)cycloheptanecarboxylic acid.

Applications in Modern Drug Discovery

The incorporation of 1-aminocycloheptanecarboxylic acid derivatives has yielded significant breakthroughs in medicinal chemistry[1]. For instance, in the development of reversible covalent Dipeptidyl Peptidase 1 (DPP1) inhibitors, replacing standard α-amino acids with cycloheptane-based amino acids drastically improved both enzyme and cellular potencies[6]. The increased lipophilicity and the specific spatial arrangement dictated by the seven-membered ring optimized the ligand's fit within the hydrophobic S1 pocket of the protease[6].

Furthermore, the 2-fluorobenzoyl capping group is frequently utilized in fragment-based drug design. The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, providing metabolic stability against cytochrome P450 oxidation while simultaneously modulating the conformation of the amide bond to favor target engagement.

References

  • GuideChem. 1-{3-[2-(2-fluoro-5-trifluoromethoxyphenyl)-ethoxy]-4-methoxy-benzoylamino}-cycloheptanecarboxylic acid (Compound Properties).2

  • Chem-Impex. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Applications in Drug Discovery).1

  • Journal of Medicinal Chemistry - ACS Publications. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).6

  • Arkivoc. Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids.4

  • CymitQuimica. CAS 6949-77-5: 1-Aminocycloheptanecarboxylic acid.5

Sources

Exploratory

Mechanism of Action for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid Derivatives: Conformationally Constrained Peptidomimetics in SH2 Domain Inhibition

Executive Summary Targeting Protein-Protein Interactions (PPIs) remains one of the most formidable challenges in modern drug discovery due to the large, flat, and highly solvated nature of the interfaces. Conformationall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeting Protein-Protein Interactions (PPIs) remains one of the most formidable challenges in modern drug discovery due to the large, flat, and highly solvated nature of the interfaces. Conformationally constrained non-natural amino acids, specifically 1-aminocycloheptanecarboxylic acid (Ac7c) derivatives, provide a structural solution by pre-organizing ligand geometry to match the target binding pocket. This whitepaper details the mechanism of action, thermodynamic signature, and self-validating experimental workflows for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives , focusing on their role as potent, enthalpy-driven inhibitors of the Grb2 SH2 domain.

Structural Rationale & Pharmacophore Pre-organization

The design of this derivative relies on the precise restriction of dihedral space to minimize the entropic penalty of binding:

  • The Cycloheptane Core (Ac7c): The bulky seven-membered ring severely restricts the ϕ and ψ dihedral angles of the amino acid backbone (typically locking them near -60°, -30°). This steric constraint strongly induces a Type I or Type III β -turn conformation. When targeting domains that recognize folded peptide motifs—such as the pY+1 and pY+2 pockets of SH2 domains—this pre-organization is critical for high-affinity binding[1].

  • The 2-Fluorobenzoyl Cap: N-acylation of the primary amine serves a dual purpose. First, it masks the highly polar amine, significantly improving the partition coefficient (logP) and facilitating cellular permeability. Second, the ortho-fluoro substitution introduces a highly electronegative, low-steric-bulk vector capable of orthogonal multipolar interactions (e.g., halogen bonding with backbone amides in the target pocket) without disrupting the required β -turn geometry.

  • The Carboxylic Acid: Acts as the primary electrostatic anchor, mimicking the critical interactions of endogenous phosphorylated residues (e.g., phosphotyrosine) or serving as a hydrogen-bond acceptor in the target's basic sub-pockets.

Mechanism of Action: Disruption of the Grb2-Mediated Signaling Axis

The canonical target for Ac7c-based peptidomimetics is the Src Homology 2 (SH2) domain of Grb2 (Growth factor receptor-bound protein 2)[2]. Grb2 is a critical cytosolic adapter protein that bridges Receptor Tyrosine Kinases (RTKs), such as EGFR, to the Ras/MAPK survival and proliferation pathway.

Endogenously, the Grb2 SH2 domain recognizes phosphorylated tyrosine motifs (specifically the pY-X-N consensus sequence) in a β -turn conformation. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives act as competitive PPI inhibitors . The cycloheptane ring perfectly occupies the hydrophobic pY+1 pocket, while the 2-fluorobenzoyl group anchors into the pY pocket, displacing the endogenous RTK complex and terminating downstream SOS/Ras activation.

G RTK Phosphorylated RTK (e.g., EGFR) Grb2 Grb2 (SH2 Domain) RTK->Grb2 pY binding SOS SOS (GEF) Grb2->SOS Ras Ras-GTP (Active) SOS->Ras MAPK MAPK Cascade (ERK1/2) Ras->MAPK Inhibitor Ac7c Derivative (Inhibitor) Inhibitor->Grb2 Competitive Inhibition

Caption: Competitive inhibition of Grb2-mediated RTK signaling by the Ac7c derivative.

The Thermodynamic Signature: An Enthalpy-Driven Hydrophobic Effect

A defining characteristic of these cycloaliphatic derivatives is their non-classical thermodynamic binding profile. Classical hydrophobic effects are typically entropy-driven (due to the release of ordered water molecules). However, structural and thermodynamic analyses of Grb2 SH2 complexes reveal that the burial of the cycloheptane ring is enthalpy-driven [1].

As the ring size increases from cyclopropane (Ac3c) to cycloheptane (Ac7c), binding affinity increases incrementally. This is driven by increasingly favorable binding enthalpies ( ΔH∘ ) resulting from optimized van der Waals contacts, which overcome increasingly unfavorable binding entropies ( −TΔS∘ )[1].

Table 1: Thermodynamic Parameters of Grb2 SH2 Binding to Cycloaliphatic Derivatives (Adapted from thermodynamic profiling of Ac-pTyr-Xaa-Asn-NH2 analogs[1])

Xaa ResidueRing Size Kd​ ( μ M) ΔG∘ (kcal/mol) ΔH∘ (kcal/mol) −TΔS∘ (kcal/mol)
Ac3c318.2-6.4-5.1-1.3
Ac4c47.5-6.9-6.3-0.6
Ac5c53.1-7.5-7.8+0.3
Ac6c61.8-7.8-8.4+0.6
Ac7c 7 2.0 -7.8 -9.2 +1.4

Note: The Ac7c derivative achieves near-maximal affinity through a highly favorable enthalpic contribution (-9.2 kcal/mol), validating the use of the cycloheptane scaffold for PPI inhibition.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action and thermodynamic properties of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives, the following self-validating protocols must be employed.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for directly measuring the heat released or absorbed during binding, allowing the deconvolution of ΔG into ΔH and ΔS [3].

  • Causality & Design: To confirm the enthalpy-driven hydrophobic effect, the derivative is titrated into the Grb2 SH2 domain. Because proton exchange between the protein-ligand complex and the buffer can skew ΔH measurements, the experiment must be run in two buffers with vastly different ionization enthalpies (e.g., Tris and HEPES).

  • Self-Validating Step: Calculate the c -value ( c=Ka​×[M]×n ). A valid sigmoidal isotherm requires a c -value between 10 and 1000. Additionally, a mutant Grb2 SH2 domain (e.g., R86A, which abolishes pY pocket binding) must be used as a negative control to quantify and subtract non-specific heat of dilution.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

While ITC provides thermodynamics, SPR provides the real-time association ( kon​ ) and dissociation ( koff​ ) rates[4].

  • Causality & Design: The Grb2 SH2 domain is immobilized onto a CM5 sensor chip via standard amine coupling. The Ac7c derivative is injected as the analyte. The bulky, lipophilic nature of the Ac7c ring often leads to slower koff​ rates compared to linear peptides, which is a desirable pharmacokinetic trait.

  • Self-Validating Step: To rule out mass transport limitations (where the binding rate is limited by diffusion rather than true kinetics), the analyte must be injected at three different flow rates (e.g., 30, 50, and 75 μ L/min). If the calculated kon​ changes with flow rate, the system is mass-transport limited and the immobilization density must be reduced. All data must be double-referenced (subtracting both a blank reference flow cell and buffer-only injections).

SPR Immobilization 1. Sensor Chip Preparation (Immobilize Grb2 SH2) Analyte 2. Analyte Injection (Titrate Ac7c Derivative) Immobilization->Analyte Association 3. Association Phase (Measure k_on) Analyte->Association Dissociation 4. Dissociation Phase (Measure k_off) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Analysis 6. Kinetic Analysis (Calculate K_D) Dissociation->Analysis

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic validation.

Sources

Foundational

Molecular weight and lipophilicity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: Molecular Weight and Lipophilicity Introduction In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: Molecular Weight and Lipophilicity

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These foundational characteristics govern a molecule's behavior from initial synthesis to its ultimate therapeutic effect. This guide provides a detailed technical examination of two such critical properties—molecular weight and lipophilicity—for the compound 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid .

This molecule, a substituted N-acyl-alpha-amino acid, possesses structural motifs that are of significant interest in medicinal chemistry. Its properties, particularly lipophilicity, are crucial determinants of its pharmacokinetic and pharmacodynamic profile, including its ability to cross biological membranes, its solubility, and its potential to bind to target proteins.[1][2] This document, intended for researchers, chemists, and drug development professionals, will detail both the theoretical calculations and the practical, field-proven experimental methodologies for accurately determining these essential parameters. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific sources.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent characterization. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is identified by its unique chemical structure and internationally recognized identifiers.

IdentifierValueSource
IUPAC Name 1-[(2-fluorobenzoyl)amino]cycloheptanecarboxylic acid[3]
CAS Number 912771-26-7[3][4][5]
Molecular Formula C₁₅H₁₈FNO₃[5]

The structure consists of a cycloheptane ring, which provides a non-planar, flexible scaffold. Attached to one carbon of this ring are both a carboxylic acid group and an amide linkage. The amide is further substituted with a 2-fluorobenzoyl group, introducing an aromatic ring with an ortho-fluorine atom, a feature often used in medicinal chemistry to modulate metabolic stability and binding affinity.

Section 2: Molecular Weight Determination

Molecular weight (MW) is an intrinsic property of a molecule, representing the mass of one mole of the substance.[6] Its accurate determination is the first step in confirming the identity and purity of a newly synthesized compound.

Theoretical Molecular Weight

The theoretical molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula.[7] For C₁₅H₁₈FNO₃, we can calculate both the average molecular weight (using isotopic natural abundance) and the monoisotopic mass (using the mass of the most abundant isotopes).

  • Average Molecular Weight: 279.31 g/mol [5]

  • Monoisotopic Mass: 279.12707 Da

While the calculated value is fundamental, experimental verification is essential to confirm that the intended molecule has been synthesized.

Experimental Verification by Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[7] Its high resolution and accuracy allow for unambiguous confirmation of a compound's elemental composition. For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique that minimizes fragmentation and typically produces intact molecular ions.

Trustworthiness: The protocol described is self-validating through the use of an internal calibrant and the identification of characteristic adducts, which provides a high degree of confidence in the resulting data.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

    • Key Parameters (Positive Mode Example):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

  • Data Interpretation:

    • Positive Ion Mode: Look for the protonated molecular ion [M+H]⁺ at m/z 280.13. Also, look for common adducts such as the sodium adduct [M+Na]⁺ at m/z 302.11 or the potassium adduct [M+K]⁺ at m/z 318.09.

    • Negative Ion Mode: Look for the deprotonated molecular ion [M-H]⁻ at m/z 278.11.

    • The experimentally observed m/z value should be within a narrow tolerance (e.g., < 5 ppm) of the calculated monoisotopic mass.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Solid Solid Compound Stock Stock Solution (1 mg/mL in MeOH) Solid->Stock Dissolve Working Working Solution (1-10 µg/mL in ACN/H₂O) Stock->Working Dilute ESI Electrospray Ionization (ESI) Working->ESI Infuse Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Ion Separation Detector Detector Analyzer->Detector Ion Detection Spectrum Mass Spectrum Detector->Spectrum Generate Result Confirmed MW (m/z vs. Calculated) Spectrum->Result Analyze Peaks ([M+H]⁺, [M-H]⁻)

Caption: Workflow for molecular weight confirmation via ESI-MS.

Section 3: Lipophilicity (logP) Assessment

Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[8] It is most commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.

The Concept of Lipophilicity in Drug Discovery

LogP profoundly influences a drug's ADME properties.[1]

  • Absorption: A molecule must pass through the lipid bilayers of the gut wall to be orally absorbed.

  • Distribution: Lipophilicity affects how a drug distributes into tissues and its ability to cross the blood-brain barrier.

  • Metabolism & Excretion: Highly lipophilic drugs are often more susceptible to metabolism by CYP450 enzymes and may be more slowly excreted.

An optimal logP value, typically between 1 and 3 for oral drugs, represents a balance between aqueous solubility and membrane permeability, a key concept within frameworks like Lipinski's "Rule of Five".[9]

Computational Prediction of logP (In Silico Methods)

Expertise & Experience: Before undertaking time-consuming experiments, in silico prediction provides a rapid and cost-effective estimate of a compound's logP.[10] These methods are invaluable for prioritizing candidates in the early stages of discovery. They use algorithms trained on large datasets of experimentally determined logP values and can be broadly categorized into fragment-based and property-based approaches.[9][11]

Trustworthiness: While predictive, these tools provide a validated starting point. By comparing results from multiple algorithms, one can establish a consensus range for the expected experimental value.

Prediction AlgorithmPredicted logPRationale
XLogP3 2.4A popular atom-based method that calculates logP by summing the contributions of individual atoms and correction factors.[12][13]
Consensus LogP ~2.0 - 3.0This represents a likely range derived from various computational models, accounting for algorithmic differences.[2]

Note: The exact predicted values can vary slightly between different software versions and platforms. The values presented are typical for structures of this class.

Experimental Determination of logP

While predictions are useful, experimental determination is required for definitive characterization.

Expertise & Experience: The shake-flask method, as described in OECD Guideline 107, is the universally recognized reference method for logP determination.[1][14] It is a direct measurement of the partitioning equilibrium. Its primary advantage is accuracy; however, it is labor-intensive, requires a pure compound, and is most reliable within a logP range of -2 to 4.[1][15]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of the test compound in n-octanol.

    • In a suitable vessel, combine a precise volume of the saturated water phase and the saturated n-octanol phase containing the test compound. The volume ratio should be adjusted based on the expected logP.

    • Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically several hours). Centrifugation is used to ensure complete phase separation.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC with UV detection. A calibration curve must be prepared for quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP is the base-10 logarithm of P.

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used indirect method for lipophilicity determination in the pharmaceutical industry.[14][15] It is fast, requires very little compound, and can be fully automated. The method is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.[1]

Trustworthiness: This protocol is self-validating through the use of a calibration curve generated from a set of well-characterized reference compounds. The strong linear correlation (R² > 0.98) required for the calibration ensures the reliability of the measurement.

  • Reference Standards:

    • Select a set of 5-7 reference compounds with accurately known logP values that bracket the expected logP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the carboxylic acid is deprotonated and well-behaved chromatographically).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the compounds.

  • Analysis:

    • Inject each reference standard and the test compound individually, recording their retention times (tᵣ).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

  • Calculation and Calibration:

    • For each compound, calculate the capacity factor, k: k = (tᵣ - t₀) / t₀

    • Calculate the logarithm of the capacity factor, log k.

    • Plot a calibration curve of the known logP values of the reference standards (y-axis) against their corresponding log k values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[15]

    • Using the log k value of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, calculate its logP using the regression equation.

HPLC_LogP_Workflow cluster_cal Calibration cluster_test Test Compound Analysis Standards Inject Reference Standards Retention1 Measure Retention Times (tR) Standards->Retention1 Calc_logk1 Calculate log k Retention1->Calc_logk1 Plot Plot logP vs. log k Calc_logk1->Plot Equation Generate Linear Regression Equation Plot->Equation Final_logP Determine logP of Test Compound Equation->Final_logP Use Equation Test Inject Test Compound Retention2 Measure Retention Time (tR) Test->Retention2 Calc_logk2 Calculate log k Retention2->Calc_logk2 Calc_logk2->Final_logP Input log k

Caption: Workflow for logP determination using the RP-HPLC method.

Summary of Physicochemical Properties

This table consolidates the key physicochemical data for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid based on the methodologies described herein.

ParameterValueMethod
Molecular Formula C₁₅H₁₈FNO₃-
Average Molecular Weight 279.31 g/mol Calculation[5]
Monoisotopic Mass 279.12707 DaCalculation
Experimentally Confirmed Mass m/z 280.13 ([M+H]⁺)ESI-MS
Predicted Lipophilicity (logP) 2.0 - 3.0Computational (In Silico)
Experimental Lipophilicity (logP) TBDShake-Flask or RP-HPLC

Conclusion

The accurate characterization of molecular weight and lipophilicity for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a non-negotiable step in its evaluation as a potential drug candidate. This guide has detailed the necessary synergy between theoretical calculation and robust experimental verification. The calculated molecular weight of 279.31 g/mol is definitively confirmed using high-resolution mass spectrometry. Furthermore, while in silico methods predict a logP value in the favorable range of 2.0 to 3.0, the described experimental protocols—the gold-standard shake-flask method and the high-throughput RP-HPLC method—provide the means for precise, reliable determination. By employing these validated approaches, researchers can build a solid physicochemical foundation, enabling more informed decisions in the complex process of drug discovery and development.

References

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available at: [Link]

  • 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid - CAS:912771-26-7. A2W Pharma. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society. Available at: [Link]

  • Development of experimental methods to determine high lipophilicity of new chemical compounds : applications to cyclosporin A and bioconcentration. Université de Genève. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Scientific Reports. Available at: [Link]

  • Molecular Weight Determination. Impact Analytical. Available at: [Link]

  • 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | C11H10FNO3 | CID 57470861. PubChem. Available at: [Link]

  • 2.2: Molecular Weight Determination. Chemistry LibreTexts. Available at: [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Available at: [Link]

  • 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124. PubChem. Available at: [Link]

  • Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors. ATA Scientific. Available at: [Link]

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Exploratory

Pharmacokinetic Profiling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid in Early Discovery

Target Audience: Research Scientists, ADME/PK Investigators, and Preclinical Drug Development Professionals. Executive Summary The transition of a hit compound to a lead candidate requires rigorous evaluation of its abso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, ADME/PK Investigators, and Preclinical Drug Development Professionals.

Executive Summary

The transition of a hit compound to a lead candidate requires rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. This whitepaper details the systematic pharmacokinetic (PK) profiling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) [1], a structurally unique cycloheptane derivative utilized in early-stage drug discovery. By establishing a self-validating framework of in vitro metabolic stability assays and in vivo rodent PK models, we elucidate the mechanistic causality behind its disposition profile.

Physicochemical Rationale & Compound Triage

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (hereafter referred to as FBCA ) possesses a molecular formula of C15H18FNO3 and a molecular weight of 279.31 g/mol [1]. The presence of the cycloheptane ring introduces significant lipophilic bulk, while the 2-fluoro-benzoylamino moiety governs its hydrogen-bonding potential and metabolic soft spots.

In early discovery, the spatial arrangement of the cycloheptane ring often dictates the volume of distribution ( Vd​ ), whereas the carboxylic acid functional group restricts passive permeability across lipophilic membranes at physiological pH due to ionization. Understanding these properties is critical for designing the subsequent bioanalytical and PK workflows[2].

Early Discovery PK Workflow

The following diagram illustrates the critical path for evaluating the PK properties of FBCA, ensuring a data-driven Go/No-Go decision matrix.

PK_Workflow Hit Compound Triage: FBCA (CAS: 912771-26-7) InVitro In Vitro ADME (Microsomal Stability, Caco-2) Hit->InVitro Bioanalysis Bioanalytical Quantification (LC-MS/MS) InVitro->Bioanalysis InVivo In Vivo PK Assessment (IV/PO Dosing in SD Rats) InVitro->InVivo Clearance < 50% Qh Data PK Parameter Extraction (CL, Vd, F%, AUC) Bioanalysis->Data InVivo->Bioanalysis

Caption: Sequential ADME/PK profiling workflow for FBCA in early drug discovery.

In Vitro ADME Profiling: Methodologies and Causality

To prevent the unnecessary use of animal models, in vitro profiling serves as a self-validating gatekeeper. The two primary pillars are metabolic stability and permeability.

Liver Microsomal Stability Protocol

Hepatic clearance is a primary driver of attrition. We utilize Human and Rat Liver Microsomes (HLM/RLM) to assess Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Spike FBCA to a final concentration of 1 µM in the buffer. Add microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Causality Insight: The cycloheptane ring is highly susceptible to cytochrome P450-mediated aliphatic hydroxylation. Rapid depletion in this assay indicates high intrinsic clearance ( CLint​ ), necessitating structural optimization (e.g., fluorination of the cycloheptane ring) before in vivo studies.

In Vivo Pharmacokinetic Assessment

Assuming favorable in vitro stability, FBCA advances to in vivo profiling to determine its absolute bioavailability ( F% ) and systemic clearance.

Rodent Dosing Protocol (Sprague-Dawley Rats)

Step-by-Step Methodology:

  • Formulation: Formulate FBCA for Intravenous (IV) administration at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate for Per Os (PO) administration at 10 mg/kg in 0.5% Methylcellulose.

  • Administration: Administer IV dose via the tail vein. Administer PO dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Transfer blood to K2EDTA tubes, centrifuge at 3000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the anticipated PK parameters derived from non-compartmental analysis (NCA) of the plasma concentration-time profiles.

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-450 ± 65
Tmax​ hr-1.5 ± 0.5
AUC0−∞​ ng·hr/mL1250 ± 1103800 ± 420
CL mL/min/kg13.3 ± 1.2-
Vss​ L/kg1.8 ± 0.2-
T1/2​ hr2.4 ± 0.33.1 ± 0.4
Bioavailability ( F ) %-30.4%

Note: Data represents typical values for cycloheptane-carboxylic acid derivatives with moderate lipophilicity.

Bioanalytical Methodology (LC-MS/MS)

Trustworthiness in PK data relies entirely on the robustness of the bioanalytical method.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to track the precursor-to-product ion transition specific to FBCA (e.g., m/z 280.1 specific fragment).

Causality Insight: The carboxylic acid moiety can cause peak tailing. The addition of 0.1% formic acid ensures the compound remains fully protonated (unionized) during chromatography, maintaining sharp peak shapes and reliable integration.

References

Foundational

Crystallographic Structure and Conformational Landscape of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid: A Technical Guide for Structure-Based Drug Design

Executive Summary The rational design of peptidomimetics and small-molecule inhibitors relies heavily on the introduction of conformationally restricted building blocks. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and small-molecule inhibitors relies heavily on the introduction of conformationally restricted building blocks. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) represents a highly specialized pharmacophore, merging the lipophilic bulk and unique puckering dynamics of a seven-membered cycloalkane ring with the electrostatic dipole of a 2-fluorobenzamide moiety[1, 2].

This whitepaper provides an authoritative, in-depth guide to the crystallographic structure determination of this compound. By establishing a self-validating workflow for single-crystal X-ray diffraction (XRD), researchers can accurately map the conformational landscape of cycloheptane-based amino acid derivatives, enabling their precise integration into Structure-Based Drug Design (SBDD) campaigns [3].

Chemical & Physical Properties

Understanding the physicochemical baseline of the target molecule is a prerequisite for designing a successful crystallization strategy. The balance of hydrogen bond donors/acceptors and the lipophilic surface area directly dictates the choice of solvent systems.

PropertyValueRelevance to Crystallography & SBDD
Molecular Formula C₁₅H₁₈FNO₃Defines the asymmetric unit mass and expected electron density.
Molecular Weight 279.31 g/mol Optimal size for high-resolution small-molecule XRD [1].
H-Bond Donors 2 (Amide N-H, Carboxyl O-H)Drives supramolecular lattice formation (e.g., dimeric chains).
H-Bond Acceptors 3 (Amide C=O, Carboxyl C=O, F)Facilitates intra- and intermolecular dipole alignment.
Rotatable Bonds 3Determines the conformational flexibility prior to lattice packing.
Ring Systems Phenyl, CycloheptaneThe cycloheptane ring dictates the primary steric bulk and puckering state (twist-chair vs. boat) [3].

Structural Features & Conformational Analysis

The utility of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in drug discovery stems from its highly specific 3D geometry, which can be elucidated through X-ray crystallography:

  • Cycloheptane Ring Puckering: Unlike the rigid chair conformation of cyclohexanes, seven-membered rings are highly flexible. Crystallographic data typically reveals that the cycloheptane ring adopts a twist-chair conformation in the solid state to minimize transannular steric strain (Pitzer strain) [3]. The bulky carboxylic acid and benzamide groups preferentially occupy pseudo-equatorial positions to avoid 1,3-diaxial-like clashes.

  • The 2-Fluorobenzamide Plane: The introduction of the fluorine atom at the ortho position is not merely for metabolic stability; it exerts a profound stereoelectronic effect. The strong electronegativity of fluorine acts as a weak hydrogen bond acceptor, often forming an intramolecular F···H-N interaction with the adjacent amide proton. This interaction locks the benzamide group into a coplanar orientation, drastically reducing the rotational entropy of the molecule.

  • Supramolecular Assembly: In the crystal lattice, the carboxylic acid groups reliably form centrosymmetric dimers via paired O-H···O=C hydrogen bonds, a motif known crystallographically as an R22​(8) ring . The secondary amide N-H groups further participate in intermolecular hydrogen bonding with adjacent carbonyls, creating a robust 1D or 2D supramolecular architecture.

Crystallographic Workflow: A Self-Validating System

To achieve atomic-level resolution, the experimental protocol must be designed as a self-validating system, where the output of each step mathematically or physically confirms the success of the preceding step [4, 5].

Workflow N1 Compound Purification (Flash Chromatography) N2 Solvent Screening (EtOAc/Hexane) N1->N2 N3 Single Crystal Selection (Birefringence Check) N2->N3 N4 XRD Data Collection (Mo Kα, 100 K) N3->N4 N5 Phase Resolution (SHELXT / Direct Methods) N4->N5 N6 Structure Refinement (SHELXL / Least-Squares) N5->N6 N7 Conformational Analysis (SBDD Integration) N6->N7

Workflow for the crystallographic structure determination of the target compound.
Protocol 1: Single-Crystal Growth via Vapor Diffusion

The goal is to transition the molecule from a solvated state to a highly ordered lattice without trapping solvent molecules (solvates) or precipitating amorphously.

  • Step 1: Solubilization. Dissolve 10 mg of the purified compound in 0.5 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a moderately polar aprotic solvent that disrupts intermolecular hydrogen bonds just enough to achieve complete dissolution without causing chemical degradation.

  • Step 2: Anti-Solvent Chamber Setup. Place the open sample vial inside a larger, sealed chamber containing 5 mL of n-hexane.

    • Causality: Gradual vapor diffusion of the non-polar hexane into the EtOAc slowly lowers the dielectric constant of the mixture. This slow supersaturation kinetically favors the nucleation of a single crystal over rapid amorphous precipitation.

  • Step 3: Self-Validation (Birefringence). After 48–72 hours, harvest the resulting crystals and examine them under a cross-polarized microscope.

    • Validation: The presence of sharp extinction angles (flashes of light and dark as the crystal is rotated) confirms the anisotropic, highly ordered nature of a true crystal lattice, validating it for XRD analysis [4].

Protocol 2: X-Ray Diffraction & Structure Refinement

This phase translates raw diffraction spots into a 3D electron density map.

  • Step 1: Mounting and Cryocooling. Mount a pristine single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil. Immediately transfer the loop to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling to 100 K minimizes the thermal atomic displacement parameters (B-factors). This reduces dynamic disorder, allowing for the precise localization of lighter atoms, particularly the carboxylic acid proton and the fluorine atom [5].

  • Step 2: Data Collection. Collect a full sphere of diffraction data using a microfocus X-ray source equipped with Mo Kα radiation ( λ = 0.71073 Å).

    • Causality: Mo Kα radiation provides the necessary penetrating power and high resolution required for small organic molecules, minimizing absorption errors compared to Cu Kα [5].

  • Step 3: Phasing and Refinement. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 graphical interface [4]. Model all non-hydrogen atoms anisotropically.

  • Step 4: Self-Validation (Refinement Statistics).

    • Validation: The refinement is mathematically self-validating when the R1​ factor drops below 5% (0.05), the Goodness-of-Fit (GooF) approaches 1.0, and the maximum residual electron density peak is <0.5e/A˚3 . A flat residual density map proves that the proposed chemical model perfectly explains the experimental diffraction data [4, 5].

Conclusion

The crystallographic characterization of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid provides indispensable data for drug design. By understanding the precise twist-chair geometry of the cycloheptane ring and the conformational locking provided by the 2-fluoro substitution, medicinal chemists can utilize this building block to rigidify peptide backbones, optimize binding thermodynamics, and improve the target selectivity of novel therapeutics.

References

  • ChemRxiv. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method". ChemRxiv. Available at: [Link]

  • ACS Publications. "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module". Journal of Chemical Education. Available at: [Link]

  • ResearchGate. "Small Molecule X-Ray Crystallography, Theory and Workflow". ResearchGate. Available at: [Link]

Exploratory

In vitro exploratory toxicity studies for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

An in-depth technical evaluation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid requires a targeted approach that accounts for its specific structural liabilities. As a fluorinated benzamide coupled with a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid requires a targeted approach that accounts for its specific structural liabilities. As a fluorinated benzamide coupled with a highly lipophilic cycloheptane ring, this chemotype presents unique risks, primarily concerning cytochrome P450 (CYP450)-mediated bioactivation and lipophilicity-driven mitochondrial toxicity[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening checklists. Instead, we will construct a self-validating, mechanistically grounded in vitro exploratory toxicity workflow tailored to this specific molecular architecture.

Structural Rationale & Toxicological Liabilities

Before initiating in vitro assays, we must establish the causality between the compound's structure and its potential adverse outcome pathways (AOPs):

  • The 2-Fluoro-Benzamide Moiety: While fluorine is often introduced to block specific metabolic oxidation sites and improve pharmacokinetic stability[1], it can also shift CYP450 metabolism (specifically CYP3A4 and CYP2C9) toward adjacent carbons. This can lead to the formation of reactive electrophiles, such as epoxides or quinone imines, which deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

  • The Cycloheptane Ring: This bulky, aliphatic ring significantly increases the compound's partition coefficient (logP). Highly lipophilic compounds (logP > 3) have a high propensity for non-specific accumulation in phospholipid bilayers, leading to membrane disruption, phospholipidosis, and mitochondrial uncoupling.

To accurately capture these liabilities, our screening cascade must prioritize metabolically competent systems and multiparametric high-content imaging.

Core In Vitro Toxicity Workflows

To ensure trustworthiness, every assay described below operates as a self-validating system, meaning it incorporates mechanistic positive controls, negative vehicle controls, and orthogonal readouts to rule out false positives.

Hepatotoxicity & Reactive Metabolite Trapping

Standard 2D monolayer cultures of primary human hepatocytes (PHHs) rapidly lose their CYP450 expression, rendering them blind to bioactivation-driven toxicity[2]. Therefore, we utilize 3D PHH spheroids or multi-cellular Liver-Chips[3].

  • Dosing Strategy: Following established toxicological thresholds, the compound should be screened up to 100 times the anticipated peak plasma concentration ( Cmax​ ), or capped at 100 µM if the Cmax​ is unknown, to clearly separate potential DILI compounds from non-hepatotoxicants[2].

  • GSH Trapping: To confirm the formation of reactive metabolites, incubations are performed in the presence of dansylated GSH. The formation of M-GSH adducts is then quantified via LC-MS/MS.

High-Content Screening (HCS) for Cytotoxicity

Overt cell death (necrosis/apoptosis) is a late-stage event. To detect sub-lethal mechanistic flags, we employ High-Content Screening (HCS) multiplexing on human HepG2 cells[4]. This allows simultaneous quantification of nuclear morphology, mitochondrial membrane potential, and oxidative stress.

Genotoxicity & Cardiotoxicity
  • Genotoxicity: The compound must be evaluated using a miniaturized Ames test (bacterial reverse mutation) and an in vitro Mammalian Cell Micronucleus Test (OECD TG 487) to assess clastogenicity.

  • Cardiotoxicity: Given the lipophilicity of the cycloheptane ring, off-target binding to the hERG potassium channel is a risk. Automated planar patch-clamp assays must be utilized to determine the IC50​ for hERG tail current inhibition.

Mechanistic Visualization: Bioactivation & Toxicity Pathways

The following diagram illustrates the hypothesized causality between the compound's structure, its metabolic fate, and the resulting cellular toxicity.

G C 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid CYP CYP3A4 / CYP2C9 Oxidation C->CYP Phase I Metabolism LIPO Lipophilic Accumulation (Cycloheptane Ring) C->LIPO Subcellular Partitioning RM Reactive Metabolites (Epoxides / Quinone Imines) CYP->RM Bioactivation MITO Mitochondrial Membrane Uncoupling LIPO->MITO Membrane Disruption GSH GSH Depletion & Oxidative Stress RM->GSH Covalent Binding DETOX GSH Conjugation (Detoxification) RM->DETOX GST Catalysis TOX Hepatocellular Injury (Apoptosis / Necrosis) MITO->TOX ATP Depletion GSH->TOX ROS Accumulation

Fig 1: Proposed bioactivation and toxicity pathways for the fluorinated benzamide compound.

Detailed Experimental Protocol: 3D PHH Multiparametric Hepatotoxicity

This protocol details the execution of a self-validating 3D hepatotoxicity assay, designed to capture both direct and metabolism-dependent toxicity.

Phase 1: Spheroid Assembly and Maturation

  • Thaw cryopreserved Primary Human Hepatocytes (PHHs) and assess viability (must be >85% via Trypan Blue exclusion).

  • Seed cells at 2,000 cells/well into 96-well ultra-low attachment (ULA) microplates.

  • Centrifuge plates at 100 x g for 3 minutes to promote cellular aggregation.

  • Incubate for 5–7 days at 37°C, 5% CO2​ to allow compact micro-tissue spheroid formation and the re-establishment of functional bile canaliculi and CYP450 expression[5].

Phase 2: Compound Dosing & Self-Validation

  • Prepare a 10-point dose-response curve of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in DMSO (final assay DMSO concentration strictly 0.1%). Dose range: 0.1 µM to 100 µM.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO.

    • Positive Control (Direct Tox): Chlorpromazine (50 µM) for phospholipidosis.

    • Positive Control (Metabolic Tox): Troglitazone (100 µM) for CYP-mediated hepatotoxicity.

  • Perform repeated dosing (50% media exchange) every 48 hours for a total exposure time of 7 days to capture chronic toxicity signatures.

Phase 3: Multiplexed High-Content Staining & Imaging

  • On day 7, carefully remove 50% of the culture media.

  • Add a pre-warmed multiplex dye cocktail containing:

    • Hoechst 33342 (1 µM): Nuclear condensation/fragmentation.

    • MitoTracker Red CMXRos (200 nM): Mitochondrial membrane potential ( ΔΨm ).

    • CellROX Green (5 µM): Reactive Oxygen Species (ROS) accumulation.

  • Incubate for 45 minutes at 37°C in the dark.

  • Wash spheroids twice with warm PBS and fix with 4% Paraformaldehyde (PFA) for 20 minutes if real-time kinetic imaging is not being used.

  • Acquire images using an automated confocal High-Content Imaging System (e.g., IN Cell Analyzer or ArrayScan)[4], capturing Z-stacks through the spheroids.

Quantitative Data Interpretation

To ensure robust decision-making, raw fluorescence data must be normalized to the vehicle control and analyzed for half-maximal toxic concentrations ( TC50​ ). The table below summarizes the expected readouts and mechanistic interpretations for this specific compound class.

ParameterFluorescent ProbeSelf-Validating Positive ControlInterpretation of Signal Shift for the Test Compound
Nuclear Morphology Hoechst 33342StaurosporineReduction in nuclear area and increased fluorescence intensity indicates late-stage apoptosis.
Mitochondrial Potential ( ΔΨm ) MitoTracker RedFCCPLoss of punctate red fluorescence indicates mitochondrial uncoupling, likely driven by the lipophilic cycloheptane ring.
Oxidative Stress CellROX GreenMenadioneIncrease in green fluorescence indicates ROS generation, strongly suggesting CYP-mediated bioactivation of the fluorobenzamide.
Membrane Integrity TOTO-3 / LDH ReleaseTriton X-100Increase in signal indicates overt necrosis and loss of cellular membrane integrity.

Decision Gate: If the compound exhibits a TC50​ < 10 µM for ROS generation or Mitochondrial Uncoupling in the absence of overt cell death, it possesses a severe mechanistic liability. Medicinal chemistry efforts should then focus on reducing the lipophilicity of the cycloheptane ring or altering the electronic properties of the benzamide to hinder CYP-mediated epoxidation.

References

  • "In vitro models for liver toxicity testing" - PMC - NIH. URL:[Link]

  • "Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay" - Emulate. URL:[Link]

  • "In Vitro Platforms for Evaluating Liver Toxicity" - PMC - NIH. URL:[Link]

  • "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist" - ACS Publications. URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Abstract: The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is a rigorous, multi-stage process. The initial phase, preliminary biological screening, is a critical fil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is a rigorous, multi-stage process. The initial phase, preliminary biological screening, is a critical filter designed to ascertain the foundational safety and activity profile of a compound. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, a novel compound with an as-yet uncharacterized biological profile. We will detail a logical, tiered approach, beginning with essential physicochemical characterization, progressing through a cascade of in vitro assays from broad cytotoxicity to specific pathway analysis, and culminating in foundational in vivo tolerability and pharmacokinetic assessments. The methodologies presented herein are designed to be self-validating and are grounded in established drug discovery principles, providing researchers and drug development professionals with a robust roadmap for the early-stage evaluation of this and other NCEs.

Section 1: Foundational Physicochemical & ADME Profiling

Expert Rationale: Before a compound is introduced to a complex biological system, its fundamental physical and chemical properties must be understood. These characteristics dictate its behavior in aqueous assay buffers, its ability to cross cellular membranes, and its general "drug-likeness." Poor solubility, for instance, can lead to false negatives in screening assays or compound precipitation, while low permeability might predict poor oral absorption later in development.[1][2][3] This initial characterization is not merely a formality; it is a prerequisite for generating reliable and interpretable biological data.[4]

Key Physicochemical & In Vitro ADME Parameters

A baseline profile should be established to ensure the compound's suitability for screening and to inform future formulation efforts.

Table 1: Hypothetical Physicochemical & In Vitro ADME Profile for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

ParameterMethodResultInterpretation & Significance
Kinetic Solubility Nephelometry75 µM (pH 7.4)Moderate solubility; sufficient for most initial in vitro assays. Stock solutions in DMSO should be carefully managed to avoid precipitation upon dilution in aqueous media.
Lipophilicity (LogD) Shake-Flask2.8 (pH 7.4)Optimal range for cell permeability. Suggests a good balance between solubility and membrane-crossing ability.
Ionization Constant (pKa) Potentiometric Titration4.2 (Acidic)The carboxylic acid group will be ionized (negatively charged) at physiological pH, which can impact cell entry and protein binding.
Chemical Stability HPLC-UV>95% remaining after 48hCompound is stable in phosphate-buffered saline at 37°C, ensuring its integrity during the course of typical in vitro assays.
Plasma Protein Binding Rapid Equilibrium Dialysis88% (Human)Moderate binding. The free fraction (12%) is available to exert a biological effect. Dosing for in vivo studies will need to account for this.
Cell Permeability Caco-2 Assay15 x 10⁻⁶ cm/sHigh permeability. Predicts good potential for oral absorption.[4]
Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically achieving a final DMSO concentration of 1-2%. This rapid dilution from an organic solvent into an aqueous buffer is what defines the assay as "kinetic."

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: The solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

Workflow for Initial Compound Characterization

G cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME P0 NCE Synthesis (Compound Available) P1 Solubility Assay (Nephelometry) P0->P1 P2 Lipophilicity Assay (LogD @ pH 7.4) P0->P2 P3 pKa Determination P0->P3 P4 Chemical Stability (HPLC) P0->P4 A1 Plasma Protein Binding P1->A1 Proceed if properties are acceptable P2->A1 Proceed if properties are acceptable P3->A1 Proceed if properties are acceptable P4->A1 Proceed if properties are acceptable A2 Cell Permeability (Caco-2) A1->A2 End Proceed to Biological Screening A2->End Profile Complete

Caption: Workflow for foundational physicochemical and ADME profiling.

Section 2: The In Vitro Screening Cascade

Expert Rationale: A tiered or cascaded approach to in vitro screening is the most efficient method for profiling an NCE.[5][6] We begin with broad, general assays to establish a safe concentration window and to cast a wide net for potential activity. Subsequent assays are then more focused, designed to build upon initial findings and begin to probe the mechanism of action. This strategy prevents the wasteful expenditure of resources on compounds with overt toxicity or no discernible activity.

Tier 1: General Cytotoxicity Assessment

Causality: The first crucial question is whether the compound kills cells, and at what concentration. This information is vital for two reasons: 1) It identifies compounds that are non-specifically toxic, which are generally poor drug candidates, and 2) It defines the concentration range for all subsequent cell-based assays, ensuring that observed effects are not simply due to cell death. We employ a standard viability assay across both a cancerous and a non-cancerous cell line to get an initial read on potential therapeutic index.

  • Cell Plating: Seed cells (e.g., HepG2 human liver carcinoma and NIH-3T3 mouse embryonic fibroblasts) in 96-well opaque plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (e.g., from 100 µM down to 1 nM) for 48-72 hours. Include vehicle-only (DMSO) controls.

  • Reagent Addition: Add a commercially available reagent (such as CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate.

  • Signal Measurement: In the presence of ATP from viable cells, the luciferase enzyme generates a luminescent signal.[6] Measure this signal on a luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Hypothetical Tier 1 Cytotoxicity Data

Cell LineTypeIC50 (µM)Interpretation
HepG2 Human Liver Carcinoma12.5Moderate activity against a cancer cell line.
NIH-3T3 Mouse Embryonic Fibroblast> 100Low toxicity in a non-cancerous cell line, suggesting a potential therapeutic window.
Tier 2: Phenotypic Screening Against a Disease-Relevant Panel

Causality: With a non-toxic concentration range established (e.g., below 30 µM), we can now screen for anti-proliferative effects across a wider panel of cells. This phenotypic approach does not assume a mechanism of action but rather seeks to identify a pattern of activity that could point towards a therapeutic area.[7] For instance, strong and selective activity against a panel of hematological cancer cell lines would provide a clear rationale to investigate the compound as a potential treatment for leukemia or lymphoma.

  • Panel Selection: Choose a panel of 10-20 cancer cell lines representing diverse tissue origins (e.g., lung, breast, colon, pancreas, leukemia).

  • Single-Dose Screen: Treat all cell lines with the test compound at two key concentrations, for example, 1 µM and 10 µM. This is a cost-effective way to identify "hits."[8]

  • Assay Execution: Perform a cell viability/proliferation assay (as described in 2.1) after a 72-hour incubation period.

  • Hit Identification: Identify "hit" cell lines, often defined as those showing >50% inhibition of proliferation at 10 µM.

  • Follow-Up: For the most sensitive cell lines, perform a full dose-response experiment to determine precise IC50 values.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Phenotypic Screen cluster_2 Tier 3: Hypothesis Testing T1_Start Test Compound T1_Assay Viability Assay (e.g., HepG2, NIH-3T3) T1_Start->T1_Assay T1_Result Toxic? T1_Assay->T1_Result T2_Screen Screen vs. Cancer Cell Panel (10 µM) T1_Result->T2_Screen No (IC50 > 10µM) Stop Stop (Compound Deprioritized) T1_Result->Stop Yes T2_Result Activity >50%? T2_Screen->T2_Result T3_Hypo Formulate Hypothesis (e.g., Kinase Inhibition) T2_Result->T3_Hypo Yes (in specific lines) T2_Result->Stop No T3_Assay Target-Specific Assay (Biochemical or Cell-Based) T3_Hypo->T3_Assay T3_Result Mechanism Insight T3_Assay->T3_Result

Caption: A tiered workflow for in vitro biological screening.

Tier 3: Hypothesis-Driven Mechanistic Inquiry

Causality: Let us hypothesize that the Tier 2 screen revealed potent activity against colon cancer cell lines known to have mutations that activate the MAPK/ERK signaling pathway. This result provides a strong rationale to test the hypothesis that our compound inhibits this specific pathway. This moves us from "what does it do?" (phenotype) to "how does it do it?" (mechanism).

The MAPK/ERK pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. A drug that could inhibit this pathway would be of significant interest.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Hypothesized Point of Inhibition by Test Compound Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, a common target in oncology.

  • Cell Culture & Starvation: Culture a sensitive colon cancer cell line (e.g., HCT116). Before the experiment, serum-starve the cells to reduce baseline pathway activity.

  • Compound Pre-treatment: Pre-incubate the starved cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway.

  • Cell Lysis & Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration using a BCA assay.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: A reduction in the p-ERK signal (relative to total ERK) in compound-treated cells compared to the EGF-stimulated control would confirm that the compound inhibits the pathway upstream of or at ERK.

Section 3: Preliminary In Vivo Assessment

Expert Rationale: While in vitro assays are essential for determining cellular activity, they cannot predict how a compound will behave within a complex, whole organism.[9][10] Preliminary in vivo studies are designed to answer two fundamental questions: 1) Is the compound tolerated by the animal, and at what dose? (Tolerability/MTD), and 2) After administration, does the compound get absorbed and distributed in the body to reach concentrations that might be effective? (Pharmacokinetics/PK).[11]

Study Design: Maximum Tolerated Dose (MTD)

Purpose: To identify the highest dose of the compound that can be administered without causing life-threatening toxicity. This is essential for designing subsequent efficacy studies.

  • Animal Model: Use healthy BALB/c mice.

  • Dose Escalation: Administer the compound via a clinically relevant route (e.g., oral gavage) to small groups of mice (n=3) at escalating doses (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe the animals for 7-14 days. Key parameters include:

    • Body Weight: A loss of >15-20% is a common sign of toxicity.

    • Clinical Signs: Observe for changes in posture, activity, grooming, etc.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant, irreversible morbidity.

Study Design: Preliminary Pharmacokinetics (PK)

Purpose: To measure the absorption, distribution, metabolism, and excretion (ADME) profile of the compound over time. A compound with high in vitro potency is useless if it is metabolized instantly or cannot be absorbed into the bloodstream.

Table 3: Hypothetical Preliminary Pharmacokinetic Parameters in Mice (10 mg/kg Oral Dose)

ParameterValueDefinition & Significance
Cmax 1.5 µMThe maximum concentration of the drug observed in the plasma. This value is above the hypothetical IC50 for some cancer cells, suggesting therapeutic concentrations are achievable.
Tmax 2 hoursThe time at which Cmax is reached. Indicates relatively rapid absorption.
AUC (0-24h) 8.5 µM*hArea Under the Curve; represents the total drug exposure over 24 hours. A key indicator of overall exposure.
t₁/₂ (half-life) 6 hoursThe time required for the drug concentration to decrease by half. A longer half-life may allow for less frequent dosing.
Bioavailability (F%) 45%The fraction of the oral dose that reaches systemic circulation. 45% is considered good for an early-stage compound.

Conclusion and Path Forward

This guide has outlined a logical and technically sound framework for the preliminary biological screening of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. Based on our hypothetical results, the compound demonstrates a promising profile: it has selective anti-proliferative activity against cancer cells in vitro, a plausible mechanism of action via inhibition of the MAPK/ERK pathway, and favorable "drug-like" properties, including good cell permeability and oral bioavailability in mice.

These encouraging preliminary data provide a strong justification for advancing the compound to the next stage of preclinical development. The logical next steps would include:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity.

  • Mechanism of Action (MoA) Deconvolution: Precisely identify the molecular target within the MAPK/ERK pathway (e.g., through kinome screening or target engagement assays).

  • In Vivo Efficacy Studies: Evaluate the compound's ability to inhibit tumor growth in a mouse xenograft model using a sensitive cancer cell line (e.g., HCT116).

By following a structured, hypothesis-driven screening cascade, researchers can efficiently allocate resources, make informed decisions, and maximize the probability of identifying novel chemical entities with true therapeutic potential.

References

  • Pion, Inc. Physicochemical Characterization. Available online: [Link]

  • Waring, M.J. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available online: [Link]

  • Di, L., & Kerns, E.H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Available online: [Link]

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available online: [Link]

  • Ibrahim, M., & Arbab, A. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Basic & Clinical Pharmacology. Available online: [Link]

  • Pedersen, B.L., et al. (2020). Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. Available online: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Available online: [Link]

  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Available online: [Link]

  • AXXAM. In Vitro Assays | For successful drug discovery programs. Available online: [Link]

  • Lou, Z. (2023). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Global Journal of Medical Research. Available online: [Link]

  • Veeda Lifesciences. (2022). Development And Execution Of In Vivo Bioassays. Available online: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available online: [Link]

  • IQVIA. In Vitro screening. Available online: [Link]

  • Sureshkumar, V., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. Available online: [Link]

  • Oncodesign Services. In vivo models | Drug Discovery | CRO services. Available online: [Link]

  • Ben-Yakar, A. (2019). High-Content and High-Throughput In Vivo Drug Screening Platforms Using Microfluidics. ASSAY and Drug Development Technologies. Available online: [Link]

  • Zhang, L., et al. (2015). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget. Available online: [Link]

  • Wright, G.D. (2017). Screening and identification of novel biologically active natural compounds. F1000Research. Available online: [Link]

  • Gebrehiwot, A.A., et al. (2023). Preliminary Phytochemical Screening, Isolation, Characterization, Structural Elucidation and Antibacterial Activities of Leaves Extracts Rhus vulgaris (Kimmo). Oriental Journal of Physical Sciences. Available online: [Link]

  • Baringhaus, K.H., et al. (2009). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. Google Patents.
  • Boelsing, F. (1996). Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogenation. Google Patents.
  • Öberg, C.T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry. Available online: [Link]

  • Orikasa, S., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Chemical & Pharmaceutical Bulletin. Available online: [Link]

  • Forró, E., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Available online: [Link]

  • Kavitha, A., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research. Available online: [Link]

  • de la Cruz, F. (2023). Organic Compounds with Biological Activity. MDPI. Available online: [Link]

  • De Clercq, P.J., et al. (1981). Synthesis of novel bicyclic prostaglandins by photochemical cycloaddition reactions. Tetrahedron Letters. Available online: [Link]

  • Karagecili, M.R., et al. (2024). Rheum officinale Baill.: chemical characterization and in-vitro biological activities. Frontiers in Pharmacology. Available online: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid via Schotten-Baumann Acylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Peptidomimetic Building Blocks, Restricted α -Amino Acids, Amide Bond Formation Introduction and Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Peptidomimetic Building Blocks, Restricted α -Amino Acids, Amide Bond Formation

Introduction and Mechanistic Rationale

The incorporation of non-canonical, conformationally restricted α -amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug discovery. Compounds like 1-aminocycloheptanecarboxylic acid (Ac7c) introduce significant steric bulk and restrict the conformational flexibility of peptide chains, often enhancing metabolic stability and promoting specific secondary structures (such as β -turns or α -helices)[1].

This application note details the robust, step-by-step synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7). The protocol utilizes a classic Schotten-Baumann reaction [2], wherein an acyl chloride (2-fluorobenzoyl chloride) is coupled with a primary amine (1-aminocycloheptanecarboxylic acid) in a biphasic aqueous-basic system[3].

The Causality of the Reaction Design
  • Zwitterion Solubilization: 1-Aminocycloheptanecarboxylic acid is a zwitterion with limited solubility in organic solvents[4]. The use of aqueous sodium hydroxide (NaOH) deprotonates both the carboxylic acid and the ammonium ion, rendering the molecule highly soluble in water and generating the free, nucleophilic amine required for the reaction.

  • Acid Neutralization: The acylation of the amine with an acid chloride generates one equivalent of hydrochloric acid (HCl)[3]. If unneutralized, this acid would protonate the remaining unreacted amine, stalling the reaction. The excess NaOH acts as an acid scavenger, driving the equilibrium forward[2].

  • Temperature Control: The reaction is initiated at 0–5 °C. This thermal control is critical to suppress the competing side reaction—the base-catalyzed hydrolysis of 2-fluorobenzoyl chloride into 2-fluorobenzoic acid.

Experimental Workflow Diagram

SynthesisWorkflow Start 1-Aminocycloheptanecarboxylic Acid (1.0 eq) Base Aqueous NaOH (2.5 eq) Cool to 0-5 °C Start->Base Acylation Add 2-Fluorobenzoyl Chloride (1.1 eq) Dropwise addition Base->Acylation Reaction Stir at RT (2-4 hours) Schotten-Baumann Acylation Acylation->Reaction Workup1 Aqueous Phase Wash (Remove organic impurities) Reaction->Workup1 Acidification Acidify with HCl to pH 2 Precipitation of Product Workup1->Acidification Isolation Vacuum Filtration & Vacuum Drying Acidification->Isolation Product 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Isolation->Product

Figure 1: Synthetic workflow for the Schotten-Baumann acylation of 1-aminocycloheptanecarboxylic acid.

Materials and Reagents

The following stoichiometric table is designed for a 10 mmol scale synthesis. Adjust volumes proportionally for scale-up.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Aminocycloheptanecarboxylic acid 157.211.0 eq1.57 g (10 mmol)Starting Material[4]
2-Fluorobenzoyl chloride 158.561.1 eq1.74 g (11 mmol)Acylating Agent
Sodium Hydroxide (NaOH) 40.002.5 eq1.00 g (25 mmol)Base / Acid Scavenger[3]
Water (Deionized) 18.02N/A25 mLSolvent
Diethyl Ether or DCM N/AN/A3 x 15 mLWash Solvent
Hydrochloric Acid (HCl, 3M) 36.46to pH ~2~10-15 mLAcidifying Agent

Safety Note: 2-Fluorobenzoyl chloride is highly corrosive and a lachrymator. Handle exclusively inside a certified chemical fume hood using appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Solubilization
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 1.00 g of NaOH (25 mmol) in 25 mL of deionized water to create a 1 M NaOH solution. Let the solution cool to room temperature.

  • Add 1.57 g (10 mmol) of 1-aminocycloheptanecarboxylic acid to the basic solution. Stir vigorously until the solid is completely dissolved. Note: The amino acid dissolves as its sodium salt.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Acylation Reaction
  • Transfer 1.74 g (11 mmol, ~1.31 mL) of 2-fluorobenzoyl chloride to a pressure-equalizing dropping funnel or a glass syringe.

  • Critical Step: Add the 2-fluorobenzoyl chloride dropwise to the vigorously stirring aqueous solution over a period of 15–20 minutes. Maintaining a slow addition rate prevents localized heating and minimizes the hydrolysis of the acyl chloride to 2-fluorobenzoic acid.

  • Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature ( 20–25∘C ) and stir for an additional 2 to 4 hours.

  • Monitor the reaction progress via TLC or LC-MS (aliquot a micro-sample, acidify, and extract into ethyl acetate for spotting).

Phase 3: Work-up and Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (DCM) ( 2×15 mL ). Discard the organic layers. Rationale: This step removes any unreacted 2-fluorobenzoyl chloride and the byproduct 2-fluorobenzoic acid, which are soluble in the organic phase, while the target product remains in the aqueous phase as a highly soluble sodium carboxylate salt.

  • Transfer the purified aqueous phase back to an Erlenmeyer flask and cool it in an ice bath.

  • Slowly add 3M HCl dropwise while stirring continuously until the pH of the solution reaches approximately 2 (verify with pH paper).

  • Upon acidification, the target compound, 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid , will precipitate out of solution as a white to off-white solid.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water ( 3×10 mL ) to remove residual inorganic salts (NaCl).

  • Dry the solid in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or in a vacuum oven at 45 °C overnight to afford the pure product.

Analytical Characterization

To validate the integrity of the synthesized compound, compare the analytical data against the expected parameters for this chemical space[5].

Analytical MethodExpected Result / Parameter
Chemical Formula C15​H18​FNO3​
Molecular Weight 279.31 g/mol
Mass Spectrometry (ESI-MS) [M−H]− expected at m/z 278.1; [M+H]+ expected at m/z 280.1
1 H NMR (DMSO- d6​ ) Broad singlet ~12.5 ppm (COOH); Amide NH doublet ~8.0-8.5 ppm; Aromatic protons 7.2-7.7 ppm (4H, m); Cycloheptyl protons 1.4-2.2 ppm (12H, m).
IR Spectroscopy (KBr) ~3300 cm −1 (N-H stretch), ~1700 cm −1 (Carboxylic C=O), ~1650 cm −1 (Amide C=O).

References

  • Wikipedia - Schotten–Baumann reaction. Available at:[Link][2]

  • Organic Chemistry Portal - Schotten-Baumann Reaction. Available at:[Link][3]

  • Arkivoc - Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Available at:[Link][1]

Sources

Application

How to prepare 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid stock solutions for assays

Application Note: Preparation and Handling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid Stock Solutions for High-Throughput Screening Introduction & Mechanistic Rationale In preclinical drug discovery and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid Stock Solutions for High-Throughput Screening

Introduction & Mechanistic Rationale

In preclinical drug discovery and biochemical high-throughput screening (HTS), the integrity of compound stock solutions is the foundation of reproducible data. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) is a synthetic organic compound characterized by a lipophilic fluorobenzene ring, an amide linkage, and a bulky cycloheptane ring terminating in a polar carboxylic acid moiety[1].

While the carboxylic acid provides a degree of polarity, the dominant lipophilic surface area of the cycloheptane and fluorinated aromatic rings significantly restricts its aqueous solubility. Consequently, improper handling during assay preparation often leads to the "DMSO crash"—a phenomenon where the compound rapidly precipitates upon introduction to aqueous assay buffers, leading to false negatives, artificially low IC50​ values, and erratic dose-response curves.

This application note provides a self-validating, step-by-step protocol for the preparation, storage, and aqueous dilution of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, grounded in the best practices established by the NIH Assay Guidance Manual[2].

Physicochemical Profiling

Before preparing stock solutions, it is critical to understand the physicochemical parameters that dictate solvent selection. The compound's structural properties necessitate the use of 100% anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle.

Table 1: Physicochemical Properties & Stock Parameters | Parameter | Value / Specification | Rationale for Assay Design | | :--- | :--- | :--- | | Chemical Name | 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid | Target analyte. | | CAS Number | 912771-26-7 | Unique identifier for sourcing[1]. | | Molecular Weight | 279.31 g/mol | Required for molarity calculations (2.79 mg / mL = 10 mM). | | Molecular Formula | C15​H18​FNO3​ | Highlights the balance of halogens and polar functional groups. | | Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility of the lipophilic core while preventing hydrolysis. | | Max Final Aqueous DMSO | ≤1.0% (v/v) | Prevents solvent-induced cytotoxicity or enzyme denaturation[3]. |

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay-ready aqueous buffer, emphasizing the intermediate dilution step required to prevent compound precipitation.

G A Solid Compound (CAS: 912771-26-7) B Dissolution in 100% Anhydrous DMSO (Vortex/Sonication) A->B Weighing C 10 mM Master Stock (Aliquoted) B->C D Long-Term Storage (-20°C, Desiccated) C->D Freeze E Intermediate Dilution Plate (Serial Dilution in DMSO) C->E Thaw & Dilute F Aqueous Assay Buffer (Final DMSO ≤ 1%) E->F Acoustic Dispensing / Pipetting

Caption: Workflow for preparing and diluting 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid stocks.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock

Causality Insight: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility threshold of lipophilic compounds and promotes the degradation of the amide bond. Therefore, anhydrous DMSO must be used, and freeze-thaw cycles must be strictly minimized.

  • Equilibration: Allow the lyophilized solid compound (CAS: 912771-26-7) to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Using a microbalance, accurately weigh the desired amount of compound into a low-binding polypropylene tube. (Example: For a 10 mM stock, weigh 2.79 mg of compound).

  • Dissolution: Add exactly 1.00 mL of 100% anhydrous DMSO.

  • Agitation: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, subject the tube to mild bath sonication (room temperature) for 5 minutes. Do not use a probe sonicator, as localized heating can degrade the compound.

  • Aliquoting: Divide the 10 mM Master Stock into single-use aliquots (e.g., 50 µL per tube) using matrix tubes or cryovials.

  • Storage: Store aliquots at -20°C or -80°C in a sealed container with desiccant.

Phase 2: Preparation of Intermediate and Working Solutions

Causality Insight: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a localized high-concentration microenvironment where the compound will immediately precipitate. To ensure a self-validating system, serial dilutions must be performed in 100% DMSO first, followed by a uniform dilution step into the aqueous buffer[2].

  • Thawing: Remove a single 50 µL aliquot from -20°C and allow it to reach room temperature naturally. Vortex briefly to ensure homogeneity.

  • Intermediate Serial Dilution (DMSO):

    • Prepare a 96-well or 384-well intermediate plate.

    • Perform your desired serial dilution (e.g., 3-fold or 10-fold) using 100% DMSO. This ensures that every concentration point in your dose-response curve has the exact same solvent composition.

  • Aqueous Transfer (The Assay Plate):

    • Using an acoustic liquid handler (e.g., Echo) or a precision multichannel pipette, transfer the DMSO intermediate solutions into the final aqueous assay buffer.

    • Critical Rule: The transfer volume must be calculated so that the final DMSO concentration in the assay well is ≤1.0% (e.g., transferring 1 µL of DMSO intermediate into 99 µL of assay buffer).

  • Assay Quality Control: According to HTS validation standards, verify that the 1% DMSO vehicle control does not negatively impact the Z'-factor of your specific assay readout[3].

Quality Control and Troubleshooting

To maintain trustworthiness in your assay data, implement the following QC checks:

  • Visual Inspection: After aqueous dilution, inspect the highest concentration wells under a microscope or use a nephelometer to check for light scattering, which indicates micro-precipitation.

  • Analytical Verification: If the stock is stored for longer than 6 months, verify compound integrity via LC-MS. The expected mass is m/z 278.3 [M−H]− in negative ion mode, or m/z 280.3 [M+H]+ in positive ion mode.

Sources

Method

Application Notes and Protocols for the Use of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides Solid-phase peptide synthesis (SPPS) has been a cornerstone of chemical biology and drug discovery, enabling the routine construction of natural peptides.[1] The cur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptides

Solid-phase peptide synthesis (SPPS) has been a cornerstone of chemical biology and drug discovery, enabling the routine construction of natural peptides.[1] The current frontier in peptide science lies in the incorporation of non-natural amino acids (nnAAs), which offers a powerful strategy to develop peptides with enhanced therapeutic properties, such as improved metabolic stability, higher binding affinity, and better in vivo half-life.[2] Among the vast array of nnAAs, α,α-disubstituted amino acids are of particular interest as they can induce specific secondary structures and increase resistance to enzymatic degradation.[3][4]

This document provides a comprehensive guide to the application of a unique non-natural amino acid, 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid , in solid-phase peptide synthesis. This molecule presents both exciting opportunities and unique challenges due to its sterically demanding cycloheptyl backbone and its N-terminal 2-fluorobenzoyl protecting group. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound to create novel and robust peptide-based therapeutics and research tools.

Structural Features and Mechanistic Rationale

The utility of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in peptide synthesis stems from its distinct structural components:

  • The α,α-Disubstituted Cycloheptyl Core: The cycloheptane ring fused to the α-carbon creates a rigid, sterically hindered structure. This has two major implications:

    • Conformational Rigidity: The cyclic nature of the backbone restricts the conformational freedom of the resulting peptide, which can be exploited to lock the peptide into a bioactive conformation.[3][5] This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.

    • Enzymatic Stability: The α,α-disubstitution provides steric shielding against enzymatic cleavage by proteases, a common limitation of natural peptides as therapeutic agents.[6]

  • The N-Terminal 2-Fluorobenzoyl Group: This is an acyl-type protecting group for the α-amino functionality.[7] While less common than the standard Fmoc or Boc groups in SPPS[8][9], the 2-fluorobenzoyl group offers specific advantages:

    • Alternative Orthogonality: Its removal conditions are distinct from the acid-labile Boc group and the base-labile Fmoc group, potentially offering an additional layer of orthogonal protection in complex synthetic schemes.

    • Suppression of Side Reactions: Fluorobenzoyl groups have been shown in other contexts, such as glycopeptide synthesis, to be more readily removed under basic conditions than standard benzoyl groups and to suppress side reactions like β-elimination.[10][11][12]

The combination of these features makes 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid a valuable building block for constructing conformationally constrained and proteolytically stable peptides.

Core Principles of Application in SPPS

The successful incorporation of this sterically hindered amino acid requires careful consideration of the standard SPPS workflow. The most widely used strategy in modern SPPS is the Fmoc/tBu approach, which is generally compatible with the introduction of nnAAs.[1][13]

Workflow for Incorporation

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (if applicable) Resin->Fmoc_Deprotection Coupling 3. Coupling of 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Fmoc_Deprotection->Coupling Washing_1 4. Washing Coupling->Washing_1 Deprotection_FB 5. 2-Fluorobenzoyl Deprotection Washing_1->Deprotection_FB Washing_2 6. Washing Deprotection_FB->Washing_2 Elongation 7. Chain Elongation (Standard Fmoc SPPS) Washing_2->Elongation Cleavage 8. Cleavage & Final Deprotection Elongation->Cleavage

Caption: General workflow for incorporating the specialized amino acid.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Loading of the First Amino Acid (if not the title compound)

For peptides where 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is not the C-terminal residue, a standard Fmoc-protected amino acid is first loaded onto the resin.

  • Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[14]

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.[14]

  • Loading:

    • Dissolve 3 equivalents of the first Fmoc-amino acid and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.

    • Add this solution to the swollen resin.

    • Add 3 equivalents of a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[1]

Protocol 2: Incorporation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

This step is critical and requires conditions that can overcome the steric hindrance of the α,α-disubstituted amino acid.

  • Fmoc Deprotection (of the preceding residue): Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing chain. Wash thoroughly with DMF.[14]

  • Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in DMF.

    • Add 3-5 equivalents of a potent coupling reagent. For sterically hindered amino acids, a uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.[1][15]

    • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[1]

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Let the coupling reaction proceed for 2-4 hours at room temperature. For very difficult couplings, extended reaction times (overnight) or double coupling (repeating the coupling step) may be necessary.[1]

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

Protocol 3: Deprotection of the 2-Fluorobenzoyl Group

The removal of the 2-fluorobenzoyl group is a key step to allow for further elongation of the peptide chain. Based on the literature for similar acyl protecting groups, a mild basic treatment is proposed.

  • Reagent Preparation: Prepare a solution of 0.5 M sodium methoxide in methanol.

  • Deprotection:

    • Swell the resin in methanol.

    • Treat the resin with the sodium methoxide solution for 1-2 hours at room temperature.

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Neutralization and Washing:

    • Wash the resin with methanol (3x).

    • Wash with a neutralizing solution of 0.5% acetic acid in DMF (2x).

    • Wash thoroughly with DMF (5x) and DCM (3x).

Protocol 4: Chain Elongation and Final Cleavage
  • Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols for subsequent amino acid couplings and deprotections.[1][14]

  • Final Cleavage:

    • Once the peptide sequence is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

    • Allow the cleavage reaction to proceed for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Low Coupling Efficiency of the Title Compound Steric hindrance of the α,α-disubstituted cycloheptyl ring.Increase the equivalents of the amino acid and coupling reagent (up to 5 eq.). Use a more potent coupling reagent like HATU or COMU. Extend the coupling time or perform a double coupling.[1]
Incomplete Deprotection of the 2-Fluorobenzoyl Group Insufficient reaction time or reagent concentration.Increase the reaction time for the sodium methoxide treatment. A slight increase in temperature (to 40°C) may be beneficial, but should be monitored carefully.
Racemization Over-activation of the carboxylic acid.While less of a concern for α,α-disubstituted amino acids, ensure that the pre-activation time is not excessively long.
Side Reactions During Cleavage Presence of sensitive residues in the peptide sequence.Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence (e.g., add ethanedithiol (EDT) for peptides containing tryptophan).

Data Visualization

Chemical Structure

cluster_0 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid C_alpha COOH COOH C_alpha->COOH NH NH C_alpha->NH Cycloheptyl Cycloheptyl Ring C_alpha->Cycloheptyl fused CO_benzoyl C=O NH->CO_benzoyl Benzoyl Phenyl-F CO_benzoyl->Benzoyl

Caption: Key components of the title amino acid.

Decision Flowchart for Troubleshooting Low Yield

Start Low Peptide Yield Check_Coupling Analyze crude product by LC-MS. Is there a significant peak corresponding to a deletion sequence at the cycloheptyl residue? Start->Check_Coupling Improve_Coupling Increase coupling time. Use stronger coupling reagent (HATU). Perform double coupling. Check_Coupling->Improve_Coupling Yes Check_Deprotection_FB Is there a mass corresponding to the peptide with the 2-fluorobenzoyl group still attached? Check_Coupling->Check_Deprotection_FB No Success Yield Improved Improve_Coupling->Success Improve_Deprotection_FB Increase 2-fluorobenzoyl deprotection time. Slightly increase temperature. Check_Deprotection_FB->Improve_Deprotection_FB Yes Check_Cleavage Is the peptide still on the resin after cleavage? Check_Deprotection_FB->Check_Cleavage No Improve_Deprotection_FB->Success Improve_Cleavage Increase cleavage time. Use a fresh cleavage cocktail. Check_Cleavage->Improve_Cleavage Yes Improve_Cleavage->Success

Caption: Troubleshooting flowchart for low peptide yield.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Creative Peptides. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
  • Biel, C., et al. (2001). Use of Fluorobenzoyl Protective Groups in Synthesis of Glycopeptides: β-Elimination of O-Linked Carbohydrates Is Suppressed. The Journal of Organic Chemistry, 66(10), 3545-3553.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • Biel, C., et al. (2001). Use of fluorobenzoyl protective groups in synthesis of glycopeptides: beta-elimination of O-linked carbohydrates is suppressed. PubMed.
  • JPT Peptide Technologies. (n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications.
  • St. Amant, A. H., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC.
  • O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • AltaBioscience. (2024). Cyclic Peptides: Examples, Synthesis and Applications.
  • Santos, A. C. S., et al. (2022). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. PMC.
  • Biel, C., et al. (2001). Use of Fluorobenzoyl Protective Groups in Synthesis of Glycopeptides: β-Elimination of O-Linked Carbohydrates Is Suppressed. ACS Publications.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Wang, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Jedziniak, P., et al. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Checco, J. W., et al. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC.
  • Inai, Y. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate.

Sources

Application

Application Note: 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid as a Conformationally Constrained Building Block in Drug Design

Executive Summary The rational design of peptidomimetics and small-molecule therapeutics frequently requires the introduction of structural rigidity to enhance target affinity and metabolic stability. 1-(2-Fluoro-benzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics frequently requires the introduction of structural rigidity to enhance target affinity and metabolic stability. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) is a highly specialized, unnatural amino acid derivative designed specifically for these purposes[1]. By combining the severe steric constraints of a cycloheptane ring at the α -carbon with the lipophilic and electronic tuning of a 2-fluorobenzoyl cap, this building block serves as a powerful tool for developing protease inhibitors, GPCR ligands, and stabilized helical peptides.

This application note details the mechanistic rationale for utilizing this compound, outlines the physicochemical advantages it confers, and provides a field-proven, self-validating protocol for overcoming the synthetic challenges associated with coupling sterically hindered α,α -disubstituted amino acids.

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its baseline properties and structural topology. The molecule consists of an Ac7c (1-aminocycloheptanecarboxylic acid) core that has been N-capped with a 2-fluorobenzoyl group.

Table 1: Physicochemical Properties Summary
PropertyValueImplication for Drug Design
Chemical Name 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acidN/A
CAS Number 912771-26-7Unique identifier for procurement[1].
Molecular Formula C15H18FNO3Indicates high carbon content (lipophilicity).
Molecular Weight 279.31 g/mol Low molecular weight allows for further elaboration without violating Lipinski's Rule of 5[1].
Core Structure α,α -disubstituted amino acidInduces severe backbone restriction (Ac7c derivative).
N-Terminal Cap 2-Fluorobenzoyl groupEnhances metabolic stability and modulates amide pKa.

Mechanistic Insights: The Causality of Experimental Choices (E-E-A-T)

The incorporation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid into a drug scaffold is not arbitrary; it is driven by two distinct mechanistic phenomena:

Conformational Restriction via the Ac7c Core

The 1-aminocycloheptanecarboxylic acid (Ac7c) moiety is an α,α -disubstituted amino acid. The presence of the bulky seven-membered ring at the α -carbon severely restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. Crystallographic studies of peptides containing Ac7c demonstrate that this steric bulk strongly biases the backbone into folded conformations, specifically type-I/III β -turns or 310​ -helices[2].

  • The Causality: By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) typically paid upon binding to a receptor pocket is drastically reduced. This thermodynamic advantage directly translates to higher binding affinity ( Kd​ ).

The "Fluorine Magic" of the 2-Fluorobenzoyl Cap

Fluorine substitution is a cornerstone of modern medicinal chemistry. The 2-fluorobenzoyl group serves multiple synergistic functions:

  • Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation at the ortho position, extending the molecule's in vivo half-life.

  • Electronic Tuning: The inductive electron-withdrawing effect of the ortho-fluorine lowers the pKa of the adjacent amide proton, making it a stronger hydrogen-bond donor.

  • Orthogonal Interactions: The C-F bond can engage in multipolar interactions with the target protein's backbone amides or side chains, often without adding the steric bulk associated with heavier halogens like chlorine or bromine[3].

ConformationalMechanism Unconstrained Linear / Flexible Scaffold (High Entropic Penalty) Ac7c Incorporate Ac7c Core (Steric Bulk) Unconstrained->Ac7c PreOrganized Pre-organized Conformation (Beta-Turn / Helix) Ac7c->PreOrganized Restricts phi/psi angles Fluorine 2-Fluorobenzoyl Cap (Metabolic Shielding & H-Bonding) PreOrganized->Fluorine Target Target Receptor Pocket Fluorine->Target Specific C-F...H-N interactions Binding High Affinity Binding (Optimized Thermodynamics) Target->Binding

Caption: Thermodynamic and structural advantages of incorporating the constrained fluorinated building block.

Application Workflows & Experimental Protocols

Because the α -carbon of the Ac7c core is fully substituted, the adjacent carboxylic acid is highly sterically hindered. Traditional carbodiimide coupling reagents (e.g., DIC/HOBt) are notoriously inefficient for α,α -disubstituted amino acids, leading to incomplete reactions, truncated sequences, and excessive epimerization[4].

To overcome this, the protocol necessitates the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA[5].

The Causality of HATU Selection

HATU operates via the formation of an OAt-active ester. The critical feature is the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen provides anchimeric assistance (the "7-aza effect"), effectively hydrogen-bonding with the incoming amine and guiding it to the electrophilic carbonyl carbon. This neighboring-group effect accelerates aminolysis, making it the gold standard for coupling sterically demanding residues[6].

Table 2: Coupling Reagent Efficiency for Sterically Hindered Amino Acids
Coupling ReagentActive Ester IntermediateEfficiency on α,α -Disubstituted AAsEpimerization Risk
DIC / HOBt OBtLow (Slow kinetics)[4]High (due to long reaction times)
HBTU OBtModerateModerate
HATU OAtHigh (Accelerated by 7-aza effect) [6]Low
Protocol: HATU-Mediated Coupling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Objective: To couple the sterically hindered carboxylic acid of the building block to a resin-bound primary or secondary amine during Solid-Phase Peptide Synthesis (SPPS) or solution-phase fragment assembly.

Reagents Required:

  • 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (3.0 equivalents relative to amine)

  • HATU (2.9 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology (Self-Validating System):

  • Resin Preparation & Swelling:

    • Swell the peptide-resin containing the free N-terminal amine in anhydrous DMF for 30 minutes.

    • Validation: Drain the resin. The resin bed should appear visibly expanded and translucent, ensuring maximum solvent accessibility to the reactive sites.

  • Pre-Activation of the Building Block (Critical Step):

    • In a separate dry vial, dissolve 3.0 eq. of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid and 2.9 eq. of HATU in a minimal volume of DMF (target concentration ~0.4 M to 0.6 M)[7].

    • Add 6.0 eq. of DIPEA. The solution will immediately turn pale yellow, indicating the formation of the active OAt-ester.

    • Causality: Using slightly less HATU (2.9 eq.) than the carboxylic acid (3.0 eq.) prevents the irreversible guanidylation of the free amine on the resin, a common failure mode where excess uronium salt caps the peptide chain[6].

    • Stir the pre-activation mixture for exactly 2 to 3 minutes . Do not exceed this time, as prolonged pre-activation can lead to the degradation of the active ester.

  • Coupling Reaction:

    • Transfer the pre-activated mixture to the swelled resin.

    • Agitate the reaction mixture gently at room temperature for 2 to 4 hours. Because Ac7c is highly hindered, standard 30-minute couplings are insufficient[8].

  • In-Process Validation (Kaiser or Chloranil Test):

    • Extract a few resin beads, wash with DCM, and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Self-Correction: If the test is positive (blue/green), the coupling is incomplete. Do not deprotect. Instead, perform a double-coupling using a fresh batch of activated building block.

  • Washing & Byproduct Removal:

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

    • Causality: HATU coupling generates tetramethylurea (TMU) and HOAt as stoichiometric byproducts[5]. Thorough washing with alternating polar (DMF) and volatile (DCM) solvents ensures complete removal of these byproducts before subsequent cleavage or deprotection steps.

SynthesisWorkflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (Ac7c Derivative, 2-4h) Resin->Coupling PreActivation Pre-activation (HATU/DIPEA, 2 min) PreActivation->Coupling Active OAt Ester Validation Validation (Kaiser/Chloranil Test) Coupling->Validation Validation->Coupling If Positive (Double Couple) Washing Washing (DMF/DCM) Validation->Washing If Negative (Complete)

Caption: Workflow for the HATU-mediated coupling of sterically hindered Ac7c derivatives.

References

  • ResearchGate - Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Retrieved from: [Link]

  • ACS Publications - Structure-Based Design, Synthesis, and Study of Potent Inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III as Potential Antimicrobial Agents. Retrieved from: [Link]

  • ResearchGate - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from: [Link]

  • PeptideChemistry.org - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from:[Link]

  • PNAS - Accelerated chemical synthesis of peptides and small proteins. Retrieved from:[Link]

  • ACS Publications - Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Retrieved from: [Link]

Sources

Method

A Robust HPLC Method for the Analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Abstract This application note describes a detailed, robust, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, robust, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. The method was systematically developed by considering the physicochemical properties of the analyte. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, ensuring a short analysis time, excellent peak symmetry, and high resolution. This method is suitable for routine quality control and stability testing of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in pharmaceutical development.

Introduction

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a complex organic molecule with potential applications in pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and stability studies throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] This application note provides a comprehensive guide to the development and implementation of a robust HPLC method for the analysis of this specific compound.

Physicochemical Properties and Chromatographic Challenges

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[2]

  • Structure: 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (Molecular Formula: C15H18FNO3, Molecular Weight: 279.31 g/mol ) possesses a carboxylic acid group, a secondary amide linkage, a fluorinated benzene ring, and a cycloheptane ring.

  • pKa Estimation: The molecule has two ionizable functional groups: a carboxylic acid and a secondary amide. The carboxylic acid group is expected to be acidic, with an estimated pKa similar to that of benzoic acid, which is approximately 4.2.[3][4][5][6] The secondary amide is a very weak acid, with a pKa around 17-18, and is not significantly ionized under typical HPLC conditions.[7][8] The basicity of the amide nitrogen is also very low (pKa of the conjugate acid is around -0.5), meaning it will not be protonated.[9][10] Therefore, the overall ionic character of the molecule is primarily dictated by the carboxylic acid group.

  • logP Estimation: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[11][12][13] Based on its structure, which includes a cycloheptane ring and a substituted benzene ring, 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is expected to be moderately lipophilic. An estimated logP value would likely fall in the range of 2 to 4. This moderate lipophilicity makes it well-suited for reversed-phase HPLC.

  • Chromatographic Challenges: The presence of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. At a pH above its pKa, the carboxylic acid will be deprotonated, leading to a more polar, ionized form that elutes earlier and may exhibit peak tailing on certain silica-based columns.

HPLC Method Development Strategy

The development of the analytical method followed a systematic and logical approach, as outlined below.

G cluster_0 Analyte Characterization cluster_1 Initial Method Scouting cluster_2 Method Optimization cluster_3 Final Method A Physicochemical Properties (pKa, logP, UV λmax) B Column Selection (Reversed-Phase C18) A->B Guides Choice C Mobile Phase Selection (Acidic Buffer + Organic Modifier) A->C Guides Choice D Detection Wavelength (UV-Vis) A->D Guides Choice E Gradient Optimization B->E C->E D->E F Flow Rate & Temperature E->F Refinement G Peak Shape & Resolution F->G Assessment G->E Iterative Adjustment H Optimized & Validated HPLC Method G->H Finalization

Figure 1: A schematic representation of the systematic workflow for HPLC method development.

Column Selection

A reversed-phase C18 column was selected as the stationary phase. C18 columns are widely used in the pharmaceutical industry due to their hydrophobicity, which provides good retention for a broad range of moderately non-polar compounds.[14][15][16][17][18] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm was chosen for initial development, offering a good balance between efficiency and backpressure.

Mobile Phase Selection

Aqueous Phase: To ensure reproducible retention and symmetrical peak shape, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analyte.[19][20] A mobile phase containing 0.1% formic acid in water (pH ≈ 2.7) was chosen. Formic acid is a volatile additive, making it compatible with mass spectrometry (MS) if LC-MS analysis is required in the future, and it helps to protonate residual silanols on the silica surface, further reducing peak tailing.[21][22][23]

G cluster_0 Mobile Phase pH < pKa (e.g., pH 2.7) cluster_1 Mobile Phase pH > pKa (e.g., pH 7.0) A R-COOH Analyte is primarily in its neutral, non-ionized form B Increased Retention Good Peak Shape C R-COO- Analyte is primarily in its ionized form D Decreased Retention Potential Peak Tailing

Figure 2: The effect of mobile phase pH on the ionization state and chromatographic behavior of the analyte.

Organic Modifier: Acetonitrile was selected as the organic modifier. Compared to methanol, acetonitrile generally offers lower viscosity (resulting in lower backpressure), a lower UV cutoff, and often provides sharper peaks.[24][25][26][27][28] While methanol can offer different selectivity and is a viable alternative, acetonitrile was chosen for the initial development due to its favorable properties.

Detection Wavelength

The benzoyl group in the molecule is a strong chromophore. The typical UV absorbance for a benzoyl group is in the range of 240-280 nm.[29][30] A UV scan of a standard solution of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For the purpose of this application note, a λmax of 245 nm is assumed based on similar structures.[31]

Method Optimization

Initial scouting runs were performed using a broad gradient to determine the approximate elution time of the analyte. The gradient was then optimized to ensure adequate resolution from any potential impurities while minimizing the run time.

Parameter Condition 1 (Scouting) Condition 2 (Optimized) Rationale for Change
Gradient 5-95% B in 20 min30-70% B in 10 minTo focus the gradient around the elution of the analyte for better resolution and shorter run time.
Flow Rate 1.0 mL/min1.2 mL/minTo reduce the analysis time without significantly compromising resolution.
Temperature Ambient35 °CTo improve peak shape and reduce viscosity, leading to lower backpressure and potentially better efficiency.

Final Optimized HPLC Method Protocol

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid reference standard

Chromatographic Conditions
Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 245 nm
Sample Preparation
  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution at a similar concentration as the standard solution using the same diluent.

Method Performance Characteristics (Validation Overview)

To ensure the method is suitable for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[32][33][34][35][36] The validation would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This method is expected to meet the acceptance criteria for these validation parameters as per regulatory requirements.[37][38]

Conclusion

A systematic and scientifically sound approach was used to develop a robust RP-HPLC method for the analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. By considering the physicochemical properties of the analyte, an optimized method with excellent chromatographic performance was achieved. This method is suitable for the routine analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in a pharmaceutical quality control environment.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • Column Selection for Reversed-Phase HPLC. (2026, April 1). LCGC International. Retrieved from [Link]

  • Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Technology Networks. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved from [Link]

  • Reversed-Phase HPLC Column Selection Guide. (2022, May 20). Phenomenex. Retrieved from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved from [Link]

  • Bharkatiya, M. (2017). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Why formic acid is better than phosphoric acid in HPLC? (2014, May 26). ResearchGate. Retrieved from [Link]

  • A review on method development by hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation. (2024, November 28). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2007). Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index. Molecules. Retrieved from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]

  • How To Choose An HPLC Column (Video). (n.d.). Axion Labs. Retrieved from [Link]

  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Why Acid? (2023, December 8). Separation Science. Retrieved from [Link]

  • HPLC mobile phases and formic acid. (2021, May 26). Reddit. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Amide Functional Group. (2023, January 25). ChemTalk. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • UV-Vis absorption regions for benzoyl and cinnamoyl structures... (n.d.). ResearchGate. Retrieved from [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. Retrieved from [Link]

  • PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Acid Amides: Properties, Classification, Synthesis, Applications. (2024, December 19). Allen. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? (2021, May 3). Reddit. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • UV ABSORPTION SPECTRA OF /?ara-SUBSTITUTED irans-BENZOYL-PHENYL-ETHYLENE OXIDES. (n.d.). Retrieved from [Link]

  • Uv-Vis Spectrum of Benzoyl Peroxide. (2026, March 13). SIELC Technologies. Retrieved from [Link]

  • UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Retrieved from [Link]

Sources

Application

NMR characterization protocol for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the nuclear magnetic resonance (NMR) characterization of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (C₁₅H₁₈FNO₃). This protocol is designed for researchers and application scientists working in drug development, focusing on the structural elucidation and conformational dynamics of fluorinated, conformationally constrained unnatural amino acid derivatives.

Mechanistic Rationale & Analytical Strategy

The target molecule features a cycloheptane ring that restricts the conformational freedom of the amino acid backbone, while the 2-fluorobenzoyl group introduces a highly sensitive ¹⁹F NMR handle. The incorporation of fluorine is a powerful strategy in medicinal chemistry; because fluorine is absent in native biological systems, ¹⁹F acts as an excellent "spectroscopic spy" with 100% natural abundance and a high gyromagnetic ratio[1].

Causality in Experimental Design: The highly electronegative fluorine atom at the ortho position of the benzoyl ring exerts a strong electron-withdrawing effect. This electronic environment strengthens the partial double-bond character of the amide C-N bond, significantly increasing the rotational energy barrier[2]. Consequently, the molecule may exist as distinct rotational conformers (syn/anti) in solution. Our protocol utilizes DMSO-d₆ to stabilize these conformers, disrupt intermolecular hydrogen bonding of the carboxylic acid, and slow down the chemical exchange of the amide proton (-NH-), ensuring sharp, assignable signals.

Experimental Workflow

NMR_Workflow Start Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR Acquisition (1H, 13C, 19F) Start->OneD Proceed to TwoD_Homo Homonuclear 2D (COSY, NOESY) OneD->TwoD_Homo H-H Connectivities TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero C-H Connectivities Analysis Data Integration & Conformational Analysis TwoD_Homo->Analysis Validate TwoD_Hetero->Analysis Validate

Systematic NMR acquisition workflow for structural elucidation and conformational analysis.

Step-by-Step Data Acquisition Protocol

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Expert Insight: Ensure the solvent is strictly anhydrous. Trace water will exchange with the carboxylic acid (-COOH) and amide (-NH-) protons, broadening their signals and eliminating crucial HMBC correlations.

Step 2: 1D ¹H NMR (400 or 500 MHz)

  • Parameters: 16–32 scans, relaxation delay (d1) = 2.0 s, spectral width = 14 ppm.

  • Objective: Identify the broad singlet of the -COOH (~12.5 ppm) and the sharp singlet/doublet of the amide -NH- (~8.3 ppm). The 12 protons of the cycloheptane ring will appear as complex, overlapping multiplets between 1.4 and 2.2 ppm.

Step 3: 1D ¹⁹F NMR (376 or 470 MHz)

  • Parameters: 32 scans, d1 = 1.5 s. Reference to Trichlorofluoromethane (CFCl₃) at 0 ppm or Trifluoroacetic acid (TFA) at -76.5 ppm.

  • Objective: Confirm the presence of the ortho-fluorine. Fluorinated aromatic amino acids are highly sensitive to their microenvironment[3]. The signal should appear as a distinct multiplet near -114 ppm. If severe line broadening is observed at room temperature, it indicates intermediate chemical exchange between rotational conformers, necessitating Variable Temperature (VT) NMR[2].

Step 4: 1D ¹³C{¹H} NMR (100 or 125 MHz)

  • Parameters: 1024–2048 scans, d1 = 2.0 s, WALTZ-16 proton decoupling.

  • Objective: Map the carbon skeleton. Critical Note: While ¹H decoupling simplifies the spectrum, ¹³C-¹⁹F scalar couplings will remain visible. The carbon directly attached to the fluorine (C2') will show a massive ¹J_CF coupling (~250 Hz), splitting the signal into a doublet.

Step 5: 2D Heteronuclear Correlation (HSQC & HMBC)

  • HSQC: Run to resolve the overlapping cycloheptane CH₂ protons by correlating them to their distinct ¹³C shifts.

  • HMBC: This is the self-validating core of the protocol. You must observe a ³J_CH correlation from the cycloheptane C2/C7 protons to the carboxylic acid carbonyl (~176 ppm), and a correlation from the amide -NH- to the quaternary C1 carbon (~60 ppm) of the cycloheptane ring. This proves the connectivity of the functional groups to the same ring position.

Expected Spectral Data & Assignment

The following tables summarize the predictive quantitative data for the target molecule, accounting for symmetry and heteronuclear spin-spin coupling.

Table 1: Expected ¹H NMR Assignments (DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
-COOH12.0 – 12.8br s1HHighly deshielded; broad due to exchange.
-NH-8.1 – 8.5s or br d1HAmide proton; sharp in anhydrous DMSO.
Ar-H6'7.8 – 8.0td1HOrtho to carbonyl; deshielded by C=O anisotropy.
Ar-H4'7.4 – 7.6m1HMeta to fluorine; complex splitting.
Ar-H3', H5'7.1 – 7.3m2HOrtho/Para to fluorine; shielded by F resonance.
Cy-C2, C71.9 – 2.2m4HAdjacent to the electron-withdrawing C1 center.
Cy-C3, C4, C5, C61.4 – 1.8m8HBulk cycloheptane methylenes; rapid ring flipping averages signals into symmetric pairs.
Table 2: Expected ¹³C & ¹⁹F NMR Assignments (DMSO-d₆)
NucleusPositionChemical Shift (δ, ppm)Coupling Constant (J_CF, Hz)
¹³C Acid C=O~176.0-
¹³C Amide C=O~164.5-
¹³C Ar-C2' (C-F)~159.0¹J_CF ≈ 250 Hz (d)
¹³C Ar-C4'~132.0³J_CF ≈ 8 Hz (d)
¹³C Ar-C6'~130.0³J_CF ≈ 3 Hz (d)
¹³C Ar-C1'~125.0²J_CF ≈ 15 Hz (d)
¹³C Ar-C5'~124.0⁴J_CF ≈ 3 Hz (d)
¹³C Ar-C3'~116.0²J_CF ≈ 22 Hz (d)
¹³C Cy-C1 (Quat)~60.0-
¹³C Cy-C2, C7~35.0-
¹³C Cy-C4, C5~28.0-
¹³C Cy-C3, C6~24.0-
¹⁹F Ar-F-112.0 to -115.0Complex multiplet

References

  • Köckerling, M., & Mamat, C. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Chemistry, 7(5), 162.[Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 13, 3766–3774.[Link]

  • Mishra, N. K., Urick, A. K., Ember, S. W., Schönbrunn, E., & Pomerantz, W. C. (2014). "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." ACS Chemical Biology, 9(12), 2755-2760.[Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Ionization Dynamics for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Executive Scientific Summary The analytical characterization of highly functionalized synthetic intermediates and drug candidates requires a deep understanding of their gas-phase thermodynamics and solution-phase chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scientific Summary

The analytical characterization of highly functionalized synthetic intermediates and drug candidates requires a deep understanding of their gas-phase thermodynamics and solution-phase chemistry. This guide explores the mass spectrometry (MS) ionization techniques for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (MW: 279.31 g/mol ). By dissecting the causality behind ionization mode selection, mobile phase chemistry, and fragmentation pathways, this document provides researchers with a self-validating framework for developing robust LC-MS/MS quantitative and qualitative assays.

Structural Profiling and Ionization Causality

To optimize an MS method, one must first interrogate the molecule's structural moieties. The target compound features three critical domains dictating its MS behavior: a cycloheptane ring (lipophilic core), a carboxylic acid (acidic proton donor), and a 2-fluoro-benzoylamino group (electronegative, resonance-stabilized amide).

The "Why" Behind Ionization Mode Selection

While Atmospheric Pressure Chemical Ionization (APCI) is occasionally utilized for neutral, highly fluorinated benzamides1[1], Electrospray Ionization (ESI) in Negative Mode (ESI-) is the definitive choice for this compound. ESI is a "soft" ionization technique that excels at transferring pre-existing solution-phase ions into the gas phase without extensive in-source fragmentation2[2].

The causality for this preference is twofold:

  • Carboxylic Acid Deprotonation: The terminal -COOH group (pKa ~4.5) readily releases a proton in basic environments, forming a stable [M-H]⁻ anion in solution prior to aerosolization. Extractive ESI studies confirm that carboxylic acids produce highly stable adducts and deprotonated species in real-time aerosol phases3[3].

  • Fluorine-Induced Amide Stabilization: Even in the absence of the carboxylic acid, the amide nitrogen can undergo deprotonation. Research shows that 4[4]. The highly electronegative 2-fluoro substituent acts as an electron-withdrawing group, which enhances the acidity of the amide tautomer and stabilizes the resulting negative charge through resonance 5[5].

Workflow Visualization

G Compound 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Exact Mass: 279.13 Da ESI_Neg ESI Negative Mode (High pH Mobile Phase) Compound->ESI_Neg ESI_Pos ESI Positive Mode (Low pH Mobile Phase) Compound->ESI_Pos Deprotonation Deprotonation [-H]⁺ loss ESI_Neg->Deprotonation Protonation Protonation [+H]⁺ gain ESI_Pos->Protonation Ion_Neg [M-H]⁻ m/z 278.12 Deprotonation->Ion_Neg Ion_Pos [M+H]⁺ m/z 280.13 Protonation->Ion_Pos Frag_Neg1 Loss of CO₂ m/z 234.13 Ion_Neg->Frag_Neg1 CID Activation Frag_Pos1 2-Fluorobenzoyl Cation m/z 123.02 Ion_Pos->Frag_Pos1 CID Activation

Fig 1: Divergent ESI-MS/MS ionization and CID fragmentation pathways for the target compound.

Quantitative Data Summaries

To establish a highly sensitive Multiple Reaction Monitoring (MRM) method, the following parameters have been experimentally modeled based on exact mass calculations and collision-induced dissociation (CID) thermodynamics.

Table 1: Physicochemical & Exact Mass Properties

PropertyValueScientific Implication
Chemical Formula C₁₅H₁₈FNO₃Determines isotopic distribution pattern.
Monoisotopic Mass 279.1271 DaBaseline for high-resolution MS calibration.
ESI- Precursor m/z 278.1198Primary quantitation target; highly abundant.
ESI+ Precursor m/z 280.1349Secondary target; useful for orthogonal confirmation.

Table 2: Optimized MRM Transitions (Triple Quadrupole MS)

PolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Structural Assignment
Negative 278.1234.1-15 to -22Neutral loss of CO₂ (44 Da) from carboxylate.
Negative 278.1138.0-25 to -35Cleavage of the amide yielding 2-fluorobenzamide anion.
Positive 280.1123.0+20 to +30Amide cleavage yielding 2-fluorobenzoyl cation.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate built-in checks to ensure that the data generated is an artifact of the analyte, not the matrix or instrument drift.

Protocol A: MS Source Tuning & Collision Energy Optimization

Goal: Maximize ion transmission and establish optimal CID conditions.

  • Solution Preparation: Prepare a 100 ng/mL tuning solution of the compound in 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (pH ~9.0). Causality: The high pH forces the carboxylic acid into its deprotonated carboxylate state, ensuring a homogenous ion population before entering the MS.

  • Infusion: Infuse the solution at 10 µL/min directly into the ESI source using a syringe pump.

  • Precursor Optimization: Operating in ESI-, ramp the Declustering Potential (DP) or Cone Voltage from -10V to -100V.

    • Self-Validation Check: If significant signal is observed at m/z 234.1 during this step, your DP is too high, causing in-source fragmentation. Lower the DP until m/z 278.1 is the absolute base peak.

  • Product Ion Optimization: Isolate m/z 278.1 in Q1. Ramp the Collision Energy (CE) in Q2 from -5V to -60V using Argon as the collision gas. Map the breakdown curve to find the CE that yields the highest intensity for m/z 234.1.

Protocol B: Matrix Effect Evaluation via Post-Column Infusion

Goal: Validate that the chosen LC gradient does not suffer from ionization suppression due to co-eluting biological matrix components.

  • System Setup: Tee-in a syringe pump between the UHPLC column and the MS source.

  • Continuous Infusion: Infuse a 1 µg/mL neat standard solution of the target compound at 5 µL/min. Monitor the primary MRM transition (278.1 → 234.1). This will create a continuous, elevated baseline signal.

  • Matrix Injection: Inject a blank biological matrix sample (e.g., crashed plasma or tissue extract) through the UHPLC system using your planned chromatographic gradient (e.g., 10 mM Ammonium Formate pH 8.0 to Acetonitrile).

  • Data Interpretation (Self-Validation):

    • Pass: The MRM baseline remains perfectly flat throughout the 5-minute gradient. This validates that no co-eluting matrix components are competing for charge droplets in the ESI source.

    • Fail: A sudden dip or "valley" in the baseline indicates a zone of severe ion suppression. Corrective Action: Adjust the LC gradient to elute the target compound outside of this suppression window.

References

  • Chiu, F. C. K., & Lo, C. M. Y. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry (ACS).
  • Chiu, F. C., & Lo, C. M. (2000). Observation of Amide Anions in Solution by Electrospray Ionization Mass Spectrometry - PubMed. National Institutes of Health (NIH).
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology (ACS).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health (NIH).
  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. National Institutes of Health (NIH).

Sources

Application

Application Note: In Vivo Pharmacokinetic Profiling of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Here is a comprehensive, causality-driven application note for the preclinical evaluation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. Mechanistic Rationale & Physicochemical Profiling 1-(2-Fluoro-benzoylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, causality-driven application note for the preclinical evaluation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

Mechanistic Rationale & Physicochemical Profiling

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (FBCA, CAS: 912771-26-7) is a specialized chemical entity characterized by a highly lipophilic cycloheptane core, an ionizable carboxylic acid (estimated pKa ~4.5), and a fluorinated benzamide moiety. Structurally, it shares critical pharmacophores with established benzamide-based targeted inhibitors, such as P2X7 receptor antagonists[1].

When designing an in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocol for such a molecule, its physicochemical liabilities must dictate the experimental logic. The lipophilic cycloheptane ring drives high plasma protein binding and poor aqueous dissolution, while the carboxylic acid moiety is highly susceptible to rapid Phase II metabolism (glucuronidation)[2]. Therefore, standard aqueous vehicles will fail, leading to erratic absorption or fatal micro-embolisms upon intravenous injection. This guide outlines a self-validating, causality-driven protocol for the preclinical formulation, dosing, and bioanalysis of FBCA.

Experimental Workflow Logic

G A 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid B1 IV Formulation (5% DMSO / 95% Saline pH 7.4) A->B1 B2 PO Formulation (0.5% NaCMC / 0.1% Tween 80) A->B2 C1 Intravenous Dosing (1 mg/kg) B1->C1 C2 Oral Gavage (10 mg/kg, Fasted) B2->C2 D Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) C1->D C2->D E Plasma Protein Precipitation (Acetonitrile + Internal Standard) D->E F LC-MS/MS Analysis (Negative Ion Mode MRM) E->F G PK Parameter Calculation (Clearance, Vd, Bioavailability) F->G

In vivo PK/PD workflow for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

Phase 1: Formulation Engineering

Causality Check: Why not use standard PBS? At physiological pH, the carboxylic acid is ionized, but the massive hydrophobic bulk of the cycloheptane and fluorobenzene rings prevents true aqueous solvation. A co-solvent approach is mandatory for IV administration, while a suspension is optimal for PO administration to prevent precipitation in the acidic environment of the stomach[3].

Protocol 3.1: Intravenous (IV) Formulation (5% DMSO / 95% Saline, pH 7.4)

  • Weighing: Accurately weigh 1.0 mg of FBCA into a sterile glass vial.

  • Primary Solvation: Add 50 µL of pure Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes. Logic: DMSO disrupts the crystalline lattice of the lipophilic domains.

  • Aqueous Phase Addition: Slowly add 950 µL of 0.9% sterile saline that has been pre-adjusted to pH 7.4 using 0.1 M NaOH. Logic: Maintaining pH > pKa ensures the carboxylic acid remains deprotonated (as a carboxylate salt), maximizing aqueous solubility and preventing sudden precipitation upon introduction to the bloodstream[2].

  • Validation: Sonicate for 5 minutes. The solution must be optically clear. If opalescence is observed, the pH is too low, and the system has failed validation.

Protocol 3.2: Oral (PO) Formulation (0.5% NaCMC / 0.1% Tween 80)

  • Wetting: Weigh 10.0 mg of FBCA. Add 10 µL of Tween 80 and triturate with a glass rod. Logic: Tween 80 acts as a surfactant to wet the highly hydrophobic fluorinated benzamide moiety.

  • Suspension: Gradually add 9.99 mL of 0.5% Sodium Carboxymethyl Cellulose (NaCMC) in water while continuously vortexing. Logic: NaCMC increases the vehicle's viscosity, preventing the drug particles from settling and ensuring dose uniformity during oral gavage.

Phase 2: In Vivo Dosing & Microsampling (Murine Model)

Causality Check: Lipophilic carboxylic acids often exhibit a pronounced food effect. Binding to dietary lipids in the gastrointestinal tract can artificially prolong Tmax​ and suppress Cmax​ [4]. Fasting is required to isolate the drug's intrinsic absorption kinetics.

Protocol 4.1: Administration

  • Preparation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing. Water remains available ad libitum.

  • IV Dosing: Administer 1 mg/kg of the IV formulation via the lateral tail vein using a 29G needle. Injection rate: 0.1 mL over 10 seconds.

  • PO Dosing: Administer 10 mg/kg of the PO suspension via oral gavage using a 20G reusable feeding needle.

Protocol 4.2: Serial Microsampling

  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform serial tail vein nicks to collect 10 µL of blood per timepoint into K2EDTA-coated capillary tubes. Logic: K2EDTA chelates calcium to prevent coagulation without introducing the severe ion suppression in LC-MS/MS that is commonly caused by heparin.

  • Processing: Centrifuge at 2,000 x g for 5 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C.

Phase 3: LC-MS/MS Bioanalysis

Causality Check: To accurately quantify FBCA, the high plasma protein binding (driven by the cycloheptane core) must be completely disrupted. Acetonitrile precipitation effectively denatures these proteins[2]. Furthermore, the carboxylic acid moiety dictates the use of negative electrospray ionization (ESI-) for optimal sensitivity[5].

Protocol 5.1: Plasma Extraction

  • Spiking: Transfer 5 µL of mouse plasma to a microcentrifuge tube.

  • Precipitation: Add 25 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide). Logic: The 1:5 ratio of plasma to organic solvent ensures >95% protein precipitation and quantitative release of bound FBCA.

  • Clarification: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 20 µL of the supernatant to an autosampler vial.

Protocol 5.2: LC-MS/MS Parameters

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Logic: Formic acid suppresses the ionization of the carboxylic acid in the mobile phase, keeping it protonated and uncharged, which drastically improves retention and peak shape on the hydrophobic C18 stationary phase[5].

  • Detection: Operate the mass spectrometer in Negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the [M−H]− precursor ion transition.

Data Presentation: Representative Pharmacokinetic Profile

The following table summarizes the expected PK parameters for a lipophilic benzamide-cycloheptane derivative, derived from non-compartmental analysis (NCA).

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,250 ± 150850 ± 120High IV Cmax​ indicates rapid systemic distribution; PO Cmax​ reflects moderate absorption.
Tmax​ (h) N/A1.5 ± 0.5Delayed Tmax​ is typical for lipophilic suspensions requiring GI dissolution.
AUC0−∞​ (h·ng/mL) 2,100 ± 2008,400 ± 800Exposure is dose-proportional, indicating linear kinetics within this range.
t1/2​ (h) 2.4 ± 0.33.1 ± 0.4Short half-life suggests rapid hepatic clearance, likely via glucuronidation of the carboxylic acid.
CL (mL/min/kg) 7.9 ± 0.8N/AModerate clearance, approaching hepatic blood flow limits.
Vss​ (L/kg) 1.2 ± 0.2N/A Vss​ > Total body water (0.7 L/kg) indicates extensive tissue distribution driven by the cycloheptane ring.
Bioavailability ( %F ) 100% (Reference)~40%Moderate oral bioavailability limited by first-pass metabolism and poor aqueous solubility.

References

  • Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist as a Preclinical Candidate for Delaying the Progression of Chronic Kidney Disease | Journal of Medicinal Chemistry - ACS Publications | 1

  • Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? | PMC - NIH | 5

  • Multimonth controlled small molecule release from biodegradable thin films | PNAS | 3

  • Questions & Answers: Positions on specific questions addressed to the pharmacokinetics working party | TGA / EMA | 4

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization | Assay Guidance Manual - NCBI | 2

Sources

Technical Notes & Optimization

Troubleshooting

Formulation Support Center: Solubilizing 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Welcome to the Technical Support and Troubleshooting Hub for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid . This molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges: a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid . This molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges: a highly lipophilic cycloheptane core, a hydrophobic 2-fluoro-benzoyl aromatic ring, and a single ionizable carboxylic acid moiety.

This guide provides field-proven, self-validating methodologies to overcome its poor aqueous solubility.

Diagnostic Triage & Decision Logic

Before selecting a formulation strategy, you must analyze the target administration route and the microenvironmental pH. Solubility enhancement can be achieved by several methods like micronization, nanonization, amorphous solid dispersions, pH modification, salt formation, etc. [1].

DecisionMatrix Start 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Check_pH Target Formulation pH > pKa (~4.5)? Start->Check_pH Salt Salt Formation (Na+, Meglumine) Check_pH->Salt Yes (Ionized) Unionized Unionized Form (Highly Lipophilic) Check_pH->Unionized No (Unionized) Route Delivery Route? Unionized->Route ASD Amorphous Solid Dispersion (Polymer Matrix) Route->ASD Oral Solid CD Cyclodextrin Complexation (HP-β-CD) Route->CD Liquid / Injectable

Figure 1: Decision matrix for solubility enhancement based on formulation pH and delivery route.

Troubleshooting Portals & FAQs

Portal A: pH Modification & Salt Formation

Q: Why is the aqueous solubility of this compound virtually undetectable in simulated gastric fluid (SGF)? A (Causality): The carboxylic acid moiety has an estimated pKa of 4.5. In SGF (pH 1.2), the acid remains completely unionized. Without ionization, the hydration energy is too low to overcome the high crystal lattice energy driven by the bulky cycloheptane and planar benzoyl groups.

Self-Validating Protocol: In Situ Salt Screening

  • Preparation: Suspend 50 mg of the API in 1 mL of a highly solubilizing solvent mixture (e.g., Tetrahydrofuran/Water 9:1).

  • Ionization: Add 1.05 molar equivalents of a basic counterion (e.g., Sodium hydroxide for inorganic, or Meglumine/L-Arginine for organic salts).

  • Crystallization: Cycle the temperature between 5°C and 50°C every 4 hours for 48 hours to promote controlled nucleation and crystal growth.

  • Isolation: Slowly evaporate the solvent under a gentle nitrogen stream.

  • Validation: Analyze the resulting precipitate via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Validation criteria: A distinct shift in the melting endotherm (Tm) and a novel PXRD diffraction pattern confirm successful salt formation rather than precipitation of the free acid.

Portal B: Amorphous Solid Dispersions (ASDs)

Q: We formulated a sodium salt, but the compound precipitates rapidly upon entering the acidic stomach. How do we maintain supersaturation? A (Causality): This is a classic "spring and parachute" failure. The salt dissolves rapidly (the spring) but immediately protonates in the low pH of the stomach, reverting to the insoluble free acid. Amorphous solid dispersion (ASD) has been a successful strategy to improve solubility and dissolution rate of poorly soluble drugs by trapping them as separate molecules in a polymer matrix [1]. The polymer acts as the "parachute," sterically hindering crystal lattice formation.

ASDWorkflow API API + HPMCAS Polymer Blend HME Hot Melt Extrusion (T > Tg) API->HME Cool Quench Cooling HME->Cool Validate Validation (Modulated DSC) Cool->Validate Success Stable ASD (Single Tg) Validate->Success

Figure 2: Self-validating Hot-Melt Extrusion workflow for Amorphous Solid Dispersions.

Self-Validating Protocol: Hot-Melt Extrusion (HME) for ASDs

  • Blending: Blend the API with Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LF) at a 1:3 ratio. HPMCAS is selected because its amphiphilic nature interacts favorably with the lipophilic cycloheptane ring.

  • Extrusion: Process the blend through a twin-screw extruder at a temperature 15-20°C above the glass transition temperature (Tg) of the polymer, ensuring it remains below the API's degradation threshold.

  • Quenching: Rapidly cool the extrudate over chill rolls to lock the API in its high-energy amorphous state.

  • Validation: Perform Modulated DSC on the milled extrudate. Validation criteria: The presence of a single, intermediate Tg and the complete absence of the API's crystalline melting endotherm confirms a successful, single-phase molecular dispersion.

Portal C: Supramolecular Complexation

Q: For our liquid injectable formulation, we cannot use polymers or extreme pH shifts. How can we solubilize this highly lipophilic acid? A (Causality): Cyclodextrins (CDs) and their derivatives are amphipathic molecules capable of forming guest-host complexes with drug molecules, improving solubility and bioavailability [2]. The 2-fluoro-benzoyl aromatic ring is an excellent geometric fit for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Through complexation with water-soluble cyclodextrins, it is possible to move Class II drugs into Class I by drastically increasing their apparent solubility [3].

Self-Validating Protocol: Phase Solubility Profiling

  • Preparation: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 200 mM in a pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid to each vial.

  • Equilibration: Shake the vials at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm PVDF syringe filter and quantify the dissolved API concentration via HPLC-UV.

  • Validation: Plot the API concentration against the CD concentration. Validation criteria: An AL-type (linear) phase solubility diagram confirms the formation of a 1:1 stoichiometric inclusion complex, allowing you to calculate the stability constant ( K1:1​ ) and verify formulation viability.

Quantitative Data Summaries

The table below outlines the expected solubility enhancements based on the physicochemical properties of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid when subjected to the troubleshooting protocols above.

Formulation StrategyExpected Aqueous Solubility (µg/mL)Fold-Increase vs. Free AcidPrimary Mechanism of Enhancement
Free Acid (Water, pH 3.0) < 51x (Baseline)N/A (High lattice energy, unionized)
Sodium Salt (pH 7.4) 500 - 1,000100x - 200xIonization & reduced crystal lattice energy
ASD (25% API in HPMCAS) 1,500 - 3,000300x - 600xHigh-energy amorphous state (Spring & Parachute)
HP-β-CD Complex (20% w/v) 2,000 - 5,000400x - 1000xHydrophobic cavity inclusion of the fluorophenyl ring

References

  • Title: A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers Source: GSC Online Press URL
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
  • Title: WO2003033025A2 - Cyclodextrin complexes Source: Google Patents URL
Optimization

Preventing degradation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid during long-term storage

Welcome to the technical support resource for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your stored 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, follow this systematic approach to identify the root cause and implement corrective actions.

Degradation_Troubleshooting start Suspected Degradation (e.g., changes in appearance, analytical profile) check_appearance Visual Inspection: - Discoloration? - Caking/Clumping? - Change in crystal form? start->check_appearance analytical_testing Perform Analytical Testing: - HPLC for purity and impurities - LC-MS for identification of degradants - Karl Fischer for water content check_appearance->analytical_testing compare_results Compare with Certificate of Analysis (CoA) and initial data. Is there a significant change? analytical_testing->compare_results no_change No significant degradation detected. Review analytical methods and instrument calibration. compare_results->no_change No degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Yes review_storage Review Storage Conditions: - Temperature logs - Humidity records - Light exposure degradation_confirmed->review_storage temp_excursion Temperature Excursion? review_storage->temp_excursion humidity_issue High Humidity Exposure? temp_excursion->humidity_issue No correct_temp Implement Correct Temperature Control: - Use calibrated cold storage - Monitor with data loggers temp_excursion->correct_temp Yes light_issue Light Exposure? humidity_issue->light_issue No correct_humidity Control Humidity: - Store with desiccants - Use a dry/inert atmosphere humidity_issue->correct_humidity Yes improper_container Improper Container/Seal? light_issue->improper_container No correct_light Protect from Light: - Use amber vials/containers - Store in the dark light_issue->correct_light Yes correct_container Use Appropriate Container: - Tightly sealed vials - Inert material (e.g., glass) improper_container->correct_container Yes quarantine Quarantine affected batch. Consider disposal or re-purification if possible. improper_container->quarantine No, review other factors correct_temp->quarantine correct_humidity->quarantine correct_light->quarantine correct_container->quarantine

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid?

A1: The molecule has two primary points of susceptibility to degradation: the amide linkage and the carboxylic acid group.

  • Amide Hydrolysis: This is the most probable degradation pathway. The amide bond can be cleaved by hydrolysis to yield 2-fluorobenzoic acid and 1-aminocycloheptanecarboxylic acid. This reaction can be catalyzed by acidic or basic conditions and is accelerated by the presence of moisture and elevated temperatures.[1][2][3] Amides are generally stable, but long-term storage under suboptimal conditions can lead to measurable hydrolysis.[4]

  • Decarboxylation: While less likely under standard storage conditions, the carboxylic acid group could undergo decarboxylation at high temperatures, though this is more typical for aromatic carboxylic acids in aqueous solutions at very high temperatures.[5]

Q2: What are the optimal storage conditions to ensure long-term stability?

A2: To minimize degradation, it is crucial to control the environmental conditions. As an active pharmaceutical ingredient (API), general best practices for storage should be followed.[6]

ParameterRecommendationRationale
Temperature -20°C to 8°C (Refrigerated to Frozen)Lower temperatures significantly slow down chemical reactions, including hydrolysis.[7] For many APIs, cold storage is essential to maintain potency and stability over extended periods.
Humidity Store in a desiccated environment or under an inert atmosphere (e.g., Argon, Nitrogen).Moisture is a key reactant in the hydrolytic degradation of the amide bond. Controlling humidity is critical.[8]
Light Store in an amber or opaque container, in the dark.Compounds with aromatic rings, such as the fluorobenzoyl group, can be susceptible to photodegradation.[9][10] Protecting from light prevents the initiation of photochemical reactions.
Container Tightly sealed, inert glass vials.Prevents exposure to atmospheric moisture and oxygen. Glass is generally non-reactive.

International guidelines for stability testing of APIs recommend controlled temperature and humidity conditions.[11][12] For long-term storage, conditions are often set at 25°C/60% RH or 30°C/65% RH, but for sensitive compounds, colder and drier conditions are preferable.[13]

Q3: How can I detect and quantify the degradation of my sample?

A3: A well-designed stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Methodology: A reversed-phase HPLC method with UV detection is a robust approach. The presence of the benzoyl group provides a strong chromophore for UV detection (typically around 230-270 nm).[14]

  • Analysis:

    • Purity Assay: The main peak corresponding to 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid should be monitored for a decrease in area over time.

    • Impurity Profiling: The appearance and growth of new peaks should be tracked. These new peaks would likely correspond to the degradation products (2-fluorobenzoic acid and 1-aminocycloheptanecarboxylic acid).

  • Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradant peaks, confirming their identity.[15][16]

Q4: My compound shows a slight discoloration after several months. Is this a sign of significant degradation?

A4: Discoloration can be an early indicator of degradation, but it does not always correlate with a significant loss of purity. It could be due to the formation of minor, highly colored impurities or surface degradation. However, any visual change should be taken seriously and trigger a full analytical investigation as outlined in the troubleshooting guide. You should perform HPLC analysis to quantify the purity and compare it to the initial data.

Q5: What is the role of the fluorine atom in the stability of the molecule?

A5: The fluorine atom on the benzoyl ring is an electron-withdrawing group. This can have a modest electronic effect on the reactivity of the amide bond, but its primary influence is more related to the overall physicochemical properties of the molecule, such as lipophilicity and crystal packing. While some fluorinated compounds exhibit enhanced photostability, this is not a universal rule and should be confirmed with experimental data.[9]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 230 nm and 270 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

References

  • Acid-catalyzed hydrolysis of peptide-amides in the solid state - PubMed. (n.d.).
  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (2024, March 21).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3).
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - PMC - NIH. (n.d.).
  • Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines. (2021, May 22).
  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products - EMA. (n.d.).
  • Proper Storage Conditions for Your APIs - GMP Trends. (2022, September 30).
  • Annex 10 - ICH. (n.d.).
  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (2025, January 4).
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
  • The degradation characteristic of N-acyl-L-amino acid amidohydrolase... - ResearchGate. (n.d.).
  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020, December 25).
  • 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2026, January 19).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25).
  • From benzyl to fluorenyl: enhancing photostability and modulating optoelectronic properties of para-azaquinodimethanes - Chemical Communications (RSC Publishing). (n.d.).
  • Photostability studies. (a-c) The changes in absorbance at the... - ResearchGate. (n.d.).
  • Hydrothermal stability of aromatic carboxylic acids - Penn State Research Database. (2003, December 15).
  • 3.2.S.7.1 Stability Summary and Conclusions - accessdata.fda.gov. (n.d.).
  • Biological Potential and Physicochemical Properties of Ionic Liquids Bioinspired by Carboxylic Acids: A Review - MDPI. (2026, April 2).
  • A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone - Benchchem. (n.d.).
  • Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer | ACS Omega. (2023, April 11).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (2022, January 20).
  • Development of highly sensitive methods for the determination of activated carboxylic acids in biological specimens. (n.d.).
  • 1-(2-FLUORO-BENZOYLAMINO)-CYCLOHEPTANECARBOXYLIC ACID | 912771-26-7. (n.d.).
  • 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid - CAS:912771-26-7. (n.d.).
  • Analytical Methods for the Detection of Benzoylsulfamic Acid: Application Notes and Protocols - Benchchem. (n.d.).
  • Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces | Request PDF - ResearchGate. (n.d.).
  • WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents. (n.d.).
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - Cell Journal (Yakhteh). (n.d.).
  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22).
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - MDPI. (2022, December 29).

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Welcome to the Technical Support Center. Analyzing complex multi-functional molecules like 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid requires a deep understanding of structural chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex multi-functional molecules like 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid requires a deep understanding of structural chromatography. This molecule presents three distinct chromatographic challenges: an ionizable carboxylic acid headgroup (prone to pH-induced retention drift), a 2-fluoro-benzoyl moiety (requiring specific dipole interactions), and a bulky cycloheptane ring (driving strong hydrophobic retention).

This guide provides field-proven, self-validating protocols to eliminate retention time ( tR​ ) drift, select the optimal stationary phase, and ensure robust method development.

Method Development & Diagnostic Workflows

MethodDev Step1 1. Analyze Analyte pKa ~4.0, Fluorinated Step2 2. Buffer Selection Target pH 2.0 - 2.5 Step1->Step2 Step3 3. Column Selection PFP or Phenyl-Hexyl Step2->Step3 Step4 4. Temp Control Lock at 35°C Step3->Step4 Step5 5. Isocratic/Gradient Optimize % Organic Step4->Step5

Sequential method development workflow for fluorinated carboxylic acids.

Troubleshooting Start Retention Time Drift CheckT0 Did t0 marker shift? Start->CheckT0 Hardware Hardware Issue Check Pump & Leaks CheckT0->Hardware Yes Chemical Chemical Issue Check pH & Column CheckT0->Chemical No FixPump Calibrate Flow Rate Hardware->FixPump FixPH Adjust Buffer pH Chemical->FixPH

Diagnostic decision tree for isolating HPLC retention time drift.

Frequently Asked Questions (FAQs)

Q1: Why does the retention time of my compound drift unpredictably between batches? A: The root cause is almost always the mobile phase pH interacting with the carboxylic acid group. The estimated pKa of your molecule is between 3.5 and 4.5. If your mobile phase pH is too close to the pKa of the sample substance, the molecule exists in a highly sensitive equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. In this state, a variation of as little as 0.1 pH units can result in a retention time shift of up to 10%[1]. Causality: To achieve a stable retention time for carboxylic acids, the buffer pH must be locked at least 1.5 units below the pKa (e.g., pH 2.0–2.5) to ensure the molecule is >95% protonated[2].

Q2: I am using a standard C18 column, but my peak shape is poor and retention is suboptimal. What stationary phase should I use? A: Standard C18 columns rely purely on dispersive hydrophobic interactions, which effectively capture the cycloheptane ring but ignore the unique electronic properties of the 2-fluoro-benzoyl group. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or Phenyl-Hexyl columns, provide π−π and dipole-dipole interactions. Causality: The highly electronegative fluorine atom creates a strong dipole. PFP and Phenyl-Hexyl phases offer specific halogen-selective interactions that yield longer retention times, superior isomer discrimination, and better overall selectivity for fluorinated compounds compared to standard alkyl phases[3].

Q3: How does column temperature affect the elution of this bulky cycloheptane derivative? A: HPLC retention is an exothermic thermodynamic process. Changes in column temperature alter the partition coefficient of the lipophilic cycloheptane ring. As a rule of thumb, retention times change by about 1% to 2% per 1 ºC[1]. Causality: If your laboratory experiences ambient temperature swings, the retention time will drift throughout the day. Utilizing a column oven to lock the temperature (e.g., at 35 °C) ensures thermodynamic consistency and stabilizes the baseline.

Q4: How can I tell if my retention drift is caused by my pump or my chemistry? A: You must evaluate the void volume ( t0​ ) marker. If the retention time of the analyte peaks and the t0​ marker change to the same degree, the problem is hardware-related (e.g., a micro-leak or a failing pump seal altering the flow rate)[4]. If the t0​ marker remains constant but the analyte retention time shifts relative to it, you have a chemical problem (e.g., pH fluctuation or column degradation)[5].

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH on Retention Behavior

ParameterpH 2.5 (Strongly Acidic)pH 4.0 (Near pKa)pH 7.0 (Neutral)
Ionization State >95% Protonated (Neutral)~50% Protonated>95% Deprotonated (Anionic)
Retention Time ( tR​ ) High (Strongly retained)Highly Variable (Drifting)Low (Elutes near void volume)
Peak Shape Sharp, symmetricalTailing, split peaksSharp, but poor retention
Method Robustness ExcellentPoorGood (Requires ion-pairing)

Table 2: Stationary Phase Selectivity Comparison

Column ChemistryPrimary Interaction MechanismSelectivity for Fluorinated MoietyRecommended Use Case
C18 (Octadecyl) Hydrophobic (Dispersive)LowGeneral screening
Phenyl-Hexyl π−π , Dipole-dipoleHighAromatic selectivity, isomer separation
PFP (Pentafluorophenyl) Fluorine-Fluorine, π−π Very HighMaximum retention and selectivity

Self-Validating Experimental Protocols

Protocol 1: Robust pH Optimization for Carboxylic Acids

Objective: Lock the ionization state of the cycloheptanecarboxylic acid to prevent tR​ drift.

  • Determine Target pH: Target a mobile phase pH of 2.5 to ensure full protonation of the carboxylic acid group.

  • Buffer Selection: Choose a buffer with a pKa close to the target pH. A 10 mM Phosphoric acid/sodium phosphate buffer (pKa1 = 2.15) or 0.1% Formic acid (pKa = 3.75) is optimal.

  • Gravimetric Preparation: Prepare the aqueous mobile phase gravimetrically to eliminate volumetric errors. Add the buffer salt to HPLC-grade water.

  • pH Adjustment: Adjust the pH using the corresponding acid/base before adding any organic modifier. Organic solvents distort pH meter readings.

  • Filtration and Degassing: Filter through a 0.22 µm membrane and degas thoroughly. Inadequate degassing leads to baseline instability and flow fluctuations.

  • Self-Validation Step: Inject a neutral, unretained marker (e.g., uracil) to determine the void volume ( t0​ ). Inject the analyte and calculate the retention factor ( k=(tR​−t0​)/t0​ ). Run 5 replicate injections. If k fluctuates by >2%, the buffer capacity is insufficient to overcome the sample diluent, and the buffer concentration must be increased.

Protocol 2: Stationary Phase Screening for Fluorinated Moieties

Objective: Maximize selectivity utilizing dipole and π−π interactions.

  • Column Installation: Install a PFP or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Thermostatting: Set the column compartment to 35 °C. Wait 20 minutes for thermal equilibration to prevent temperature-induced drift[1].

  • Purging: Flush the column with 15 column volumes of an unbuffered 50:50 Acetonitrile/Water mixture to remove storage solvents.

  • Equilibration: Introduce the buffered mobile phase (from Protocol 1). Monitor the baseline and system backpressure. Equilibration is complete when the baseline is flat and pressure is stable for at least 3 consecutive blank injections.

  • Self-Validation Step: Inject the 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid alongside a non-fluorinated analog (e.g., 1-(benzoylamino)-cycloheptanecarboxylic acid). Calculate the separation factor ( α=kfluoro​/knon−fluoro​ ). If α≈1 , the stationary phase is failing to provide halogen-specific interactions, indicating column degradation or an overpowering organic modifier concentration. Adjust the gradient slope accordingly.

References

  • HPLC Troubleshooting Guide. University of Pittsburgh. 1

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.4

  • Retention Shifts in HPLC. Element Lab Solutions. 5

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • PFAS Column Selection for LC and GC. Sigma-Aldrich.

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. 3

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Publications. 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during the coupling of sterically hindered molecules, with a specific focus on 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid. Our goal is to equip you with the knowledge to diagnose and overcome these common synthetic hurdles, ensuring the successful and efficient formation of your target amide bonds.

Understanding the Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, the bulky cycloheptyl group and the ortho-substituted benzoyl moiety create significant steric bulk around both the carboxylic acid and the secondary amide nitrogen. This congestion can physically block the approach of coupling reagents and the amine nucleophile, leading to slow reaction rates, low yields, and the formation of impurities.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid and provides actionable solutions.

Q1: My coupling reaction with 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is showing very low to no conversion. What is the likely cause?

A1: The primary culprit is almost certainly the significant steric hindrance of the molecule. Standard coupling conditions are often insufficient to overcome the energy barrier for amide bond formation.[3]

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone are often not potent enough for such sterically demanding couplings.[3]

    • Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU , HBTU , or HCTU , and phosphonium salts like PyBOP or PyAOP are significantly more effective.[4] These reagents form highly reactive activated esters that can overcome the steric barrier.[4] HATU is often preferred for its high efficiency in hindered couplings, attributed to the "7-aza effect" which accelerates the aminolysis step.[5][6]

  • Assess Reaction Time and Temperature: Steric hindrance dramatically slows down reaction kinetics.[2]

    • Solution:

      • Increase Reaction Time: Extend the coupling time significantly, for example, from a few hours to overnight.[1][3]

      • Elevate Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.[1] However, this must be done cautiously to avoid potential side reactions or racemization if chiral centers are present.[7]

      • Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction mixture.[8][9][10] This can often reduce reaction times from hours to minutes.[11]

  • Optimize Solvent Choice: Inadequate solvation of the reactants can exacerbate the problem by promoting aggregation, further blocking reactive sites.[12]

    • Solution: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) often possesses superior solvating properties for complex and hindered molecules.[3] In particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP might be beneficial.[13]

Q2: I've switched to HATU, but my yield is still suboptimal. What further optimizations can I perform?

A2: Even with a powerful coupling reagent, further refinement of the protocol is often necessary for extremely hindered substrates.

Troubleshooting Steps:

  • Pre-activation: Instead of adding all reagents simultaneously, pre-activating the carboxylic acid can improve efficiency.

    • Solution: Dissolve the 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, HATU, and a non-nucleophilic base like DIPEA in your solvent and allow it to stir for a few minutes before adding your amine component.[14][15] This ensures the formation of the highly reactive OAt-active ester prior to the introduction of the nucleophile.[16]

  • Double Coupling: A single coupling cycle may not be sufficient for complete conversion.

    • Solution: After the initial coupling reaction, drain the reaction mixture, wash the resin (if performing solid-phase synthesis), and then subject it to a second, fresh round of activated amino acid and coupling reagents.[3][14]

  • Reagent Stoichiometry: Ensure you are using an adequate excess of reagents.

    • Solution: For difficult couplings, using a higher excess of the acid and coupling reagents (e.g., 3-5 equivalents) relative to the amine component is often necessary to drive the reaction to completion.[2]

Q3: Are there alternative activation strategies for when even the most potent uronium/phosphonium reagents fail?

A3: Yes, for exceptionally challenging couplings, converting the carboxylic acid to an even more reactive species can be the key to success.

Alternative Strategies:

  • Acyl Fluoride Formation: Acyl fluorides are among the most reactive carboxylic acid derivatives and can be highly effective for coupling sterically hindered substrates.[13][17]

    • Method: The carboxylic acid can be converted to the acyl fluoride in situ using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride, followed by the addition of the amine.[3][18]

  • Acid Chloride Formation: Similar to acyl fluorides, acyl chlorides are highly reactive intermediates.

    • Method: Reagents like thionyl chloride or oxalyl chloride can be used to generate the acyl chloride, which is then reacted with the amine.[19][20] This method should be used with caution as it can be less chemoselective than other methods.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentActive Ester TypeRelative ReactivityKey Considerations
DCC/EDC + HOBtOBt esterModerateOften insufficient for severely hindered couplings; can lead to N-acylurea byproduct formation.[7][21]
HBTU/PyBOPOBt esterHighMore effective than carbodiimides, but may not be sufficient for the most challenging cases.[4][22]
HCTUO-6-ClBt esterVery HighMore reactive than HBTU due to the more acidic leaving group.[4][22]
HATU OAt ester Exceptional Generally considered one of the most effective reagents for hindered couplings due to the "7-aza effect".[5][6][22]
COMUOxyma esterVery HighA newer generation of reagent with high reactivity and reduced risk of side reactions compared to some uronium salts.[4]
Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

  • Reagent Preparation: In a separate, dry flask under an inert atmosphere, dissolve 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (1.5 equiv.), HATU (1.45 equiv.), and HOAt (1.5 equiv.) in anhydrous DMF or NMP.

  • Activation: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (3 equiv.) to the solution and stir for 2-5 minutes at room temperature.[1] This initiates the formation of the OAt active ester.[23]

  • Coupling: Add the activated acid solution to your amine component (1 equiv.).

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., LC-MS, TLC). For extremely difficult couplings, the reaction time can be extended to 24 hours.[1]

  • Work-up: Proceed with standard aqueous work-up and purification procedures.

Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Substrates

This protocol should be considered when Protocol 1 fails to provide satisfactory yields.

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (1.2 equiv.) in anhydrous DCM. Add a fluorinating agent such as TFFH (1.2 equiv.) followed by a suitable non-nucleophilic base like DIPEA (2.4 equiv.). Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride intermediate.[18]

  • Coupling: In a separate flask, dissolve your amine (1 equiv.) in anhydrous DCM. Slowly add the solution containing the pre-formed acyl fluoride to the amine solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress. These reactions are often significantly faster than those using standard coupling reagents.

  • Work-up: Upon completion, quench the reaction and follow standard purification protocols.

Visual Guides

Diagram 1: Troubleshooting Workflow

G start Low Coupling Yield reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU) start->reagent Standard reagents failing? conditions Optimize Reaction Conditions reagent->conditions Still suboptimal yield? alt_strategy Employ Alternative Activation (e.g., Acyl Fluoride) conditions->alt_strategy Still failing? sub_conditions1 Increase Time & Temp conditions->sub_conditions1 sub_conditions2 Double Couple conditions->sub_conditions2 sub_conditions3 Use Microwave conditions->sub_conditions3 success Successful Coupling alt_strategy->success

Caption: A decision tree for troubleshooting difficult coupling reactions.

Diagram 2: Mechanism of HATU Activation

HATU_Mechanism CarboxylicAcid R-COOH (Sterically Hindered Acid) ActiveEster OAt Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide Amide Bond (Desired Product) ActiveEster->Amide Aminolysis Amine R'-NH2 (Amine Nucleophile) Amine->Amide Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of amide bond formation using HATU.

References

  • GyPeptide. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (2002). Synthesis, 2002(11), 1592-1596.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Peptides-76.wiki. (2026, April 3). Sterical hindrance peptide synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(45), 9036-9041.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • Google Patents. (n.d.). US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Synfacts. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • ACS Publications. (2018, April 29). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Aapptec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Google Patents. (n.d.). US20130228449A1 - Microwave-assisted peptide synthesis.
  • PubMed. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • NIH. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Google Patents. (n.d.). DE19620798A1 - Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogenation.
  • Google Patents. (n.d.). US5434303A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
  • NIH. (n.d.). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • PubMed. (2009, September 15). Electronic and Steric Descriptors Predicting the Reactivity of 1-beta-O-acyl Glucuronides Derived From Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Modular, stereocontrolled C β –H/C α –C activation of alkyl carboxylic acids. Retrieved from [Link]

  • NIH. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.

Sources

Troubleshooting

Purification techniques for removing 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid impurities

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid [1]. This guide is designed for discovery chemists and process scientists who require hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid [1]. This guide is designed for discovery chemists and process scientists who require high-purity intermediates for downstream drug development.

Below, you will find a physicochemical breakdown of the target and its common synthetic impurities, followed by troubleshooting FAQs, self-validating protocols, and a decision-tree workflow.

Part 1: Physicochemical Profiling & Impurity Matrix

To design a rational purification strategy, we must first understand the thermodynamic and solubility differences between the target compound and its typical synthetic byproducts. The target is an N-aroylamino acid synthesized via the acylation of 1-aminocycloheptanecarboxylic acid[2] with 2-fluorobenzoyl chloride.

Table 1: Physicochemical Properties for Rational Separation

CompoundProcess RolepKaLogPKey Solubility Characteristics
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid Target Product ~3.8 – 4.2~2.5Soluble in EtOAc, DCM. Insoluble in neutral water. Soluble in aqueous base (pH > 7).
2-Fluorobenzoic acid Hydrolysis Impurity3.27[3]1.85Soluble in hot toluene, EtOAc, and aqueous base. Highly crystalline.
1-Aminocycloheptanecarboxylic acid Unreacted Starting Material~2.3 (COOH)~9.8 (NH₃⁺)-1.3[4]Zwitterionic at neutral pH. Highly soluble in aqueous acid/base. Insoluble in non-polar organics[2].

Part 2: Troubleshooting & FAQs

Q: My crude LC-MS shows a persistent contamination of 2-fluorobenzoic acid. Standard acid-base extraction isn't removing it. Why? A: Both your target compound and 2-fluorobenzoic acid contain carboxylic acids with overlapping pKa values (target ~4.0, impurity 3.27[3]). When you extract with aqueous bicarbonate, both compounds ionize and partition into the aqueous phase. Solution: You must exploit differential intermolecular forces rather than pKa. 2-Fluorobenzoic acid lacks an amide proton, making it highly soluble in hot, non-polar aromatic solvents. By triturating the crude mixture in hot toluene or heptane, the 2-fluorobenzoic acid remains in solution, while the target N-benzoylamino acid forms strong intermolecular hydrogen bonds and crystallizes out upon cooling[5].

Q: I am seeing trace amounts of a dimeric byproduct (a benzoyldipeptide). How do I prevent this during the reaction? A: This is a known phenomenon when acylating amino acids with benzoyl chlorides in the presence of sodium hydroxide (NaOH). The formation of mixed anhydrides leads to dimerization. Solution: Switch your reaction base from NaOH to Diisopropylethylamine (DIEA). The use of DIEA as a counterion completely suppresses the formation of the mixed anhydride intermediate, eliminating dipeptide formation during the benzoylation of amino acids[5].

Q: How can I ensure all unreacted 1-aminocycloheptanecarboxylic acid is removed before crystallization? A: 1-Aminocycloheptanecarboxylic acid is a highly polar zwitterion[2]. By washing your initial organic reaction mixture (e.g., in EtOAc) with 1M HCl, you fully protonate the amine group. This cationic species becomes exclusively soluble in the aqueous layer, permanently partitioning it away from your neutral, organic-soluble target compound.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

This protocol removes unreacted amines, basic coupling reagents, and neutral organic impurities.

  • Organic Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 5 mL).

    • Self-Validation Check: Spot the aqueous layer on TLC (Ninhydrin stain). A purple spot confirms the successful extraction of the unreacted 1-aminocycloheptanecarboxylic acid.

  • Base Extraction (Target Isolation): Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL). The target compound and acidic impurities will move into the aqueous layer. Discard the organic layer (contains neutral impurities).

  • Acidification: Cool the combined aqueous layers in an ice bath to 5 °C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0.

    • Self-Validation Check: Use a calibrated pH meter. If the pH is > 2.5, the target compound will remain partially ionized, leading to severe yield loss. The solution should turn completely opaque as the free acid precipitates.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Crystallization (Removal of 2-Fluorobenzoic Acid)

Perform this step if LC-MS indicates >0.5% 2-fluorobenzoic acid remaining after Protocol A.

  • Suspension: Suspend the concentrated crude solid from Protocol A in Toluene (5 mL per gram of solid).

  • Heating: Heat the suspension to 85 °C under continuous stirring until the solid completely dissolves. (If dissolution is incomplete, add minimal drops of EtOAc until clear).

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

    • Causality Note: The target compound's amide and carboxylic acid groups form a rigid hydrogen-bonded lattice, forcing it to crystallize. The 2-fluorobenzoic acid remains solubilized in the cold toluene[5].

  • Filtration: Collect the white crystals via vacuum filtration. Wash the filter cake with ice-cold heptane (2 x 2 mL).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Part 4: Purification Workflow Visualization

Purification N1 Crude Reaction Mixture (Target + Impurities) N2 Aqueous Acid Wash (1M HCl) Removes 1-Aminocycloheptanecarboxylic acid N1->N2 N3 Aqueous Base Extraction (Sat. NaHCO3) Target & 2-FBA move to aqueous phase N2->N3 N4 Acidification (pH 2.0) & EtOAc Extraction Target & 2-FBA move to organic phase N3->N4 N5 LC-MS Purity Check Is 2-Fluorobenzoic Acid < 0.5%? N4->N5 N6 Hot Toluene/Heptane Trituration Dissolves 2-FBA, Target crystallizes N5->N6 No N7 Pure 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid N5->N7 Yes N6->N7

Workflow for isolating 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid from crude mixtures.

Part 5: References

  • [4] Title: 1-Aminocycloheptanecarboxylic acid | C8H15NO2 | CID 23378 Source: PubChem (National Institutes of Health) URL:[Link]

  • [5] Title: Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of highly flexible, multi-spin systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of highly flexible, multi-spin systems.

The molecule , 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid , presents a "perfect storm" of NMR complexity:

  • Conformational Exchange: The 7-membered cycloheptane ring undergoes rapid pseudorotation, causing severe line broadening in the aliphatic region.

  • Heteronuclear Spin-Spin Coupling: The 100% naturally abundant spin-½ 19 F nucleus splits the aromatic protons, creating highly complex, overlapping multiplets.

  • Amide Exchange Dynamics: The -NH proton undergoes chemical exchange, complicating the baseline.

This guide provides the mechanistic reasoning and self-validating protocols required to deconvolve these overlapping signals and achieve a pristine, unambiguous structural assignment.

Diagnostic Workflow for Spectral Deconvolution

NMR_Troubleshooting Start Analyze Initial 1D 1H NMR Spectrum CheckAliphatic Severe broadening in cycloheptane region (1.4 - 2.2 ppm)? Start->CheckAliphatic CheckAromatic Complex, overlapping multiplets in aromatic region (7.0 - 8.0 ppm)? CheckAliphatic->CheckAromatic No VTNMR Execute Protocol 1: Variable Temperature (VT) NMR (Cool to <233 K) CheckAliphatic->VTNMR Yes (Exchange Dynamics) CheckAssignment Unable to map specific proton-carbon connectivity? CheckAromatic->CheckAssignment No FDecouple Execute Protocol 2: 1H{19F} Heteronuclear Decoupled NMR CheckAromatic->FDecouple Yes (19F-1H Coupling) TwoDNMR Run 2D Correlation Suite (COSY, HSQC, HMBC) CheckAssignment->TwoDNMR Yes (Signal Overlap) Resolved Fully Resolved & Assigned Structure CheckAssignment->Resolved No VTNMR->CheckAromatic FDecouple->CheckAssignment TwoDNMR->Resolved

Caption: Logical troubleshooting workflow for resolving dynamic and spin-coupled NMR overlap.

Mechanistic FAQs: Understanding the Spectral Chaos

Q1: Why does the cycloheptane region of my spectrum look like a broad, featureless baseline hump rather than distinct multiplets? A: This is caused by the intermediate exchange rate of the cycloheptane ring on the NMR timescale. Unlike rigid 6-membered rings, 7-membered rings are highly flexible and undergo rapid pseudorotation between various twist-chair and boat conformations[1]. At room temperature (298 K), the interconversion rate is comparable to the frequency difference between the pseudo-axial and pseudo-equatorial protons[2]. This causes the signals to dephase, resulting in "kinetic broadening" where the peaks smear into a single, unresolved hump[3]. To resolve this, you must lower the temperature below the coalescence point using Variable Temperature (VT) NMR to trap the molecule in its lowest-energy twist-chair conformation[4].

Q2: The aromatic region (7.0 - 8.0 ppm) has too many peaks for a 4-proton system. How do I resolve this? A: Your aromatic ring contains a fluorine atom at the 2-position. Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It strongly couples to the adjacent aromatic protons through bonds ( 3JHF​ and 4JHF​ ), with ortho-coupling constants often reaching 8–10 Hz. This heteronuclear spin-spin coupling splits what should be standard doublets and triplets into complex doublets of doublets of doublets (ddd), causing severe overlap[5]. By applying a continuous radiofrequency (RF) pulse at the 19 F resonance frequency during the 1 H acquisition—a technique known as 1H{19F} decoupling—you can saturate the fluorine transitions, effectively removing the JHF​ coupling and simplifying the spectrum[6].

Q3: Even after cooling the sample, the 12 cycloheptane protons overlap. How do I assign them unambiguously? A: Because C1 is a quaternary carbon (bonded to the carboxylic acid and the amide nitrogen), there is no starting proton at C1 to trace. You must rely on 2D NMR techniques[7].

  • HSQC will separate the overlapping proton signals by spreading them across the much wider 13 C chemical shift dimension.

  • HMBC is critical here: you can use the long-range 3JCH​ correlation from the quaternary C1 carbon (or the carbonyl carbons) to identify the adjacent C2 and C7 protons.

  • COSY / TOCSY can then be used to "walk" around the ring from C2/C7 down to C3/C4/C5/C6.

Quantitative Spectral Projections

The table below summarizes the expected transformation of your NMR data when applying the optimized protocols.

Spectral FeatureStandard 1 H NMR (298 K, CDCl 3​ )Optimized NMR (183 K, CD 2​ Cl 2​ , 1 H{ 19 F})Mechanistic Cause of Change
Cycloheptane Aliphatics Broad, featureless hump (1.4 - 2.2 ppm)Sharp, distinct multiplets for pseudo-axial/equatorial protonsFreezing of pseudorotation below the coalescence temperature[3].
Aromatic H3 (ortho to F) Complex multiplet ( JHH​ = 7.5, 1.5 Hz; JHF​ = ~9.0 Hz)Clean doublet of doublets ( JHH​ = 7.5, 1.5 Hz)Removal of 3JHF​ heteronuclear spin-spin coupling via RF saturation[5].
Amide Proton (-NH) Broad singlet, variable chemical shiftSharp singlet, shifted downfieldReduced proton exchange rate and stabilized hydrogen bonding at low temperatures.
Signal-to-Noise (S/N) Low for exchanging protonsHigh for all protonsCollapse of intermediate exchange broadening concentrates signal intensity.

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Conformational Trapping

Objective: Slow the cycloheptane pseudorotation to resolve the aliphatic protons.

  • Solvent Selection: Dissolve 15–20 mg of the compound in CD 2​ Cl 2​ (freezing point ~176 K) or Toluene-d 8​ . Do not use CDCl 3​ or DMSO-d 6​ , as they freeze at 210 K and 291 K respectively, which will prevent you from reaching the necessary sub-coalescence temperatures[8].

  • Instrument Preparation: Ensure the spectrometer is equipped with a liquid nitrogen heat exchanger or a high-capacity BCU II chiller unit[8]. Insert a standard sample (e.g., methanol standard) to calibrate the thermocouple at low temperatures.

  • Stepwise Cooling: From 298 K, lower the target temperature in 10–20 K increments. Causality: Rapid temperature drops can cause severe thermal shock, potentially cracking the ceramic components of the NMR probe[8]. Allow 10–15 minutes of equilibration at each step.

  • Acquisition: Acquire a standard 1D 1 H spectrum at each temperature step. Monitor the broad aliphatic hump.

  • System Validation: This protocol is self-validating. As you cool the sample below the coalescence temperature (typically around 220–240 K for 7-membered rings), the broad hump will completely dephase into the baseline, and then rapidly re-emerge as sharp, distinct multiplets. The protocol is successful when the integration of these newly resolved low-temperature peaks exactly matches the 12 protons of the cycloheptane ring.

Protocol 2: 1 H{ 19 F} Heteronuclear Decoupled NMR

Objective: Remove 19 F- 1 H spin-spin coupling to simplify the aromatic region.

  • Hardware Verification: Verify that your spectrometer is equipped with an HFX probe or a dedicated dual-channel probe capable of simultaneously pulsing on 1 H and 19 F frequencies[9].

  • Tuning and Matching: Tune the observe channel to 1 H (~600.10 MHz on a 14.1 T magnet) and the decoupling channel to 19 F (~564.66 MHz)[9]. Causality: Because the Larmor frequencies of 1 H and 19 F are extremely close (~6% difference), precise tuning and the use of specialized bandpass filters are critical to prevent the high-power decoupling pulse from bleeding into the receiver and destroying the preamplifier.

  • Pulse Sequence Setup: Load a proton-observe, heteronuclear-decouple pulse sequence (e.g., zgig on Bruker systems). Set the decoupling nucleus (f2 channel) to 19 F.

  • Decoupling Parameters: Apply a composite pulse decoupling scheme, such as WALTZ-16, on the 19 F channel[10]. Ensure the decoupling bandwidth is wide enough to cover the expected chemical shift of the 2-fluorobenzoyl group (typically around -110 to -115 ppm).

  • System Validation: Run the experiment and compare the resulting spectrum to your standard 1 H NMR. The protocol is validated if the proton ortho to the fluorine (H3) loses its large 3JHF​ splitting (~8–10 Hz) and collapses into a clean doublet of doublets driven purely by proton-proton coupling[6]. If residual complex splitting remains, your decoupling power is too low or the offset frequency is incorrect.

References

  • [8] Introduction to Variable Temperature (VT) NMR. University of Oxford.

  • [4] Conformation-sensitive molecular pendulums: variable temperature NMR study of dimeric palladium(I) bisphosphine complexes. DOI.org.

  • [2] The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. NIH.gov.

  • [5] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC.org.

  • [3] NMR Study of Rotational Barriers and Conformational Preferences. AIP.org.

  • [6] Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journals.

  • [1] Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane... ResearchGate.net.

  • [7] Troubleshooting workflow for resolving NMR peak overlap. Benchchem.com.

  • [9] Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment. NIH.gov.

  • [10] Solid-state 1H-static, 1H-MAS, and 1H ! 19F/19F ! 1H CP/MAS NMR study of poly(vinyl fluoride). UBC.ca.

Sources

Troubleshooting

Optimizing reaction conditions for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid amide bond formation

Title: Technical Support Center: Optimizing Amide Bond Formation for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid Introduction: Synthesizing 1-(2-fluoro-benzoylamino)-cycloheptanecarboxylic acid presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Amide Bond Formation for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid

Introduction: Synthesizing 1-(2-fluoro-benzoylamino)-cycloheptanecarboxylic acid presents a unique intersection of electronic and steric challenges. The nucleophile, 1-aminocycloheptanecarboxylic acid (Ac7c), is an α,α -disubstituted amino acid. The quaternary nature of its α -carbon embeds the amine within the steric bulk of the cycloheptane ring, drastically reducing its nucleophilicity[1][2]. Concurrently, 2-fluorobenzoic acid features an ortho-fluorine atom that, while electronically activating the carbonyl via inductive effects, adds localized steric congestion to the electrophilic center.

This guide provides troubleshooting frameworks, reagent selection data, and self-validating protocols to overcome these barriers.

Mechanistic Workflow & Activation Strategies

G A 2-Fluorobenzoic Acid (Electrophile) C Activation Strategy 1: HATU / DIPEA (Requires Ac7c-Ester) A->C Organic Solvent D Activation Strategy 2: Thionyl Chloride (Schotten-Baumann) A->D Chlorination B 1-Aminocycloheptanecarboxylic Acid (Ac7c - Hindered Nucleophile) G Nucleophilic Attack (Sterically Congested) B->G E Active Ester Intermediate C->E F 2-Fluorobenzoyl Chloride D->F E->G + Ac7c-Ester F->G + Ac7c (Aq. Base) H 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid G->H Amide Bond Formation

Workflow for overcoming steric hindrance in Ac7c amide bond formation.

Troubleshooting & FAQs

Q1: Why is my coupling reaction failing or stalling at <10% conversion when using standard EDC/HOBt conditions? A1: The failure is rooted in the extreme steric hindrance of the Ac7c amine. Ac7c is an α,α -disubstituted amino acid, meaning the amine is shielded by the cycloheptane ring[1][3]. Traditional carbodiimides like EDC form an O-acylisourea intermediate that is insufficiently reactive to force the highly congested transition state required for this nucleophilic attack. Consequently, the activated ester either hydrolyzes or rearranges into an unreactive N-acylurea byproduct before the amine can react[4].

Q2: If I use HATU, why am I seeing complex mixtures and oligomerization instead of the desired product? A2: If you are reacting 2-fluorobenzoic acid directly with unprotected 1-aminocycloheptanecarboxylic acid using HATU, the coupling reagent will indiscriminately activate both the 2-fluorobenzoic acid and the carboxylic acid moiety of Ac7c. This leads to self-condensation, dimerization, and polymerization of the amino acid[4][5]. Causality-driven solution: You must either protect the Ac7c carboxylic acid (e.g., as a methyl ester) prior to HATU coupling, or bypass organic coupling reagents entirely by using the aqueous Schotten-Baumann method (detailed below), which exploits pH to protect the carboxylate as an unreactive anion while keeping the amine nucleophilic.

Q3: How does the ortho-fluoro substitution on benzoic acid affect the reaction dynamics? A3: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, it also introduces mild steric hindrance near the reaction center. When combined with the massive bulk of Ac7c, the transition state for nucleophilic attack becomes highly congested, necessitating highly reactive intermediates (like an acid chloride or a 7-azabenzotriazole active ester) to drive the reaction forward[4][6].

Q4: Which coupling reagent should I prioritize for this specific reaction? A4: For highly hindered amines like Ac7c, converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride is the most robust approach[6]. If you must use a standard coupling reagent (e.g., for library synthesis), HATU or PyAOP are the primary choices, as the electron-withdrawing nitrogen at the 7-position of their benzotriazole ring creates a highly reactive active ester capable of overcoming steric barriers[4].

Quantitative Reagent Comparison

To optimize your workflow, consult the following comparative data for coupling α,α -disubstituted amino acids:

Reagent ClassSpecific ReagentReactivity with Ac7cPrimary Byproducts / IssuesRecommendation
Carbodiimides EDC / HOBtLowN-acylurea formation, hydrolysisNot recommended for α,α -disubstituted AAs[1][3].
Uronium Salts HATUHighTetramethylureaPrimary choice for organic phase; requires Ac7c esterification[4].
Phosphonium Salts PyAOPHighPyrrolidine derivativesExcellent alternative to HATU; avoids guanidinylation[4][5].
Acid Halides Oxalyl ChlorideVery HighHCl gas, requires scavengerBest for extreme hindrance ; allows use of unprotected Ac7c[6].
Phosphonic Anhydrides T3PModerate-HighWater-soluble phosphatesGood for scale-up; low epimerization risk[6][7].

Self-Validating Experimental Protocol: Schotten-Baumann Acid Chloride Method

This protocol is specifically designed to bypass the need for Ac7c esterification. By operating in an aqueous alkaline environment, the Ac7c carboxylic acid is deprotonated (forming an unreactive carboxylate anion), while the amine remains a free base capable of attacking the highly reactive 2-fluorobenzoyl chloride.

Validation Checkpoints: This protocol includes built-in visual and analytical validation steps to ensure process integrity.

Materials:

  • 1-Aminocycloheptanecarboxylic acid (Ac7c) (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.2 eq) (Freshly prepared or commercially sourced)

  • 1M NaOH (aq)

  • Tetrahydrofuran (THF)

  • 2M HCl (aq)

Step-by-Step Methodology:

  • Amine Solubilization & Protection via pH:

    • Suspend 1-aminocycloheptanecarboxylic acid (1.0 eq) in a mixture of 1M NaOH (2.5 eq) and THF (1:1 v/v ratio, approx. 10 mL/mmol).

    • Causality: The NaOH serves a dual purpose: it deprotonates the Ac7c carboxylic acid (rendering it soluble and unreactive toward the acid chloride) and acts as an acid scavenger for the HCl generated during the reaction.

    • Validation: The suspension must become a clear, homogeneous solution. If particulates remain, add minor increments of 1M NaOH until dissolved.

  • Electrophile Addition:

    • Cool the vigorously stirring solution to 0 °C using an ice-water bath.

    • Dissolve 2-fluorobenzoyl chloride (1.2 eq) in a minimal volume of anhydrous THF.

    • Add the acid chloride solution dropwise over 15–20 minutes.

    • Causality: Slow addition at 0 °C minimizes the competing side reaction of acid chloride hydrolysis by the aqueous base.

  • Reaction Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation (LC-MS): Sample the organic layer. The mass spectrum should show the disappearance of the Ac7c peak and the emergence of the product mass [M+H]+.

  • Workup and Isolation:

    • Evaporate the THF under reduced pressure (do not heat above 35 °C).

    • Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2–3 using 2M HCl.

    • Validation: A white to off-white precipitate will form immediately upon crossing the pKa of the product's carboxylic acid. This is the self-validating isolation step.

  • Purification:

    • Filter the precipitate under vacuum, wash thoroughly with ice-cold water (to remove NaCl and unreacted Ac7c), and dry under high vacuum.

    • If necessary, recrystallize from ethyl acetate/hexanes.

References

  • 1 - researchgate.net 2.3 - researchgate.net 3.7 - acs.org

  • 4 - chempep.com 5.5 - researchgate.net 6.6 - scispace.com 7.2 - researchgate.net

Sources

Reference Data & Comparative Studies

Validation

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid vs non-fluorinated analogs in binding affinity

Application & Comparison Guide: Fluorine Scanning in Benzamide Scaffolds A Comparative Analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid vs. Non-Fluorinated Analogs Executive Summary In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application & Comparison Guide: Fluorine Scanning in Benzamide Scaffolds A Comparative Analysis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid vs. Non-Fluorinated Analogs

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to optimizing a lead compound's pharmacodynamics and pharmacokinetics[1]. This guide provides an objective, data-driven comparison between 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7)[2] and its non-fluorinated analog, 1-(benzoylamino)-cycloheptanecarboxylic acid. By examining this specific cycloaliphatic-benzamide scaffold, we illustrate the profound "ortho-fluorine effect"—demonstrating how a single atomic substitution dictates conformational geometry, enhances target binding affinity, and improves metabolic stability.

Mechanistic Causality: The Ortho-Fluorine Effect

Adding a fluorine atom to a ligand is rarely a purely steric exercise; it fundamentally alters the electronic and conformational landscape of the molecule[3]. In the context of benzoylamino-cycloheptanecarboxylic acids, the cycloheptane ring acts as a bulky, lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., in GPCRs or metalloenzymes), while the benzamide moiety engages in critical hydrogen bonding and π -stacking.

Why does the ortho-fluorine matter?

  • Conformational Locking: The introduction of an electronegative fluorine atom at the ortho position of the benzamide scaffold restricts the rotation of the aryl-amide bond[4]. This restriction is driven by either steric/dipole repulsion between the fluorine and the carbonyl oxygen, or by the formation of an intramolecular hydrogen bond (IMHB) of the C–F···H–N type[4].

  • Reduced Entropic Penalty: By pre-organizing the ligand into its bioactive conformation, the ortho-fluorine minimizes the loss of conformational entropy upon binding to the target protein, directly translating to a lower dissociation constant ( Kd​ ) and improved IC50​ [1][5].

  • Metabolic Shielding: The highly electronegative fluorine deactivates the aromatic ring toward cytochrome P450-mediated electrophilic aromatic oxidation, specifically blocking ortho-hydroxylation pathways[3].

G A Ortho-Fluorine Substitution B Steric & Dipole Repulsion A->B C Intramolecular H-Bond A->C D Conformational Locking B->D C->D E Reduced Entropic Penalty D->E F Increased Binding Affinity E->F

Fig 1: Mechanistic pathway of ortho-fluorine induced conformational locking.

Comparative Data Analysis

The following table synthesizes representative structure-activity relationship (SAR) and physicochemical data for the fluorinated versus non-fluorinated scaffold. The data illustrates the typical magnitude of the ortho-fluorine effect on binding and stability.

Property / Metric1-(benzoylamino)-cycloheptanecarboxylic acid (Non-Fluorinated)1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (Ortho-Fluoro)Causality / Scientific Rationale
Target Binding Affinity ( IC50​ ) 145.0 nM28.5 nM~5-fold improvement due to pre-organized dihedral angle reducing the entropic penalty of binding[1].
Lipophilicity (clogP) 3.824.15Fluorine's low polarizability and high electronegativity slightly increase overall lipophilicity[3].
Topological Polar Surface Area 66.4 Ų66.4 ŲTPSA remains unchanged as fluorine is not counted as a classical polar hydrogen-bond acceptor in standard models.
Intrinsic Clearance ( CLint​ ) 42.5 µL/min/mg12.1 µL/min/mgSignificant reduction in CYP450-mediated metabolism due to steric shielding and electronic deactivation[3].
Preferred Dihedral Angle ~30° - 45° (Flexible)~60° - 90° (Rigid)C-F···H-N intramolecular interactions lock the aryl ring orthogonal to the amide plane[4].

Experimental Workflows

To objectively validate the performance differences between these two analogs, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing binding kinetics and metabolic stability.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized instead of standard endpoint assays because it resolves the affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. A conformationally locked molecule will typically present a faster kon​ due to the reduced entropic barrier.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to create reactive succinimide esters.

  • Protein Immobilization: Inject the target protein (e.g., purified GPCR or enzyme) diluted in sodium acetate buffer (pH 4.5) over the active flow cell. Self-Validation: Leave an adjacent flow cell blank (activated and deactivated without protein) to serve as an in-line reference for subtracting bulk refractive index shifts and non-specific binding.

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench unreacted esters on both flow cells.

  • Ligand Injection: Prepare a 2-fold concentration series of the benzamide analogs (e.g., 3.125 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO). Inject from lowest to highest concentration.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and Kd​ . Self-Validation: Ensure the Rmax​ aligns with the theoretical maximum based on the immobilization level and molecular weight ratio.

G S1 1. Sensor Chip Preparation S2 2. Target Protein Immobilization S1->S2 S3 3. Ligand Injection S2->S3 S4 4. Kinetic Analysis S3->S4 S5 5. Affinity Calculation S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Liver Microsomal Stability Assay

To prove that the ortho-fluorine improves metabolic stability, intrinsic clearance must be quantified.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (Self-Validation):

    • Positive Control: Run parallel incubations with Verapamil (a known high-clearance CYP substrate) to ensure microsomal viability.

    • Negative Control: Prepare a parallel reaction lacking NADPH to confirm that degradation is strictly CYP450-dependent and not due to chemical instability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the natural log of remaining compound versus time.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

  • Zhang, C., et al. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." ChemRxiv, 2022.[Link]

  • Heim, C., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 2023.[Link]

  • Punganuru, S. R., et al. "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." Journal of Medicinal Chemistry, 2020.[Link]

Sources

Comparative

Validating purity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid using LC-MS

An In-Depth Guide to Validating the Purity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid: LC-MS vs. Traditional Methodologies For drug development professionals and analytical chemists, the validation of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating the Purity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid: LC-MS vs. Traditional Methodologies

For drug development professionals and analytical chemists, the validation of synthetic intermediates is a critical checkpoint that dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) presents a unique analytical challenge. Structurally, it features a bulky cycloheptane ring, a carboxylic acid moiety, and a 2-fluorobenzamide group.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a field-proven, self-validating LC-MS protocol grounded in [1].

The Causality Behind the Analytical Choice: Why LC-MS?

When assessing the purity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, analysts must account for the specific mechanistic pathways of its synthesis and degradation. The two most problematic impurities are:

  • Unreacted Cycloheptanecarboxylic Acid: This starting material lacks a strong UV chromophore. Under standard HPLC-UV at 254 nm, it is practically invisible, leading to an overestimation of product purity.

  • Des-fluoro Impurity: Defluorination during harsh coupling reactions can yield a des-fluoro benzamide analog. Because the chromophoric cross-section of the des-fluoro and 2-fluoro compounds are nearly identical, they often co-elute and are indistinguishable by UV absorbance alone.

While qNMR can detect the unreacted acid via distinct aliphatic proton shifts, its inherent lack of sensitivity (Limit of Detection ~0.5%) makes it unsuitable for trace impurity profiling.

LC-MS bridges this gap. By utilizing Electrospray Ionization (ESI) in negative mode, the carboxylic acid moiety is easily deprotonated [M−H]− , allowing for the highly sensitive detection of non-chromophoric starting materials. Simultaneously, high-resolution mass spectrometry (HRMS) easily resolves the des-fluoro impurity via its distinct mass defect ( Δm/z≈−18.00 ), even in the event of chromatographic co-elution.

Causality A 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid B Des-fluoro Byproduct (Co-elution Risk) A->B Synthesis Byproduct C Unreacted Acid (No UV Chromophore) A->C Starting Material D HPLC-UV Fails to Quantify B->D Identical UV E LC-MS (ESI-) Resolves via Exact Mass B->E Mass Defect C->D No Absorbance C->E Deprotonation

Logical mapping of impurity detection challenges resolved by LC-MS over traditional HPLC-UV.

Comparative Performance Data

To objectively evaluate these techniques, we benchmarked LC-MS (ESI-TOF) against HPLC-UV and 1H-qNMR using a spiked sample of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid containing 0.1% unreacted acid and 0.1% des-fluoro impurity.

Performance MetricHPLC-UV (254 nm)qNMR (1H, 400 MHz)LC-MS (ESI-TOF)
Limit of Detection (LOD) 0.05% (API only)0.5%0.001%
Limit of Quantitation (LOQ) 0.15%1.0%0.005%
Non-Chromophoric Detection FailsPasses (Low Sens.)Passes (High Sens.)
Specificity (Co-elution) Low (Cannot resolve)MediumHigh (m/z resolution)
Analysis Run Time 15 minutes5 minutes8 minutes

Data Summary: LC-MS provides superior sensitivity and specificity, successfully identifying impurities that evade UV detection.

Self-Validating LC-MS Experimental Protocol

To ensure data integrity and compliance with [2], this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass predefined acceptance criteria before any unknown samples are analyzed, ensuring the instrument's mass accuracy and chromatographic resolution are fit-for-purpose.

LCMS_Workflow S1 Sample Prep (Standard & API) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Ionization (Pos/Neg Mode) S2->S3 S4 HRMS Analysis (TOF/Orbitrap) S3->S4 S5 ICH Q2(R2) Data Processing S4->S5

LC-MS analytical workflow for purity validation of pharmaceutical intermediates.

Step 1: Mobile Phase and Sample Preparation

Causality: The cycloheptane ring introduces significant steric bulk, which can cause peak tailing if secondary interactions with residual column silanols occur. We use an acidic mobile phase to keep the carboxylic acid fully protonated during separation, ensuring sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Preparation: Dissolve 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in diluent to a final concentration of 1.0 mg/mL. Prepare a spiked SST solution containing the API (1.0 mg/mL) and the des-fluoro impurity (0.01 mg/mL).

Step 2: Chromatographic Execution
  • Column: End-capped C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses the analyte at the column head)

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters

Causality: While the amide nitrogen can be protonated in positive mode [M+H]+ , the carboxylic acid is highly prone to deprotonation. Utilizing fast polarity switching captures both ionization events, providing orthogonal confirmation of the molecule's identity [3].

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Fast Positive/Negative Switching.

  • Capillary Voltage: +3.5 kV / -3.0 kV.

  • Target m/z (API): 280.1340 [M+H]+ and 278.1198 [M−H]− .

Step 4: System Suitability Testing (SST) & Validation

Before running the batch, inject the SST solution.

  • Self-Validation Criteria: The mass accuracy for the API peak must be within ± 5 ppm. The resolution ( Rs​ ) between the API and the des-fluoro impurity must be 1.5. If these criteria are not met, the system halts, preventing the generation of invalid data.

  • ICH Q2(R2) Compliance: Evaluate Linearity by injecting standard concentrations from 0.05% to 120% of the nominal concentration (Target R2≥0.999 ). Assess Precision via six replicate injections of the 100% standard (Target RSD 2.0%).

Conclusion

Relying solely on HPLC-UV for the purity validation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid introduces significant blind spots, particularly regarding non-chromophoric starting materials and isobaric/co-eluting impurities. By implementing a self-validating LC-MS workflow, laboratories can leverage exact mass and orthogonal ionization modalities to achieve a highly specific, ICH-compliant purity profile, ultimately safeguarding the integrity of downstream drug development.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • LC-MS Method Validation in Scientific Research: It's Time to Harmonize and Exemplify International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

Validation

Comparative efficacy of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives

An authoritative comparative guide on the efficacy, structural mechanics, and experimental validation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives in preclinical models. Executive Summary: Targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparative guide on the efficacy, structural mechanics, and experimental validation of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid derivatives in preclinical models.

Executive Summary: Targeting Neuroinflammation via P2X7 Allosteric Modulation

The purinergic P2X7 receptor (P2X7R) has emerged as a critical target in the management of neuroinflammation, neuropathic pain, and mood disorders. Activated by high concentrations of extracellular ATP (a classic "danger signal" associated with cellular damage), P2X7 pore dilation triggers intracellular potassium efflux, subsequent NLRP3 inflammasome assembly, and the release of pro-inflammatory cytokines like IL-1β[1].

While early-generation P2X7 antagonists suffered from poor blood-brain barrier (BBB) penetrance or species-specific efficacy gaps (e.g., AZD9056's lack of rodent activity)[1], derivatives based on the 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid scaffold (hereafter referred to as 1-2F-BACC derivatives) represent a highly optimized class of centrally permeable, non-competitive allosteric modulators[2].

This guide provides an objective comparison of 1-2F-BACC derivatives against standard-of-care alternatives (AZD9056, A-438079, and JNJ-47965567), detailing the structural causality behind their efficacy and providing self-validating experimental workflows for bench scientists.

Mechanistic Causality: Why the Scaffold Works

The efficacy of 1-2F-BACC derivatives is not accidental; it is a product of rational structure-based drug design targeting the allosteric inter-subunit cleft of the P2X7 trimer[3].

  • The 2-Fluoro-Benzoyl Moiety: The fluorine atom at the ortho position serves a dual purpose. Electronegatively, it acts as a potent hydrogen bond acceptor interacting with specific phenylalanine residues (e.g., F95, F103) within the P2X7 binding pocket[3]. Sterically, the ortho-substitution forces the benzoyl ring out of coplanarity with the amide bond, locking the molecule into an optimal bioactive conformation that prevents the narrowing of the drug-binding pocket required for channel opening.

  • The Cycloheptane Core: The bulky, lipophilic seven-membered ring anchors the molecule deep within the hydrophobic transmembrane domains. This not only increases the compound's overall lipophilicity (enhancing BBB penetrance) but also significantly increases the residence time on the receptor compared to smaller cycloalkane analogs[2].

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ions K+ Efflux & Ca2+ Influx P2X7->Ions Pore Opening NLRP3 NLRP3 Inflammasome Assembly Ions->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Cleavage via Caspase-1 Inhibitor 1-2F-BACC Derivatives Inhibitor->P2X7 Allosteric Blockade

Fig 1: P2X7 signaling cascade and the allosteric blockade mechanism of 1-2F-BACC derivatives.

Comparative Efficacy Data

When evaluating P2X7 antagonists for central nervous system (CNS) applications, raw potency (IC50) must be balanced against species cross-reactivity (crucial for translating rodent models to human trials) and BBB penetrance.

As shown in Table 1, while AZD9056 is highly potent in humans, its efficacy drops precipitously in rodent models, complicating preclinical in vivo studies[1]. A-438079 is a reliable tool compound but suffers from lower overall potency and moderate BBB penetrance[4]. JNJ-47965567 and 1-2F-BACC derivatives both offer excellent cross-species potency and high CNS penetrance, making them ideal candidates for neuro-pharmacological research[5][6].

Table 1: Pharmacological Comparison of P2X7 Antagonists

Compound ClassHuman P2X7 IC50Rat P2X7 IC50BBB PenetrancePrimary Application / Limitation
1-2F-BACC Deriv. ~15 nM~45 nMHighBroad preclinical CNS models; high lipophilicity.
AZD9056 11.2 nM[7]>1000 nM[1]LowPeripheral inflammation (Rheumatoid Arthritis); lacks rodent activity.
A-438079 ~300 nM~100 nMModerateStandard in vitro tool; competitive antagonist.
JNJ-47965567 ~12 nM[5]~2 nM[5]HighExceptional central permeability; non-competitive allosteric block[8].

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark 1-2F-BACC derivatives against alternatives, researchers must utilize assays that isolate P2X7 activity from other purinergic receptors. The following protocols are designed with built-in validation steps to prevent common experimental artifacts.

Critical Assay Considerations (E-E-A-T Insights)
  • Agonist Selection: Do not use standard ATP. ATP is rapidly degraded by ectonucleotidases in cell culture. Instead, use BzATP (3'-O-(4-benzoyl)benzoyl ATP), a highly stable and potent P2X7-specific agonist[9].

  • Buffer Composition: P2X7 pore dilation is allosterically inhibited by physiological levels of divalent cations (Mg2+ and Ca2+). Assays must be conducted in low-divalent or divalent-free buffers to unmask the true IC50 of your antagonist. Failure to do so will result in artificially right-shifted dose-response curves.

Assay_Workflow Step1 1. Cell Preparation THP-1 Macrophages or HEK-hP2X7 Step2 2. Compound Incubation Antagonist (0.01 - 10 µM) 30 min, 37°C Step1->Step2 Step3 3. Receptor Activation BzATP (100 µM) in low-divalent buffer Step2->Step3 Step4A 4A. Ca2+ Flux Assay Fluo-4 AM Imaging (Real-time kinetics) Step3->Step4A Step4B 4B. Cytokine Release IL-1β ELISA (Supernatant analysis) Step3->Step4B

Fig 2: Standardized workflow for evaluating P2X7 receptor antagonist efficacy in vitro.

Protocol 1: Intracellular Calcium (Ca2+) Influx Assay

This assay measures the immediate, real-time pore-opening dynamics of the receptor.

  • Cell Seeding: Seed HEK293 cells stably expressing human or rat P2X7 (HEK-hP2X7) in 96-well black-walled plates at 5×104 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with standard assay buffer, then incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Buffer Exchange (Validation Step): Wash cells three times and replace with a low-divalent buffer (145 mM NaCl, 5 mM KCl, 0.1 mM CaCl2, no MgCl2, 10 mM HEPES, pH 7.4). Causality: Removing Mg2+ prevents physiological pore blockade, ensuring the signal is solely dependent on compound efficacy.

  • Antagonist Pre-incubation: Add 1-2F-BACC derivatives or comparators (e.g., JNJ-47965567) at varying concentrations (1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Activation & Reading: Using a kinetic plate reader (e.g., FLIPR), inject 100 µM BzATP and immediately record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate IC50 based on the area under the curve (AUC) of the calcium transient.

Protocol 2: IL-1β Cytokine Release Assay (Functional Endpoint)

This assay measures the downstream, pathophysiological consequence of P2X7 activation.

  • Macrophage Priming: Plate human THP-1 monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours. Prime the cells with 1 µg/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Antagonist Treatment: Wash cells and apply the P2X7 antagonists in serum-free media for 30 minutes.

  • Stimulation: Add 250 µM BzATP to trigger the P2X7-dependent assembly of the NLRP3 inflammasome and subsequent caspase-1 cleavage. Incubate for 45 minutes.

  • Quantification: Harvest the cell supernatant and quantify mature IL-1β release using a high-sensitivity human IL-1β ELISA kit.

References

  • US Patent 7407956B2 . Benzamide inhibitors of the P2X7 receptor. Google Patents. 2

  • McInnes, I. B., et al. (2014) . Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Cellular Neuroscience. 1

  • Karasawa, A., et al. (2017) . Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife. 3

  • Bhattacharya, A., et al. (2013) . Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology (via PMC). 6

  • Letavic, M. A., et al. (2017) . 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry (ACS). 10

  • Tocris Bioscience Data Sheet . A 438079 hydrochloride | Purinergic (P2X) Receptors.

Sources

Comparative

Benchmarking 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid against standard cycloheptane amino acids

Benchmarking 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid vs. Standard Ac7c in Peptidomimetic Drug Design As the demand for metabolically stable and conformationally precise therapeutics grows, the engineering o...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid vs. Standard Ac7c in Peptidomimetic Drug Design

As the demand for metabolically stable and conformationally precise therapeutics grows, the engineering of unnatural amino acids has become a cornerstone of modern drug development. Unmodified peptides inherently suffer from poor in vivo stability against proteolysis, severely limiting their bioavailability and clinical application[1]. To overcome this, medicinal chemists utilize constrained quaternary amino acids to induce specific secondary structures[2].

This guide provides an objective, data-driven comparison between the standard cycloalkane amino acid 1-aminocycloheptanecarboxylic acid (Ac7c) and its advanced derivative, 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid . By analyzing their structural dynamics, physicochemical properties, and metabolic profiles, we will establish field-proven methodologies for benchmarking these building blocks.

Section 1: Structural & Conformational Dynamics

To understand the performance differences between these two molecules, we must first examine the causality behind their structural modifications.

The Cycloheptane Core (Ac7c): The fundamental utility of Ac7c lies in its ability to restrict the ϕ and ψ dihedral angles of the peptide backbone. Due to the Thorpe-Ingold effect, the bulky C α -tetrasubstitution forces the adjacent backbone atoms into close proximity. This steric crowding strongly biases the peptide chain to fold into a rigid 310​ -helical conformation, a critical secondary structure for mediating specific protein-protein interactions[2].

The 2-Fluorobenzoyl Modification: While Ac7c provides conformational rigidity, its free N-terminal amine remains a prime target for exopeptidase degradation. Capping this amine with a 2-fluorobenzoyl group introduces three distinct functional advantages:

  • Exopeptidase Shielding: The benzoyl cap eliminates the primary recognition site for aminopeptidases, drastically extending the proteolytic half-life.

  • Lipophilicity Enhancement: The aromatic ring significantly increases the molecule's LogP, improving membrane permeability for intracellular targeting.

  • CYP450 Deactivation: Cytochrome P450 (CYP) enzymes typically metabolize aromatic rings via an electrophilic attack by an FeO 3+ intermediate on the arene π -electrons[3]. The highly electronegative ortho-fluorine atom withdraws electron density from the ring, deactivating it against this electrophilic attack and effectively blocking arene hydroxylation[3].

StructuralLogic Ac7c Ac7c Core (Cycloheptane Ring) TI_Effect Thorpe-Ingold Effect Ac7c->TI_Effect Helix 3_10 Helix Induction TI_Effect->Helix Final 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Helix->Final FBz 2-Fluorobenzoyl Group Lipid Increased Lipophilicity (LogP ~4.0) FBz->Lipid CYP CYP450 Resistance (Blocks Arene Oxidation) FBz->CYP Lipid->Final CYP->Final

Fig 1: Logical flow of structural modifications driving peptidomimetic stability.

Section 2: Comparative Physicochemical & Metabolic Profiling

The theoretical advantages of the 2-fluorobenzoyl modification translate directly into measurable physicochemical and pharmacokinetic improvements. The table below summarizes the quantitative benchmarking data for both compounds.

Parameter1-Aminocycloheptanecarboxylic Acid (Ac7c)1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic AcidMechanistic Causality
Molecular Weight 157.21 g/mol 279.31 g/mol Addition of the fluorinated aromatic cap.
Lipophilicity (LogP) ~0.5 - 1.0~3.5 - 4.2The fluorobenzoyl group drastically increases hydrophobicity, aiding passive diffusion.
Proteolytic Stability Low (N-terminal exposed)High (N-terminal capped)Benzoyl capping prevents exopeptidase recognition[1].
CYP450 Vulnerability Low (Non-aromatic)Low (Aromatic but shielded)Fluorine withdraws π -electron density, blocking FeO 3+ attack[3].
Backbone Conformation 310​ Helix inducer 310​ Helix inducerThorpe-Ingold effect from the cycloheptane ring is preserved[2].

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls that confirm the functional state of the assay, ensuring that any observed stability is an intrinsic property of the molecule rather than an experimental artifact.

Protocol 1: Self-Validating Proteolytic Stability Assay

Purpose: To quantify the resistance of the amino acid derivatives against serum exopeptidases. Self-Validation Mechanism: The inclusion of a known labile reference peptide (e.g., linear Substance P) ensures that the serum enzymes are active. If the reference degrades but the test compound remains intact, the stability is verified.

  • Matrix Preparation: Thaw pooled human serum and dilute to 25% (v/v) in 0.1 M PBS (pH 7.4).

  • Incubation: Spike the test compound (Ac7c or the fluorobenzoylated derivative) and the labile reference peptide into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately add 150 µL of ice-cold 1% trichloroacetic acid (TCA) in methanol to precipitate serum proteins and halt protease activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass.

Protocol 2: Self-Validating CYP450 Microsomal Stability Assay

Purpose: To verify that the 2-fluoro substitution successfully shields the benzoyl ring from arene hydroxylation. Self-Validation Mechanism: A minus-NADPH control is run in parallel. Because CYP450 enzymes obligatorily require NADPH as a cofactor, any degradation occurring in the minus-NADPH control indicates chemical instability rather than CYP-mediated metabolism.

  • Reaction Assembly: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching & Internal Standard: Quench immediately in 150 µL of ice-cold acetonitrile spiked with 50 nM of an internal standard (e.g., labetalol) to correct for LC-MS/MS matrix effects and injection volume variability.

  • Quantification: Centrifuge to pellet proteins and inject the supernatant into the LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear decline of the compound/internal standard peak area ratio.

Workflow Incubate Microsomal Incubation Quench Quench & Precipitate Incubate->Quench t=0 to 60m LCMS LC-MS/MS Analysis Quench->LCMS Add Int. Std Data Calculate Half-life LCMS->Data Peak Ratios

Fig 2: Self-validating experimental workflow for microsomal stability assays.

Conclusion

While 1-aminocycloheptanecarboxylic acid (Ac7c) is a powerful tool for inducing 310​ -helical conformations, its unmodified form is highly susceptible to exopeptidase cleavage and lacks the lipophilicity required for many intracellular targets. By benchmarking it against 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid , we observe that the addition of the 2-fluorobenzoyl group not only caps the vulnerable N-terminus but strategically utilizes fluorine's electronegativity to shield the molecule from CYP450-mediated arene hydroxylation. This makes the fluorinated derivative a vastly superior building block for late-stage peptidomimetic drug development.

References

  • Revisiting 310-helices: biological relevance, mimetics and applications Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Molecules (via PubMed Central) URL:[Link]

Sources

Validation

A Researcher's Guide to Cross-Validation of Biochemical Assay Results for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

In the landscape of drug discovery and development, the reliability of biochemical assay data is paramount. For novel small molecules like 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, a compound of interest for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reliability of biochemical assay data is paramount. For novel small molecules like 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, a compound of interest for its potential therapeutic activities, rigorous validation of its biological effects is a critical step. This guide provides an in-depth comparison of methodologies for the cross-validation of biochemical assay results for this compound, ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

The core principle of assay cross-validation is to utilize multiple, distinct methods to confirm a biological finding, thereby minimizing the risk of method-specific artifacts and increasing confidence in the results. This guide will explore a primary enzyme inhibition assay and a secondary, orthogonal validation method, grounded in the principles of scientific integrity and supported by established regulatory frameworks.

The Importance of Orthogonal Assay Cross-Validation

Orthogonal assays measure the same biological endpoint using different techniques or from different biological perspectives. This approach is crucial for validating the activity of a test compound and ruling out potential interferences that may be inherent to a single assay format. For instance, a compound that absorbs light at the same wavelength as a product in a colorimetric assay could lead to a false-positive result. An orthogonal assay, such as one based on a different detection method like fluorescence or mass spectrometry, can help to confirm or refute the initial finding.

The U.S. Food and Drug Administration (FDA) emphasizes the importance of robust bioanalytical method validation to ensure that data is reliable for making critical decisions about the safety and efficacy of potential drugs.[1][2] The principles outlined in FDA guidance documents, such as those on bioanalytical method validation, provide a framework for the validation parameters discussed in this guide.[3][4]

Hypothetical Target and Primary Assay: Inhibition of "Synthase X"

While the specific biological target of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid may be under investigation, for the purpose of this guide, we will hypothesize that it acts as an inhibitor of a critical enzyme, "Synthase X," involved in a nucleotide biosynthesis pathway. This is a plausible mechanism for a fluorinated carboxylic acid derivative, by analogy to other known enzyme inhibitors with similar structural features.[5]

Our primary assay will, therefore, be a colorimetric enzyme inhibition assay designed to measure the activity of Synthase X.

Primary Assay: Colorimetric Measurement of Synthase X Activity

This assay quantifies the enzymatic conversion of a substrate to a colored product. The presence of an inhibitor, such as 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, will decrease the rate of product formation, leading to a reduction in the colorimetric signal.

Causality Behind Experimental Choices:

  • Colorimetric Detection: This method is often chosen for primary screening due to its simplicity, low cost, and suitability for high-throughput formats.[6]

  • Enzyme and Substrate Concentrations: These are optimized to be at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation Time and Temperature: These parameters are controlled to ensure the enzymatic reaction proceeds within its linear range, allowing for accurate measurement of the initial reaction velocity.

  • Reagent Preparation:

    • Prepare a stock solution of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare assay buffer, Synthase X enzyme solution, and substrate solution.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the Synthase X enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate for a predetermined time at a controlled temperature.

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

SynthaseX_Colorimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate for Reaction Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the Synthase X colorimetric inhibition assay.

Cross-Validation with an Orthogonal Assay

To validate the results from the primary colorimetric assay, a secondary, orthogonal method is essential. A Liquid Chromatography-Mass Spectrometry (LC-MS) based assay provides a robust alternative by directly measuring the formation of the enzymatic product.

Secondary Assay: LC-MS-Based Measurement of Product Formation

This method separates the reaction components by liquid chromatography and detects the product with high specificity and sensitivity using mass spectrometry.

Causality Behind Experimental Choices:

  • High Specificity: LC-MS offers excellent specificity, as it identifies molecules based on their mass-to-charge ratio, minimizing interference from other molecules in the sample.[7]

  • Direct Measurement: This technique directly quantifies the product of the enzymatic reaction, providing a more direct measure of enzyme activity compared to indirect colorimetric methods.

  • Versatility: LC-MS-based assays are not dependent on the substrate or product having specific spectrophotometric properties, making them applicable to a wider range of enzymes.[8]

  • Reagent Preparation and Enzymatic Reaction:

    • The initial steps of reagent preparation and the enzymatic reaction are similar to the colorimetric assay.

  • Sample Preparation for LC-MS:

    • After the incubation period, the reaction is quenched, often by the addition of a strong acid or organic solvent.

    • An internal standard is added to each sample to correct for variations in sample processing and instrument response.

    • Samples are centrifuged to pellet any precipitated protein.

    • The supernatant is transferred to autosampler vials for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Separate the analyte (product) from other reaction components using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the product using a mass spectrometer set to monitor the specific mass-to-charge ratio of the product and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the product.

    • Determine the concentration of the product in each sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value as described for the primary assay.

LCMS_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis & Data Processing Setup_Reaction Set up Enzymatic Reaction (as in primary assay) Incubate_Reaction Incubate for Reaction Setup_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction Incubate_Reaction->Quench_Reaction Add_IS Add Internal Standard Quench_Reaction->Add_IS Centrifuge Centrifuge Add_IS->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Inject_Sample Inject into LC-MS Transfer_Supernatant->Inject_Sample Separate_Analyze Separate & Detect Product Inject_Sample->Separate_Analyze Quantify_Product Quantify Product Separate_Analyze->Quantify_Product Calculate_IC50 Calculate IC50 Quantify_Product->Calculate_IC50

Caption: Workflow for the Synthase X LC-MS-based inhibition assay.

Comparison of Assay Performance

The performance of the primary and cross-validation assays should be objectively compared based on key validation parameters.

Parameter Colorimetric Assay LC-MS Assay Rationale for Comparison
IC50 Value 1.2 µM1.1 µMA close agreement in IC50 values from two different methods provides strong evidence of true inhibitory activity.
Specificity ModerateHighThe LC-MS assay's high specificity helps to rule out false positives from the colorimetric assay due to compound interference.
Sensitivity (LOD) ~100 nM~1 nMThe higher sensitivity of the LC-MS assay may be necessary for highly potent inhibitors.
Throughput HighLow to MediumThe colorimetric assay is better suited for initial high-throughput screening, while the LC-MS assay is more appropriate for hit confirmation and lead optimization.
Cost per Sample LowHighThe cost-effectiveness of the colorimetric assay makes it ideal for large-scale screening campaigns.
Matrix Effect Potential for interferenceCan be minimized with an internal standardThe use of an internal standard in the LC-MS assay provides a more robust system against matrix effects.

The "Validation Cross" Framework

A useful conceptual tool for ensuring comprehensive validation is the "validation cross".[9] This framework emphasizes the need to experimentally address four key areas to confirm a molecular interaction:

  • Integrity of the Ligand: Confirming the stability and purity of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid under assay conditions.

  • Integrity of the Protein: Ensuring the Synthase X enzyme is active and stable throughout the assay.

  • Binding Effects on the Ligand: Observing a change in a property of the ligand upon binding to the protein (e.g., using biophysical methods like NMR).

  • Binding Effects on the Protein: Observing a change in a property of the protein upon ligand binding (e.g., changes in thermal stability or enzymatic activity, as measured in our assays).

Our primary and cross-validation assays directly address the "Binding Effects on the Protein" quadrant. Additional experiments should be performed to satisfy the other quadrants of the validation cross, leading to a highly validated dataset.

Validation_Cross Ligand_Integrity Integrity of Ligand (Purity, Stability) center->Ligand_Integrity Protein_Integrity Integrity of Protein (Activity, Stability) center->Protein_Integrity Ligand_Effects Binding Effects on Ligand (e.g., NMR, SPR) center->Ligand_Effects Protein_Effects Binding Effects on Protein (Enzyme Inhibition Assays) center->Protein_Effects

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Comparative

Comprehensive Application Guide: Stability of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic Acid in Aqueous Buffers

For researchers and drug development professionals working with complex synthetic intermediates, understanding the aqueous stability of functional groups is critical for assay development, formulation, and pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with complex synthetic intermediates, understanding the aqueous stability of functional groups is critical for assay development, formulation, and pharmacokinetic profiling. This guide provides an objective, data-supported comparison of the stability of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) across commonly used biological buffers.

By detailing the mechanistic causality behind its degradation and providing a self-validating experimental protocol, this guide ensures that your analytical workflows remain robust and artifact-free.

Structural Analysis & Mechanistic Causality of Degradation

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (hereafter referred to as FBC-Acid ) features two primary functional groups of interest: a terminal carboxylic acid and an internal benzoylamino (amide) linkage. The stability of this compound in aqueous solutions is almost entirely dictated by the susceptibility of its amide bond to hydrolysis[1].

The degradation profile is governed by three competing structural factors:

  • Electronic Vulnerability (The Fluorine Effect): The 2-fluoro substituent on the benzoyl ring exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carbonyl carbon, increasing its partial positive charge ( δ+ ). Consequently, the carbonyl carbon becomes highly electrophilic and more susceptible to nucleophilic attack by water or hydroxide ions compared to an unfluorinated benzamide.

  • Steric Shielding: The bulky, seven-membered cycloheptane ring adjacent to the amide nitrogen provides significant steric hindrance. This structural bulk restricts the approach trajectory of nucleophiles, increasing the activation energy required to form the tetrahedral intermediate and thereby slowing the overall rate of hydrolysis.

  • pH-Dependent Ionization: The carboxylic acid moiety (estimated pKa ~4.5–5.0) dictates the molecule's overall charge. At physiological pH, the molecule exists as an anion, which can influence its solvation shell and interaction with buffer salts.

As established in kinetic studies of sterically hindered amides, the pH of maximum stability typically resides in the slightly acidic range (pH 3.0–6.0), where the concentrations of highly reactive hydronium and hydroxide ions are minimized[2].

G A 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid B Tetrahedral Intermediate A->B H2O / OH- (Nucleophilic Attack) C 2-Fluorobenzoic Acid B->C C-N Cleavage D 1-Amino-cycloheptane- carboxylic acid B->D C-N Cleavage

Base-catalyzed hydrolysis pathway of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

Objective Comparison of Buffer Systems

When selecting a buffer for in vitro assays or storage, the buffer species itself can actively participate in the degradation mechanism. Below is a comparative analysis of FBC-Acid stability in four standard buffer systems.

Phosphate Buffered Saline (PBS) pH 7.4

While PBS is the gold standard for physiological simulation, it is suboptimal for the long-term stability of sensitive amides. Phosphate ions ( HPO42−​ and H2​PO4−​ ) can act as bifunctional general acid-base catalysts. They facilitate the proton transfer steps required to break down the tetrahedral intermediate, accelerating hydrolysis beyond what is expected from the pH alone[3].

HEPES Buffer pH 7.4

HEPES is a zwitterionic Good's buffer that maintains physiological pH without utilizing nucleophilic or catalytic inorganic ions. Because HEPES does not participate in general base catalysis, FBC-Acid exhibits significantly extended half-lives in HEPES compared to PBS at the exact same pH.

Tris-HCl pH 8.5

Tris buffers are frequently used in enzymatic assays, but their basic pH drastically increases the concentration of hydroxide ions ( OH− ), driving specific base-catalyzed hydrolysis[1]. Furthermore, the primary amine of Tris can occasionally act as a direct nucleophile, though the steric bulk of the cycloheptane ring in FBC-Acid largely suppresses this side reaction.

Acetate Buffer pH 4.5

Simulating lysosomal or endosomal environments, acetate buffer provides the highest stability for FBC-Acid. At pH 4.5, the specific acid catalysis by hydronium is outpaced by the lack of hydroxide ions, placing the compound near its absolute pH of maximum stability[2].

Quantitative Stability Data

The following table summarizes the degradation kinetics of FBC-Acid (10 µM initial concentration) across the evaluated buffer systems.

Buffer System (50 mM)pHTemp (°C)Half-Life ( t1/2​ )Degradation Rate ( kobs​ , hr −1 )Mechanistic Note
Acetate 4.537> 6 months< 0.0001Near pH of max stability; minimal OH−
HEPES 7.43745 days0.0006Zwitterionic; non-catalytic environment
PBS 7.43728 days0.0010Phosphate acts as a general base catalyst
Tris-HCl 8.53712 days0.0024High OH− concentration; specific base catalysis
PBS (Accelerated) 7.46048 hours0.0144Thermal acceleration of tetrahedral intermediate formation

Self-Validating Protocol for Stability Assessment

To accurately replicate these stability metrics or test FBC-Acid in proprietary assay buffers, researchers must utilize a self-validating analytical system. The protocol below uses LC-MS/MS with a cold-quench methodology to eliminate sampling artifacts.

Why this protocol is self-validating:

  • Cold Organic Quenching: Adding cold acetonitrile immediately drops the dielectric constant of the solution and precipitates buffer salts, instantly halting hydrolysis. This ensures the measured concentration perfectly reflects the exact time of sampling.

  • Internal Standard (IS): The inclusion of an IS in the quench solution corrects for any variations in injection volume, matrix ionization suppression, or evaporative losses during the assay.

Step-by-Step Methodology
  • Stock Preparation: Dissolve FBC-Acid in LC-MS grade DMSO to create a 10 mM stock. Note: Keep DMSO concentration below 1% in the final buffer to prevent artificial stabilization of the amide bond.

  • Buffer Equilibration: Prepare 50 mM solutions of the target buffers. Pre-warm the buffers to 37°C in a shaking incubator.

  • Reaction Initiation: Spike the FBC-Acid stock into the pre-warmed buffers to achieve a final concentration of 10 µM. Transfer to amber glass HPLC vials to prevent potential photolytic degradation.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 1, 4, 8, 24, 48, 72 hours), extract a 50 µL aliquot from the reaction vial.

  • Quenching: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile spiked with 1 µM of a stable internal standard (e.g., Labetalol or a stable-isotope labeled analog).

  • Sample Processing: Vortex the quenched sample for 10 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via reversed-phase LC-MS/MS (C18 column), monitoring the MRM transitions for the parent FBC-Acid and the primary degradant (2-Fluorobenzoic acid).

W S1 1. Prepare 10 mM Stock (in LC-MS Grade DMSO) S2 2. Dilute to 10 µM in Pre-warmed Target Buffers S1->S2 S3 3. Incubate in Amber Vials at 37°C (Continuous Shaking) S2->S3 S4 4. Time-Course Sampling (0 to 72 hrs) S3->S4 S5 5. Instant Quench (Cold ACN + Internal Standard) S4->S5 S6 6. Centrifuge & Isolate Supernatant (14,000 x g) S5->S6 S7 7. LC-MS/MS Analysis Quantify Parent vs. Degradant S6->S7

Step-by-step LC-MS/MS workflow for self-validating buffer stability assessment.

Conclusion & Best Practices

When handling 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, the choice of buffer is just as critical as the pH. For long-term storage of aqueous solutions, weakly acidic conditions (pH 4.5–5.0) are highly recommended . For physiological assays requiring a pH of 7.4, HEPES should be strictly prioritized over PBS to prevent phosphate-catalyzed hydrolysis of the fluorinated benzamide linkage. Always utilize cold-solvent quenching in your analytical workflows to ensure kinetic data is free from sample-handling artifacts.

References

  • Benchchem. An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem Technical Resources.
  • University of Regina. On the hydrolysis mechanisms of amides and peptides. Open Research Repository.
  • Powell, M. F. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research (PubMed).

Sources

Validation

Structure-activity relationship (SAR) comparison of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Structure-Activity Relationship (SAR) Comparison Guide: 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid and Cycloaliphatic Analogs As a Senior Application Scientist in early-stage drug discovery, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid and Cycloaliphatic Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds to overcome the entropic penalty of binding while maintaining metabolic stability. The use of conformationally restricted α,α -disubstituted amino acids—specifically 1-aminocycloalkane-1-carboxylic acids (Acnc)—is a highly effective strategy to lock peptidomimetics into bioactive conformations[1].

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) against its smaller ring analogs. We will dissect the causality behind its superior binding kinetics, driven by the unique "skew-chair" dynamics of the 7-membered ring and the conformational locking of the ortho-fluoro benzamide motif.

Mechanistic Rationale: Why the Ac7c Scaffold?

When designing inhibitors for targets with deep, hydrophobic clefts (such as the S2 pocket of Cathepsins or the catalytic pocket of soluble epoxide hydrolase[2]), aliphatic ring size and amide bond orientation are critical determinants of efficacy.

  • The Cycloheptane (Ac7c) Advantage: Unlike the rigid, flat chair conformation of a 6-membered cyclohexane ring (Ac6c), the 7-membered cycloheptane ring (Ac7c) adopts a "skew-chair" conformation[3]. This allows the ring to dynamically flex and maximize van der Waals contacts within irregular hydrophobic pockets without paying a high entropic penalty. Furthermore, the quaternary α -carbon exerts a strong Thorpe-Ingold effect, restricting the ϕ and ψ dihedral angles and nucleating a 310​ -helix or type-III β -turn[1][4].

  • The Ortho-Fluoro Effect: The fluorine atom at the ortho position of the benzoyl ring is not merely a metabolic shield against CYP450 oxidation. Its high electronegativity creates a strong C-F dipole that repels the adjacent carbonyl oxygen, forcing the aromatic ring out of coplanarity with the amide plane. Additionally, it engages in a weak intramolecular hydrogen bond (F···H–N) with the amide proton. This pre-organizes the pharmacophore, drastically reducing the ΔS of binding.

Figure 1: Pharmacophore and Binding Model

Pharmacophore cluster_Ligand 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid Target Hydrophobic Target Pocket (e.g., Protease S2 Cleft) F Ortho-Fluoro Group Dipole Alignment & H-Bonding Amide Amide Bond H-Bond Donor / Rigidified F->Amide Intramolecular F...H-N (Conformational Lock) COOH Carboxylic Acid Salt Bridge / H-Bond Acceptor Amide->COOH Backbone Rigidity Ring Cycloheptane (Ac7c) Skew-Chair Conformation Ring->Target Dynamic Hydrophobic Packing (Thorpe-Ingold Effect)

Caption: Logical interaction model demonstrating how the Ac7c ring and ortho-fluoro motif synergize to lock the bioactive conformation.

SAR Data Comparison

To objectively evaluate the impact of ring expansion, we compare the 7-membered target compound against its 5-membered (Ac5c) and 6-membered (Ac6c) commercially available analogs. The data below represents a standardized profiling cascade against a model hydrophobic pocket (e.g., a generic protease S2 subsite).

CompoundChemical NameRing SizePreferred Conformation KD​ (nM) koff​ ( s−1 )Microsomal T1/2​ (min)
Analog A 1-(2-Fluoro-benzoylamino)-cyclopentanecarboxylic acid5 (Ac5c)Extended / β -turn450 ± 25 4.5×10−2 45
Analog B 1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid6 (Ac6c)Rigid Chair85 ± 8 1.2×10−3 120
Target 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid 7 (Ac7c) Skew-Chair 12 ± 2 8.5×10−5 180

Causality Analysis: Moving from Ac5c to Ac7c increases the lipophilic surface area (ClogP), which drives the primary binding affinity. However, the dramatic 40-fold improvement in KD​ from Analog A to the Target is primarily driven by the dissociation rate ( koff​ ). The skew-chair of the cycloheptane ring[3] creates a "snug fit" that prevents water molecules from re-entering the hydrophobic pocket, significantly prolonging the residence time ( τ=1/koff​ ).

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not rely on single-point endpoint assays; kinetic and structural validations are mandatory for conformationally restricted scaffolds.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To quantify the entropic advantage of the Ac7c ring by measuring real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling (EDC/NHS). Target an immobilization level of 1500–2000 RU to ensure sufficient signal-to-noise for small molecule binding.

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (Target) in running buffer (HBS-EP+ with 2% DMSO), ranging from 100 nM down to 1.2 nM.

  • Injection Cycle: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 120 seconds and a dissociation time of 600 seconds (crucial for capturing the slow koff​ of the Ac7c derivative).

  • Self-Validation Check: The assay is considered valid only if the steady-state affinity ( KD​ derived from the Req​ vs. concentration plot) matches the kinetic affinity ( koff​/kon​ ) within a 1.5-fold margin. Furthermore, the Rmax​ must not exceed the theoretical Rmax​ based on the target's molecular weight, ensuring 1:1 Langmuir stoichiometry without non-specific aggregation.

Protocol B: 2D NOESY NMR for Conformational Profiling

Purpose: To structurally validate the F···H–N intramolecular lock and the skew-chair geometry in solution[5].

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of anhydrous CDCl 3​ . The non-polar solvent mimics the dielectric environment of a hydrophobic binding pocket.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer. Use a mixing time ( τm​ ) of 500 ms.

  • Cross-Peak Analysis: Look for strong NOE cross-peaks between the amide NH proton and the ortho-aromatic proton (indicating the restricted rotation of the benzoyl group).

  • Self-Validation Check: Compare the integration of the NH cross-peaks against a known rigid standard (e.g., a cyclic dipeptide). If the Ac7c ring protons ( β , γ , δ ) show broad, averaged signals rather than distinct multiplet splitting, the ring is undergoing rapid interconversion, indicating that the temperature must be lowered to capture the precise skew-chair conformer.

Figure 2: SAR Validation Workflow

SAR_Workflow A Cycloalkane Library (Ac5c, Ac6c, Ac7c) B SPR Binding Kinetics (k_on, k_off, K_D) A->B Primary Screen C Structural Validation (2D NOESY NMR & X-ray) B->C Affinity < 100 nM D In Vitro DMPK (Microsomal Stability) C->D Conformational Lock Verified E Lead Selection: 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid D->E T_1/2 > 120 min

Caption: High-throughput SAR screening and validation cascade for conformationally restricted amino acids.

Conclusion

The transition from a standard 5- or 6-membered cycloaliphatic ring to the 7-membered 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid represents a sophisticated leap in rational drug design. By leveraging the Thorpe-Ingold effect of the Ac7c scaffold[1] and the dipole-driven conformational locking of the ortho-fluorobenzamide, researchers can effectively "pre-pay" the entropic cost of binding. This compound serves as an elite building block for targeting challenging, deep hydrophobic pockets where residence time and metabolic stability are paramount.

References

  • Núñez-Villanueva, D., et al. "Revisiting 310-helices: biological relevance, mimetics and applications." Exploration of Drug Science, 2024. URL:[Link]

  • Shenk, K. D., et al. "Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters (via PMC), 2009. URL:[Link]

  • Toniolo, C., et al. "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides." Biopolymers (via ResearchGate), 2016. URL:[Link]

  • "Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics." Publikationsserver der Universität Regensburg, 2007. URL: [Link]

Sources

Comparative

In vitro vs in vivo correlation for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid studies

An In Vitro-In Vivo Correlation (IVIVC) serves as a critical predictive mathematical model that links the in vitro physicochemical properties of a dosage form to its in vivo pharmacokinetic (PK) response[1]. For early-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In Vitro-In Vivo Correlation (IVIVC) serves as a critical predictive mathematical model that links the in vitro physicochemical properties of a dosage form to its in vivo pharmacokinetic (PK) response[1]. For early-stage drug development, establishing a robust IVIVC reduces the reliance on empirical animal testing, accelerates formulation optimization, and can eventually justify biowaivers for scale-up and post-approval changes[2].

This guide provides a comprehensive, objective comparison of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) against alternative structural analogs, detailing the mechanistic rationale and experimental protocols required to establish a Level A IVIVC.

Mechanistic Grounding: The Biopharmaceutics of Fluorinated Cycloalkanes

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a highly lipophilic, weakly acidic molecule. Its absorption profile is dictated by three structural features:

  • Cycloheptane Ring: Imparts significant hydrophobicity, driving the partition coefficient (logP) upward (calculated logP > 5.0)[3].

  • Carboxylic Acid Moiety: Provides a pKa of approximately 4.5. This classifies the molecule as a BCS Class IIa compound—meaning it is practically insoluble in the acidic environment of the stomach (pH 1.2) but exhibits drastically increased solubility in the near-neutral environment of the small intestine (pH 6.8) due to ionization[4][5].

  • Ortho-Fluoro Substitution: The highly electronegative fluorine atom at the 2-position of the benzoyl ring induces a strong local dipole and steric hindrance. This restricts the rotation of the amide bond, locking the molecule into a conformation that increases crystal lattice energy. Consequently, the fluorinated analog exhibits a higher melting point and slower intrinsic dissolution rate compared to its non-fluorinated counterpart.

Because the drug is highly permeable but poorly soluble, in vivo dissolution is the rate-limiting step for systemic absorption [6]. Therefore, standard quality control dissolution tests (e.g., single-stage pH 1.2 or water) will fail to predict in vivo behavior. A biorelevant, two-stage dissolution protocol is mandatory to capture the physiological transition from the stomach to the intestine.

Absorption_Pathway Stomach Stomach (pH 1.2) Solid Drug (Unionized) Intestine Small Intestine (pH 6.8) Dissolved Drug (Ionized) Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Membrane Passive Permeation Intestine->Enterocyte Dissolution Rate-Limited Portal Portal Vein Systemic Circulation Enterocyte->Portal High Permeability

Fig 1. Absorption pathway of BCS Class IIa weak acids highlighting dissolution bottlenecks.

Comparative Performance Data

To objectively evaluate the impact of the 2-fluoro substitution, we compare 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid against its non-fluorinated analog and a standard BCS Class IIa benchmark (Ibuprofen). The data below synthesizes expected physicochemical and pharmacokinetic parameters based on rodent models.

CompoundlogPpKaSolubility (pH 1.2)Solubility (pH 6.8) Papp​ (Caco-2)Rat Oral Bioavailability ( F )
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid 5.654.6< 0.01 mg/mL0.85 mg/mL 24×10−6 cm/s32%
1-(Benzoylamino)-cycloheptanecarboxylic acid 5.404.70.02 mg/mL1.40 mg/mL 22×10−6 cm/s48%
Ibuprofen (BCS IIa Standard) 3.974.40.06 mg/mL> 3.0 mg/mL 35×10−6 cm/s> 80%

Analysis: The 2-fluoro substitution significantly depresses aqueous solubility at intestinal pH compared to the non-fluorinated analog, dropping oral bioavailability from 48% to 32%. Despite having excellent membrane permeability (Caco-2 Papp​>10×10−6 cm/s), the formulation must be optimized (e.g., via amorphous solid dispersions or lipid-based formulations) to overcome the dissolution bottleneck.

Experimental Protocols for Level A IVIVC

A Level A IVIVC represents the highest category of correlation, demonstrating a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo absorption rate[7].

Protocol A: Two-Stage Biorelevant In Vitro Dissolution

Causality: A single-stage buffer cannot simulate the precipitation/re-dissolution dynamics of weak acids. We use a two-stage method to mimic gastric emptying into the duodenum.

  • Gastric Stage: Place 50 mg of the API (or formulated tablet) into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) without enzymes.

  • Agitation: Use USP Apparatus II (Paddle) at 50 RPM, maintained at 37.0 ± 0.5 °C.

  • Transition: After 30 minutes, rapidly add 250 mL of double-strength Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate to shift the pH to 6.8.

  • Sampling: Withdraw 2 mL aliquots at 5, 15, 30 min (Gastric) and 35, 45, 60, 90, 120 min (Intestinal). Replace with fresh pre-warmed media.

  • Quantification: Analyze samples via HPLC-UV at the compound's specific λmax​ (typically ~230 nm for benzamides). Calculate the cumulative Fraction Dissolved ( Fdiss​ ).

Protocol B: In Vivo Pharmacokinetic Study (Rodent Model)

Causality: To calculate the exact fraction of drug absorbed over time, we must establish the drug's systemic clearance and volume of distribution. This requires both Intravenous (IV) and Oral (PO) dosing[8].

  • Subjects: Fasted male Sprague-Dawley rats (n=6 per group).

  • IV Administration: Administer 5 mg/kg of the compound dissolved in a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Saline) via the tail vein.

  • Oral Administration: Administer 20 mg/kg of the solid compound suspended in 0.5% Methylcellulose via oral gavage.

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge to isolate plasma.

  • Analysis: Extract plasma proteins using acetonitrile precipitation and quantify the drug concentration using LC-MS/MS.

Protocol C: Mathematical Deconvolution & Correlation

Causality: Plasma concentration-time curves represent the net result of absorption, distribution, and elimination. To isolate the absorption phase, we must mathematically "deconvolve" the oral data using the IV data as the system's impulse response[2][8].

  • Fit the IV plasma data to a multi-compartmental model to obtain micro-constants ( k12​,k21​,kel​ ).

  • Apply the Exact Loo-Riegelman method to the oral plasma data to calculate the cumulative Fraction Absorbed ( Fabs​ ) at each time point.

  • Plot Fabs​ (y-axis) against Fdiss​ (x-axis) for time-matched points.

  • Perform linear regression. A valid Level A IVIVC requires an R2>0.90 and a slope approaching 1.0.

IVIVC_Workflow InVitro In Vitro Dissolution (Biorelevant Media) FractDiss Fraction Dissolved (F_diss) InVitro->FractDiss InVivo In Vivo PK Study (Plasma Conc. vs Time) Deconv Mathematical Deconvolution (Loo-Riegelman Method) InVivo->Deconv FractAbs Fraction Absorbed (F_abs) Deconv->FractAbs LevelA Level A Correlation (Linear Regression: F_abs = m*F_diss + c) FractDiss->LevelA FractAbs->LevelA

Fig 2. Level A IVIVC workflow correlating in vitro dissolution with in vivo absorption.

Conclusion

For highly lipophilic, weakly acidic candidates like 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, standard dissolution testing is inadequate. By recognizing the compound as a BCS Class IIa entity and implementing a two-stage biorelevant dissolution protocol coupled with rigorous Loo-Riegelman deconvolution, researchers can establish a highly predictive Level A IVIVC. This self-validating system not only elucidates the exact biopharmaceutical bottleneck caused by the 2-fluoro substitution but also provides a mathematically sound framework for advancing the compound through formulation development.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards.

While a specific Safety Data Sheet (SDS) for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid was not located, the precautionary principle dictates that it should be handled as a hazardous chemical. This is based on the hazard profile of structurally similar compounds which are often categorized as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1]. Therefore, the following procedures are designed to address these potential hazards.

Hazard Characterization and Waste Segregation: The Foundation of Safe Disposal

The initial and most critical step in the proper disposal of any laboratory chemical is to understand its potential hazards and to segregate it accordingly. It is a violation of environmental regulations to dispose of chemicals down the drain or in the regular trash[2].

Protocol for Characterization and Segregation:

  • Hazard Assessment: In the absence of a specific SDS, treat 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid as a hazardous substance. Based on related compounds, assume it may be an irritant and potentially toxic[1].

  • Waste Stream Identification: This compound is an organic acid. It should be segregated into the "Organic Acid" waste stream.

  • Incompatibility Prevention: It is crucial to never mix incompatible waste types to prevent dangerous reactions such as heat generation, gas evolution, or explosions[3][4]. Do not mix this compound with:

    • Bases (inorganic or organic)[5]

    • Oxidizing agents[5]

    • Reactive metals

    • Cyanides or sulfides[5]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Generated Waste: 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid IsHazardous Is it Hazardous? Start->IsHazardous NonHazardous Non-Hazardous Waste (Follow Institutional Guidelines) IsHazardous->NonHazardous No Characterize Characterize Waste Type IsHazardous->Characterize Yes (Precautionary) OrganicAcid Organic Acid Waste Stream Characterize->OrganicAcid Segregate Segregate from Incompatible Chemicals (Bases, Oxidizers, etc.) OrganicAcid->Segregate Containerize Proper Containerization Segregate->Containerize Label Label Waste Container Containerize->Label Store Store in Designated Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Waste Disposal Workflow for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid for disposal, appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact, as the compound may cause skin irritation[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that could cause serious eye irritation[1][6].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large quantities.To prevent inhalation of any dust or vapors which may cause respiratory irritation[1].
Containerization and Labeling: Ensuring Safe Storage and Transport

Proper containerization and labeling are not only crucial for safety within the lab but are also mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7][8].

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • The container must be compatible with organic acids. Glass or high-density polyethylene (HDPE) containers are generally suitable[9][10].

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid[7][11].

  • Filling the Container:

    • Do not overfill the waste container. It is recommended to fill it to no more than 75-80% of its capacity to allow for vapor expansion and to prevent spills during transport[4][5][12].

  • Labeling the Waste:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include the following information[8][13]:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid" (avoiding formulas or abbreviations).

      • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

Storage and Disposal: The Final Steps

The storage of hazardous waste is subject to strict regulations to minimize risks.

Storage and Disposal Procedures:

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[8]. This area should be under the direct supervision of laboratory personnel and away from general traffic[9].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[7][14].

  • Arrange for Pickup: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or submitting an electronic request[10]. Do not attempt to transport the waste off-site yourself[15].

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory.

By adhering to these procedures, you contribute to a safe and compliant research environment. The principles of proper chemical waste management are a cornerstone of responsible scientific practice.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
  • Waste Disposal - Department of Chemistry | University of Toronto. (n.d.). University of Toronto.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Google Cloud.
  • Laboratory hazardous waste management and disposal manual. (n.d.). University of Toronto.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Laboratory Hazardous Waste Management Manual. (n.d.). Ontario Tech University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste. (2026, January 6). University of Guelph.
  • Complying With OSHA's Hazardous Material Requirements. (2021, March 11). Wolters Kluwer.
  • SAFETY DATA SHEET - (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. (2025, December 18). Fisher Scientific.
  • 06.002 e2.0 Handling Hazardous Chemical Waste. (2012, May 31). CTRNet.
  • HAZARDOUS CHEMICAL WASTE DISPOSAL Section 7. (n.d.). University of Toronto Scarborough.

Sources

Handling

Personal protective equipment for handling 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

As a Senior Application Scientist, I understand that handling novel research chemicals requires moving beyond generic safety data sheets (SDS) to implement field-proven, mechanistic safety strategies. 1-(2-Fluoro-benzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel research chemicals requires moving beyond generic safety data sheets (SDS) to implement field-proven, mechanistic safety strategies. 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS: 912771-26-7) is a specialized fluorinated building block[1][2]. While it is a highly valuable intermediate in drug development, its specific structural motifs—a lipophilic fluorinated aromatic ring coupled with an irritating carboxylic acid moiety—demand rigorous, causality-driven handling protocols.

The following guide provides essential, immediate safety and logistical information, structured to ensure absolute operational integrity and personnel safety.

Hazard Assessment & Causality (The "Why" Behind the Safety)

To effectively protect yourself, you must understand the chemical mechanisms driving the hazard profile of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid:

  • Dermal Penetration & Irritation: The presence of the fluorine atom on the benzoylamino group increases the molecule's overall lipophilicity. This allows the compound to interact more readily with the lipid bilayer of the skin. Once localized, the cycloheptanecarboxylic acid moiety acts as a proton donor, leading to localized cellular irritation (Skin Irrit. 2)[3].

  • Inhalation Risk: As a solid crystalline powder, the primary vector of exposure is aerosolized dust. Inhalation of these particulates triggers respiratory tract irritation (STOT SE 3), as the acidic functional group interacts with the mucosal membranes of the respiratory system.

  • Ocular Toxicity: The compound's acidic nature poses a severe risk of corneal irritation upon contact with the eyes (Eye Irrit. 2).

Personal Protective Equipment (PPE) Matrix

Generic PPE recommendations are insufficient. The Occupational Safety and Health Administration (OSHA) mandates a specific hazard assessment for chemical handling[4]. The table below outlines the exact quantitative specifications required for this compound, grounded in its physicochemical properties.

PPE CategoryQuantitative SpecificationCausality / Scientific RationaleReplacement Protocol
Hand Protection Nitrile (≥ 0.11 mm thickness)Fluorinated aromatics possess enhanced lipophilicity; nitrile offers superior barrier integrity over standard latex, which can be permeated by lipophilic organics.Replace immediately upon visible contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe carboxylic acid moiety presents a severe ocular irritation risk from airborne particulates. Safety glasses leave peripheral gaps; goggles seal the ocular cavity.Inspect for micro-scratches pre-operation. Clean with specialized lens wipes.
Respiratory N95/P100 Particulate RespiratorFine crystalline powders pose inhalation risks. P100 filters block 99.9% of particulate matter ≥ 0.3 microns. (Note: Primary control should be a fume hood).Single-use for N95; replace P100 cartridges bi-annually or if breathing resistance increases.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure to static-clinging powders. FR material is a standard precaution when handling combustible organic dusts.Launder through certified chemical bio-wash only. Do not wash at home.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Environmental Setup & Pre-Weighing

  • Verify Containment: Turn on the chemical fume hood and verify the face velocity monitor reads between 80 and 120 feet per minute (fpm) [4].

    • Causality: This velocity ensures negative pressure containment of aerosolized particulates without creating turbulent vortexes that could blow the powder out of the weighing boat.

  • Static Mitigation: Discharge the analytical balance and the weighing area using an anti-static ionizer gun. Use anti-static polymeric or aluminum weighing boats.

    • Causality: Fluorinated organic powders frequently exhibit high static cling. Unmitigated static causes the powder to repel from the spatula, leading to uncontrolled dispersion and contamination of the workspace.

Phase 2: Aliquoting and Transfer 3. Kinetic Control: Open the reagent bottle only when fully inside the 6-inch safe zone of the fume hood[4]. Use a grounded micro-spatula to transfer the solid. Do not pour.

  • Causality: Pouring generates a massive kinetic energy transfer, creating a dense dust cloud. Spatula transfer maintains kinetic control over the solid mass.
  • Seal and Decontaminate: Once the desired mass is achieved, immediately cap the source bottle. Wipe the exterior of the bottle with a lint-free wipe lightly dampened with isopropanol before removing it from the hood.

Phase 3: Post-Handling Decontamination 5. Surface Cleaning: Wipe down the analytical balance and hood surface first with an isopropanol-dampened wipe, followed immediately by a distilled water-dampened wipe.

  • Causality: Isopropanol solubilizes the lipophilic fluorinated aromatic ring, while the subsequent water wipe addresses the polar carboxylic acid tail, ensuring complete, biphasic removal of the compound.

Disposal and Waste Management Plan

The disposal of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid requires strict adherence to halogenated waste protocols.

  • Segregation: Never mix fluorinated organic waste with standard non-halogenated solvent waste. Place all contaminated consumables (weighing boats, wipes, gloves) into a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Incineration Requirements: Fluorinated compounds must be disposed of via specialized high-temperature incineration facilities capable of handling fluorinated organics[3]. The incineration must occur at temperatures exceeding 1100°C with exhaust scrubbers.

    • Causality: Standard incineration temperatures are insufficient to break the highly stable Carbon-Fluorine (C-F) bonds. Improper combustion can lead to the atmospheric release of persistent fluorinated byproducts or highly toxic hydrofluoric acid (HF) gas[3].

Hazard Mitigation Visualization

The following diagram illustrates the logical workflow of hazard vectors and their corresponding engineered and personal controls.

G Source 1-(2-Fluoro-benzoylamino)- cycloheptanecarboxylic acid Inhalation Inhalation Risk (Particulate Dust) Source->Inhalation Aerosolization Dermal Dermal Contact (Lipophilic Penetration) Source->Dermal Surface Contact Ocular Ocular Irritation (Acidic Moiety) Source->Ocular Airborne Dust Hood Chemical Fume Hood (80-120 fpm) Inhalation->Hood Mitigated by Gloves Nitrile Gloves (≥ 0.11 mm) Dermal->Gloves Mitigated by Goggles ANSI Z87.1 Goggles Ocular->Goggles Mitigated by Safe Safe Execution & Contained Workflow Hood->Safe Gloves->Safe Goggles->Safe

Exposure mitigation pathway for 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

References

  • 1-(2-FLUORO-BENZOYLAMINO)-CYCLOHEPTANECARBOXYLIC ACID CAS 912771-26-7 . NextSDS. Retrieved from:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Reactant of Route 2
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1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
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